molecular formula C9H11NO2 B1671398 2-Ethoxybenzamide CAS No. 938-73-8

2-Ethoxybenzamide

Numéro de catalogue: B1671398
Numéro CAS: 938-73-8
Poids moléculaire: 165.19 g/mol
Clé InChI: SBNKFTQSBPKMBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-ethoxybenzamide appears as white or almost-white crystalline powder. Almost odorless. Tasteless. (NTP, 1992)
Ethenzamide is an organic molecular entity.
ETHENZAMIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNKFTQSBPKMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Record name 2-ETHOXYBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20356
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020581
Record name 2-Ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-ethoxybenzamide appears as white or almost-white crystalline powder. Almost odorless. Tasteless. (NTP, 1992)
Record name 2-ETHOXYBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20356
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
Record name 2-ETHOXYBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20356
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

938-73-8
Record name 2-ETHOXYBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20356
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethenzamide [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenzamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13544
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ethenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L929ZCK4BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

270 to 273 °F (NTP, 1992)
Record name 2-ETHOXYBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20356
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethoxybenzamide

This document provides a comprehensive technical overview of this compound (also known as Ethenzamide), covering its chemical structure, physicochemical properties, synthesis, pharmacological actions, pharmacokinetics, toxicology, and analytical methodologies.

Core Chemical Information

Chemical Structure and Identifiers

This compound is an aromatic amide, structurally characterized by a benzene (B151609) ring substituted with an ethoxy group and a carboxamide group at positions 2 and 1, respectively.

IdentifierValue
IUPAC Name This compound[1]
Synonyms Ethenzamide, o-Ethoxybenzamide, Ethosalicyl[1]
CAS Number 938-73-8[1]
Molecular Formula C₉H₁₁NO₂[1]
SMILES CCOC1=CC=CC=C1C(=O)N
InChI Key SBNKFTQSBPKMBZ-UHFFFAOYSA-N[1]
Physicochemical Properties

This compound presents as a white or almost-white crystalline powder. It is generally odorless and tasteless.

PropertyValueSource
Molecular Weight 165.19 g/mol [1]
Melting Point 129 - 134 °C[2]
Water Solubility < 0.1 g/100 mL at 16 °C[3]
LogP 1.1842[4]
pKa (Predicted) 15.62 ± 0.50[3][5]
Appearance White to almost white granular crystalline powder[3]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the O-alkylation of salicylamide (B354443). A detailed experimental protocol for a standard laboratory synthesis is provided below.

Experimental Protocol: Synthesis from Salicylamide

This protocol describes the synthesis of this compound via the reaction of salicylamide with ethyl sulfate (B86663) in an alkaline solution.

Materials:

  • Salicylamide

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethyl Sulfate ((C₂H₅)₂SO₄)

  • Pure Water

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Alkaline Solution: Prepare a 10% (w/w) sodium hydroxide solution in pure water. In a reaction vessel, add the required volume of pure water, followed by 95% of the total calculated mass of sodium hydroxide for the reaction. Stir until dissolved.

  • Addition of Salicylamide: Add salicylamide to the sodium hydroxide solution. The molar ratio of salicylamide to total sodium hydroxide should be approximately 1:0.45. Stir the mixture until the salicylamide is completely dissolved.[6]

  • Alkylation Reaction: While maintaining the temperature of the reaction mixture between 45-50 °C, slowly add ethyl sulfate. The molar ratio of salicylamide to ethyl sulfate should be approximately 1:0.8.[6]

  • Reaction Incubation: Maintain the reaction temperature between 40-80 °C for 1-6 hours with continuous stirring.[6]

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The this compound product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing and Neutralization: Wash the collected solid with pure water. Continue washing until the pH of the filtrate is neutral (pH ≈ 7).[6]

  • Drying and Finishing: Transfer the washed product to a centrifuge for dehydration. Subsequently, dry the product in a vacuum oven at 65-75 °C for 4-6 hours. The final dried product can be pulverized to obtain a fine powder.[6]

G cluster_reactants Reactants cluster_process Process Salicylamide Salicylamide Mixing 1. Dissolve Salicylamide in NaOH solution Salicylamide->Mixing EthylSulfate Ethyl Sulfate Reaction 2. Add Ethyl Sulfate (40-80°C, 1-6h) EthylSulfate->Reaction NaOH Sodium Hydroxide (aq) NaOH->Mixing Mixing->Reaction Precipitation 3. Cool to Room Temp & Precipitate Reaction->Precipitation Filtration 4. Vacuum Filtration Precipitation->Filtration Washing 5. Wash with Water (to pH 7) Filtration->Washing Drying 6. Vacuum Dry (65-75°C) Washing->Drying Product This compound Drying->Product

Caption: Chemical synthesis workflow for this compound.

Pharmacology and Mechanism of Action

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and exhibits analgesic and antipyretic properties.[1] Its mechanism of action is multifaceted, involving both canonical and non-canonical pathways.

Inhibition of Cyclooxygenase (COX)

Like other salicylates, this compound is understood to exert its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. However, one study reported no significant inhibitory effects on COX-1 and COX-2, suggesting its analgesic effect may arise from other mechanisms.[7]

Stimulation of Melanogenesis via CREB Signaling

A distinct pharmacological action of this compound is its ability to stimulate melanin (B1238610) synthesis. Studies in B16F1 melanoma cells have shown that it enhances the phosphorylation of cAMP response element-binding protein (CREB). This activation leads to an upregulation of microphthalmia-associated transcription factor (MITF) and melanocortin 1 receptor (MC1R) gene expression.[8][9] MITF, a master regulator of melanocyte development, subsequently increases the expression of key melanogenic enzymes like tyrosinase, leading to increased melanin production. This pathway appears to be independent of intracellular cAMP levels but is associated with the phosphorylation of extracellular signal-regulated kinase (ERK).[10][11]

G cluster_pathway Signaling Cascade ETZ This compound pERK ERK Phosphorylation ETZ->pERK pCREB CREB Phosphorylation ETZ->pCREB pERK->pCREB Potential Link MITF_MC1R ↑ MITF & MC1R mRNA Expression pCREB->MITF_MC1R Mel_Proteins ↑ Melanogenic Proteins (e.g., Tyrosinase) MITF_MC1R->Mel_Proteins Melanin Melanin Synthesis Mel_Proteins->Melanin

Caption: Proposed signaling pathway for this compound-induced melanogenesis.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been studied primarily in animal models.

ParameterDescriptionSource
Metabolism Primarily hepatic. It is metabolized in vivo into salicylamide through de-ethylation.[1]
Pharmacokinetic Model A physiological pharmacokinetic model has been developed for rats and rabbits, using in vitro data to simulate in vivo plasma and tissue concentrations.[12]
Bioavailability Specific quantitative data is not readily available, but as an orally administered drug, it undergoes absorption through the gastrointestinal tract.[13]
Excretion The metabolites are expected to be excreted renally, similar to other salicylates.

Note: Detailed human pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not well-documented in publicly available literature.

Toxicology

The toxicological profile of this compound indicates moderate acute toxicity.

ParameterSpeciesRouteValueSource
LD₅₀ RatOral2200 mg/kg[2]
LD₅₀ MouseOral1160 mg/kg[3][14]
Carcinogenicity Not classified-No component is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2]
Reactivity Reacts with strong oxidizing agents. As an amide, it can react with azo/diazo compounds to generate toxic gases and with strong reducing agents to form flammable gases.[2][9]

Analytical and Experimental Protocols

Protocol: HPLC Method for Quantification

This protocol provides a starting point for the quantitative analysis of this compound using reverse-phase HPLC.

Instrumentation & Materials:

  • HPLC system with UV-Vis detector (e.g., Agilent 1260 or equivalent)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v). Degas before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Procedure:

  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 volume ratio. Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.[15]

Protocol: Analysis of CREB Phosphorylation by Western Blot

This protocol describes the analysis of CREB phosphorylation in B16F1 melanoma cells following treatment with this compound.

Materials:

  • B16F1 melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total-CREB

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture B16F1 cells to ~80% confluency. Treat cells with desired concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-CREB, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.[12][14][16]

G Start Culture & Treat B16F1 Cells Lysis Cell Lysis & Protein Quantification (BCA) Start->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking (1 hr) Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-pCREB, 4°C Overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Anti-Rabbit-HRP, 1 hr) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection End Image Analysis Detection->End

Caption: Experimental workflow for Western Blot analysis of pCREB.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxybenzamide, also known as ethenzamide, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] This technical guide provides a comprehensive overview of its synthesis and characterization for researchers and drug development professionals. Detailed experimental protocols for various synthetic routes, including conventional heating, microwave-assisted, and ultrasound-promoted methods, are presented. Furthermore, this guide compiles extensive characterization data, including physical properties and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), summarized in clear, tabular formats. The established mechanism of action, involving the inhibition of the cyclooxygenase (COX) pathway, and a more recently discovered signaling pathway related to melanin (B1238610) synthesis are visualized through detailed diagrams.

Synthesis of this compound

The primary synthetic route to this compound is the O-alkylation of salicylamide (B354443).[1] This involves the reaction of a phenolate, formed from salicylamide in an alkaline medium, with an ethylating agent.[1] Various methodologies have been developed to optimize this reaction in terms of yield, reaction time, and environmental impact.[2]

Experimental Protocols

Protocol 1: Synthesis via O-alkylation of Salicylamide with Ethyl Iodide in Ethanol (Conventional Heating)

This protocol is a classic Williamson ether synthesis.

  • Materials:

    • Salicylamide (0.02 mol, 2.7 g)

    • Sodium hydroxide (B78521) (0.020 mol, 0.8 g)

    • Ethyl iodide (0.026 mol)

    • Methanol (10 cm³)

    • Water (15 cm³)

  • Procedure:

    • Dissolve sodium hydroxide in water in a round-bottomed flask.

    • Add salicylamide, methanol, and ethyl iodide to the flask.

    • Reflux the reaction mixture for 3 hours, monitoring for the disappearance of the alkaline condition.

    • After the reaction is complete, evaporate the residue to dryness.

    • Purify the crude product by crystallization from methanol. Expected Yield: Approximately 43%.[3]

Protocol 2: Synthesis via O-alkylation of Salicylamide with Ethyl Iodide in DMF (Conventional Heating)

  • Materials:

    • Salicylamide (0.01 mol, 1.37 g)

    • Ethyl iodide (0.012 mol)

    • Potassium carbonate (0.01 mol, 1.38 g)

    • Potassium iodide (catalytic amount)

    • Dimethylformamide (DMF) (15 cm³)

  • Procedure:

    • Create a suspension of salicylamide, ethyl iodide, potassium carbonate, and potassium iodide in DMF in a round-bottomed flask.

    • Reflux the mixture at approximately 70°C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, add 40 cm³ of water to the mixture to precipitate the product.

    • Filter the precipitate using a Buchner funnel and dry the product.[3]

Protocol 3: Solvent-Free Synthesis using Phase Transfer Catalysis (PTC) and Conventional Heating

This method offers a more environmentally friendly approach by eliminating the use of organic solvents.[2]

  • Materials:

    • Salicylamide (0.01 mol, 1.37 g)

    • Potassium carbonate (0.03 mol, 4.14 g)

    • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) (0.001 mol)

    • Ethyl iodide (0.012 mol)

  • Procedure:

    • Grind a mixture of salicylamide, potassium carbonate, and the PTC in a mortar until a fine powder is obtained.

    • Transfer the mixture to a flask and add ethyl iodide.

    • Heat the mixture in an oil bath at 80°C for 15 minutes, monitoring the reaction by TLC.

    • After completion, add 40 cm³ of water to the flask.

    • Filter the resulting precipitate using a Buchner funnel.

    • Crystallize the crude product from methanol. Expected Yield: Approximately 79% with TBAB as the catalyst.[2][3]

Protocol 4: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation can significantly reduce reaction times.[2]

  • Procedure: Following the same material preparation as Protocol 3, place the reaction mixture under microwave irradiation.

  • Reaction Time: 90 seconds.

  • Expected Yield: Approximately 92%.[2]

Protocol 5: Ultrasound-Assisted Synthesis in Water

Ultrasound can also be used to promote the reaction.[2]

  • Procedure: Prepare the reaction mixture as in Protocol 3, but place it in a glass pressure reactor with the addition of 1 cm³ of water. The reactor is then placed in an ultrasonic reactor.

  • Reaction Time: 10 minutes.

  • Expected Yield: Approximately 95%.[2]

Protocol 6: Synthesis using Diethyl Sulfate (B86663)

This method, described in a patent, avoids organic solvents and utilizes diethyl sulfate as the ethylating agent.[4]

  • Materials (Molar Ratio):

    • Salicylamide: 1

    • Sodium hydroxide: 0.43-0.48

    • Ethyl sulfate: 0.76-0.82

  • Procedure:

    • Prepare a 10% (w/w) sodium hydroxide solution and add 95% of the total required amount to a reaction vessel with pure water.

    • Add salicylamide and stir until completely dissolved.

    • Add ethyl sulfate to the reaction vessel at a temperature of 45-50°C.

    • Conduct the reaction in three temperature-controlled phases:

      • 50-55°C for 1-1.5 hours.

      • 55-65°C for 2.5-3 hours.

      • 65-80°C for 1-1.5 hours, adding the remaining 5% of the sodium hydroxide solution.

    • After the reaction, cool the mixture to room temperature and filter the product.

    • Wash the product with pure water until the pH is neutral.

    • Dry the product under vacuum at 65-75°C for 4-6 hours.[4]

Characterization of this compound

Physical Properties
PropertyValueReference
AppearanceWhite or almost-white granular crystalline powder.[5][6]
OdorAlmost odorless.[5]
TasteTasteless.[5]
Molecular FormulaC₉H₁₁NO₂[5]
Molecular Weight165.19 g/mol [5]
Melting Point132-134 °C[7]
SolubilityInsoluble in water. Slightly soluble in Chloroform and Dichloromethane.[6][8]
Spectroscopic Data

¹H NMR Spectroscopy

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly provided in search resultsAromatic Protons
Data not explicitly provided in search results-OCH₂- Protons
Data not explicitly provided in search results-CH₃ Protons
Data not explicitly provided in search results-CONH₂ Protons
Note: While search results confirm the availability of ¹H NMR spectra, specific peak assignments were not detailed.[9]

¹³C NMR Spectroscopy

Chemical Shift (ppm)Assignment
Data not explicitly provided in search resultsAromatic Carbons
Data not explicitly provided in search resultsCarbonyl Carbon
Data not explicitly provided in search results-OCH₂- Carbon
Data not explicitly provided in search results-CH₃ Carbon
Note: Search results indicate the existence of ¹³C NMR data, but specific chemical shifts were not available.[5][10]

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
Broad absorption around 3300O-H stretching (if any residual starting material)
Around 3000C-H (sp²) stretching of the benzene (B151609) ring
Around 1650C=O stretching of the amide
Note: These are expected characteristic peaks. Specific data can be obtained from FTIR analysis.[11]

Mass Spectrometry (MS)

m/zInterpretation
165Molecular ion [M]⁺
121Fragment ion
149Fragment ion
Note: The top peaks observed in GC-MS analysis are listed.[12]

Mechanism of Action & Signaling Pathways

Inhibition of Cyclooxygenase (COX) Pathway

The primary mechanism of action for this compound as an NSAID is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1.[1][2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cox COX Pathway Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes converted by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins produces Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain mediate Ethenzamide This compound (Ethenzamide) Ethenzamide->COX_Enzymes inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.

Stimulation of Melanin Synthesis via CREB Signaling Pathway

Recent studies have shown that this compound can stimulate melanin synthesis in melanoma cells.[15] This effect is mediated through the phosphorylation of the cAMP response element-binding protein (CREB), which in turn upregulates the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[15]

Melanin_Synthesis_Pathway Ethenzamide This compound CREB CREB Ethenzamide->CREB leads to pCREB p-CREB (Phosphorylated) CREB->pCREB Phosphorylation MITF MITF (Transcription Factor) pCREB->MITF upregulates expression of Melanogenic_Genes Melanogenic Genes (e.g., Tyrosinase) MITF->Melanogenic_Genes activates Melanin Melanin Synthesis Melanogenic_Genes->Melanin promotes

Caption: Stimulation of melanin synthesis by this compound via the CREB signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Salicylamide + Ethylating Agent Reaction O-alkylation Reaction (e.g., Reflux, Microwave) Start->Reaction Workup Precipitation & Filtration Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Crystallization Pure_Product Pure this compound Purification->Pure_Product Crude_Product->Purification Physical Physical Properties (Melting Point, Appearance) Pure_Product->Physical Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Data_Analysis Data Analysis & Structure Confirmation Spectroscopy->Data_Analysis

Caption: General experimental workflow for this compound synthesis and characterization.

References

An In-depth Technical Guide to 2-Ethoxybenzamide (Ethenzamide)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 938-73-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxybenzamide, commonly known as Ethenzamide, is an analgesic and antipyretic agent. Historically classified as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action was presumed to be the inhibition of cyclooxygenase (COX) enzymes. However, recent pharmacological studies have challenged this classification, indicating a lack of significant inhibitory activity against COX-1 and COX-2. Current research suggests its analgesic effects may be mediated through alternative pathways, including the blockade of 5-HT2B receptors at the spinal cord level. Additionally, this compound has been identified as a potent stimulator of melanogenesis through the activation of the ERK/CREB signaling pathway, making it a compound of interest in pigmentation research. This guide provides a comprehensive overview of its physicochemical properties, synthesis, pharmacology, and detailed experimental protocols for its study.

Physicochemical Properties

This compound is a white or nearly-white crystalline powder that is almost odorless and tasteless.[1] Its key properties are summarized in the table below.

PropertyValueReferences
CAS Number 938-73-8[2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
IUPAC Name This compound[2]
Synonyms Ethenzamide, o-Ethoxybenzamide, Ethosalicyl[2]
Appearance White to almost-white crystalline powder[1]
Melting Point 132-134 °C
Solubility Water: < 0.1 g/100 mL at 16 °C
DMSO: 65 mg/mL
Other Solvents: Soluble in N,N-dimethylformamide; slightly soluble in chloroform, dichloromethane, acetone, and various alcohols.

Pharmacology and Mechanism of Action

Analgesic and Antipyretic Effects: A Re-evaluation

For decades, this compound was categorized as an NSAID, with its therapeutic effects attributed to the inhibition of prostaglandin (B15479496) synthesis via the cyclooxygenase (COX) pathway.[3] Prostaglandins are key mediators of inflammation, pain, and fever.[3]

However, a 2020 study published in Biological & Pharmaceutical Bulletin presented compelling evidence that challenges this long-held belief. The research demonstrated that this compound exerted no inhibitory effects on either COX-1 or COX-2 in their in vitro assays.[4][5] This finding suggests that its analgesic properties are not dependent on the COX pathway, distinguishing it from traditional NSAIDs like ibuprofen (B1674241) or aspirin.

The same study proposed that the analgesic effect is exerted, at least in part, at the spinal cord level through multiple mechanisms, including the blockade of the 5-hydroxytryptamine (5-HT)2B receptor.[4][5]

Logical Flow of Traditional vs. Modern Understanding

G cluster_0 Historical View (Presumed) cluster_1 Current Evidence (2020 Study) Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Ethenzamide_Hist This compound (Ethenzamide) Ethenzamide_Hist->COX_Enzymes Presumed Inhibition No_COX_Inhibition Finding: No significant COX-1/COX-2 Inhibition Spinal_Cord Spinal Cord Neurons Receptor_5HT2B 5-HT2B Receptor Nociception Pain Signaling (Nociception) Receptor_5HT2B->Nociception Modulates Ethenzamide_Curr This compound (Ethenzamide) Ethenzamide_Curr->Receptor_5HT2B Blockade

Caption: Re-evaluation of this compound's analgesic mechanism.

Stimulation of Melanogenesis

In contrast to its analgesic properties, the mechanism for its effect on pigmentation is well-characterized. This compound significantly enhances melanin (B1238610) synthesis in B16F1 melanoma cells.[6][7] This action is mediated by the upregulation of key melanogenic proteins, including tyrosinase and tyrosinase-related protein 1 (TRP-1).

The signaling cascade involves the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB).[6][7] Activated p-CREB promotes the transcription of microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and melanogenesis, which in turn increases the expression of tyrosinase and other melanogenic genes.[6] Notably, this pathway is activated without affecting intracellular cAMP levels.[6]

Signaling Pathway of this compound in Melanogenesis

G ETZ This compound ERK ERK ETZ->ERK pERK p-ERK ERK->pERK CREB CREB pERK->CREB pCREB p-CREB CREB->pCREB MITF MITF Gene Transcription pCREB->MITF Melanogenic_Genes Tyrosinase, TRP-1 Gene Transcription MITF->Melanogenic_Genes Melanin Melanin Synthesis Melanogenic_Genes->Melanin

Caption: this compound stimulates melanin synthesis via ERK/CREB.

Synthesis and Pharmacokinetics

Chemical Synthesis

A common laboratory and industrial synthesis method involves the O-alkylation of salicylamide (B354443). This is typically achieved by reacting salicylamide with an ethylating agent, such as ethyl sulfate (B86663) or bromoethane, in the presence of a base like sodium hydroxide.[8]

Table 2. Synthesis Reaction Parameters

Parameter Description Reference
Starting Materials Salicylamide, Ethyl Sulfate, Sodium Hydroxide [8]
Molar Ratio Salicylamide : NaOH : Ethyl Sulfate = 1 : 0.43-0.48 : 0.76-0.82 [8]
Reaction Medium Aqueous Sodium Hydroxide Solution [8]
Temperature 40-80 °C [8]
Reaction Time 1-6 hours [8]
Work-up Cooling, vacuum filtration, washing with water to pH 7 [8]

| Drying | 65-75 °C under vacuum for 4-6 hours |[8] |

More recent "green" chemistry approaches have utilized mechanochemical synthesis (ball milling) and ultrasound-assisted methods to improve efficiency and reduce solvent use.[3]

Pharmacokinetics

This compound is absorbed orally and metabolized primarily in the liver.[3] It is known to be biotransformed into salicylamide in vivo.[2] The metabolites are subsequently excreted via the kidneys.[3] While a physiological pharmacokinetic model for rats and rabbits has been developed, specific human pharmacokinetic parameters are not widely reported in the literature.[4]

Table 3. Summary of Pharmacokinetic Profile

Parameter Description References
Absorption Absorbed through the gastrointestinal tract after oral administration. [3]
Distribution Distributed throughout the body. [3]
Metabolism Primarily hepatic. Metabolized to salicylamide. [2][3]
Excretion Renal (excretion of metabolites). [3]

| Cmax, Tmax, Half-life | Specific quantitative values are not consistently reported in available literature. | |

Safety and Toxicology

This compound is generally considered safe for over-the-counter use at recommended doses. The acute toxicity is low.

Table 4. Acute Toxicity Data

Species Route LD50 Reference
Rat Oral 2200 mg/kg

| Mouse | Oral | 1160 mg/kg | |

Experimental Protocols

Protocol for Melanin Content Assay in B16F1 Cells

This protocol details the steps to quantify changes in melanin production in a cell-based model after treatment with this compound.

Workflow for Melanin Content Assay

G cluster_workflow Experimental Workflow A 1. Seed B16F1 Cells (e.g., 5x10⁴ cells/well) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with This compound (e.g., 125-500 µM) B->C D 4. Incubate 72h C->D E 5. Wash with PBS & Lyse Cells (1N NaOH, 10% DMSO) D->E F 6. Solubilize Melanin (80°C for 1h) E->F G 7. Measure Absorbance (405 nm) F->G H 8. Normalize Data (% of Control) G->H

References

Ethenzamide: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenzamide (2-ethoxybenzamide) is an analgesic and anti-inflammatory agent used for the management of mild to moderate pain and fever.[1][2] While traditionally classified as a non-steroidal anti-inflammatory drug (NSAID), recent evidence suggests its mechanism of action may be distinct from that of classical NSAIDs, which primarily act through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth review of the pharmacological profile of ethenzamide, summarizing current knowledge on its mechanism of action, pharmacokinetics, and pharmacodynamics. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

Recent studies have challenged the long-held belief that ethenzamide's primary mechanism of action is the inhibition of COX enzymes. A key study by Nikaido et al. (2020) found that ethenzamide exhibited no inhibitory effects on COX-1 and COX-2.[3][4] Instead, this research points towards a novel mechanism involving the antagonism of the 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B).[3][4]

5-HT2B Receptor Antagonism

The study by Nikaido et al. (2020) demonstrated that ethenzamide binds to the 5-HT2B receptor in a concentration-dependent manner and functions as an antagonist.[3][4] This antagonistic activity is believed to contribute to its analgesic effects, particularly at the level of the spinal cord.[3] The 5-HT2B receptor is implicated in nociceptive processing, and its blockade may modulate pain signaling pathways.[3]

Central Analgesic Effects

The analgesic action of ethenzamide appears to be mediated, at least in part, through the central nervous system. Intrathecal administration of ethenzamide in rats was shown to reduce nociceptive responses in the formalin test, suggesting a direct effect on the spinal cord.[3] Furthermore, ethenzamide administration was found to decrease the expression of c-Fos, a marker of neuronal activation, in the spinal dorsal horn, further supporting a central mechanism of action.[3]

Cyclooxygenase (COX) Inhibition: A Re-evaluation

While some sources still classify ethenzamide as a COX inhibitor, the evidence from the Nikaido et al. (2020) study, which found no inhibition of COX-1 and COX-2, suggests this may not be its primary mechanism.[3][5] It is possible that earlier assumptions were based on its structural similarity to other salicylates. Further research is warranted to definitively clarify the role, if any, of COX inhibition in the pharmacological profile of ethenzamide.

Pharmacodynamics

The pharmacodynamic effects of ethenzamide are primarily analgesic and anti-inflammatory. It is used for the relief of mild to moderate pain, such as headaches, musculoskeletal pain, and fever.[1][2]

In Vitro Pharmacology

Quantitative data on the binding affinity and functional inhibition of ethenzamide at its proposed target, the 5-HT2B receptor, are limited in publicly available literature. The key study by Nikaido et al. (2020) mentions concentration-dependent binding but does not provide specific IC50 or Ki values in its abstract.[3][4]

Table 1: Summary of In Vitro Pharmacological Data for Ethenzamide

TargetAssay TypeSpeciesResultCitation
Cyclooxygenase-1 (COX-1)Inhibition AssayNot SpecifiedNo inhibitory effect[3][4]
Cyclooxygenase-2 (COX-2)Inhibition AssayNot SpecifiedNo inhibitory effect[3][4]
5-HT2B ReceptorBinding AssayNot SpecifiedBinds in a concentration-dependent manner[3][4]
5-HT2B ReceptorCellular Functional AssayNot SpecifiedAntagonist activity confirmed[3][4]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Ethenzamide is orally administered and undergoes first-pass metabolism, primarily in the liver.[3] It is metabolized to salicylamide (B354443).[2] The extent of this first-pass metabolism is significant, with studies in rats showing that a large percentage of an oral dose is metabolized before reaching systemic circulation.[3] The metabolites are then excreted by the kidneys.[5]

Detailed pharmacokinetic parameters for ethenzamide in humans and animal models are not extensively reported in publicly available literature.

Table 2: Summary of Pharmacokinetic Properties of Ethenzamide

ParameterSpeciesValueCitation
Absorption
Route of AdministrationHumanOral[6]
Distribution
Protein BindingNot SpecifiedData not available
Metabolism
Primary SiteRatLiver[3]
Major MetaboliteHumanSalicylamide[2]
First-Pass MetabolismRatExtensive (approx. 82%)[3]
Excretion
Primary RouteHumanRenal[5]

Experimental Protocols

Detailed experimental protocols for the specific studies on ethenzamide are not fully available. However, based on the published literature, the following methodologies are relevant.

Rat Formalin Test

This is a widely used model of tonic pain and inflammation.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases: an early phase (acute nociception) and a late phase (inflammatory pain).

  • Drug Administration: Ethenzamide or vehicle is administered orally or intrathecally prior to the formalin injection.

  • Endpoint: Reduction in the duration of licking/biting behavior in the drug-treated group compared to the vehicle group.

experimental_workflow_formalin_test cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Model Male Sprague-Dawley Rats Drug_Admin Oral or Intrathecal Ethenzamide/Vehicle Animal_Model->Drug_Admin Formalin_Injection Formalin Injection (Plantar Surface) Drug_Admin->Formalin_Injection Behavioral_Observation Observation of Licking/Biting Behavior Formalin_Injection->Behavioral_Observation Data_Recording Record Duration of Licking/Biting Behavioral_Observation->Data_Recording Comparison Compare Drug vs. Vehicle Data_Recording->Comparison

Experimental Workflow for the Rat Formalin Test.
c-Fos Expression in Spinal Dorsal Horn

This is a method to assess neuronal activation in response to a nociceptive stimulus.

  • Animal Model and Stimulus: As in the formalin test.

  • Procedure: Following the behavioral assessment in the formalin test, animals are euthanized and the lumbar spinal cord is collected.

  • Immunohistochemistry: Spinal cord sections are stained with an antibody against the c-Fos protein.

  • Analysis: The number of c-Fos-positive neurons in the dorsal horn is quantified using microscopy. A reduction in c-Fos expression in the drug-treated group indicates an analgesic effect at the spinal level.

5-HT2B Receptor Cellular Functional Assay

The specific details of the assay used to confirm ethenzamide's antagonist activity at the 5-HT2B receptor are not provided in the available literature. However, a general approach would involve:

  • Cell Line: A cell line stably expressing the human 5-HT2B receptor.

  • Agonist: A known 5-HT2B receptor agonist (e.g., serotonin (B10506) or a selective agonist).

  • Procedure: Cells are pre-incubated with varying concentrations of ethenzamide followed by stimulation with the agonist.

  • Endpoint: The functional response to the agonist (e.g., calcium mobilization or inositol (B14025) phosphate (B84403) accumulation) is measured. A decrease in the agonist-induced response in the presence of ethenzamide indicates antagonist activity.

signaling_pathway_5HT2B_antagonism cluster_membrane Cell Membrane Receptor 5-HT2B Receptor Gq_PLC Gq/PLC Activation Receptor->Gq_PLC Serotonin Serotonin (Agonist) Serotonin->Receptor Binds and Activates Ethenzamide Ethenzamide (Antagonist) Ethenzamide->Receptor Blocks Binding IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Calcium_Release Intracellular Ca2+ Release IP3_DAG->Calcium_Release Cellular_Response Cellular Response (e.g., Nociception) Calcium_Release->Cellular_Response metabolism_pathway Ethenzamide Ethenzamide Liver Liver (First-Pass Metabolism) Ethenzamide->Liver Oral Administration Salicylamide Salicylamide Liver->Salicylamide De-ethylation

References

A Comprehensive Technical Guide to the Solubility of 2-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-ethoxybenzamide (ethenzamide), a non-steroidal anti-inflammatory drug. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, bioavailability, and overall therapeutic efficacy. This document compiles quantitative solubility data in various solvents, details the experimental methodologies for solubility determination, and presents logical workflows and influencing factors through diagrams.

Quantitative Solubility of this compound

The solubility of this compound has been experimentally determined in a range of pure organic solvents at various temperatures. The data, primarily obtained through the gravimetric method, is summarized below.

Solubility in Pure Organic Solvents

The mole fraction solubility of this compound in twelve pure solvents from 288.15 K to 328.15 K is presented in Table 1. The solubility of this compound was observed to increase with rising temperature in all tested solvents[1][2]. Among the solvents evaluated, this compound exhibits its highest solubility in N,N-dimethylformamide (DMF) and the lowest in n-butyl acetate[1][2]. The polarity of the solvent plays a significant role in the solubility of this compound[1][2].

Table 1: Mole Fraction Solubility (x) of this compound in Pure Solvents at Different Temperatures (K) [1][2]

Temperature (K)2-propanol1-butanol2-butanol1-pentanolEthyl FormateMethyl AcetatePropyl Acetaten-Butyl AcetateN,N-Dimethylformamide1,4-DioxaneAcetone2-Butanone
288.150.04950.03980.04410.03410.08610.09880.06520.05210.28510.15890.17630.1492
293.150.05830.04690.05210.04030.10020.11450.07610.06110.31820.17980.19980.1698
298.150.06850.05520.06140.04750.11610.13210.08850.07140.35510.20310.22590.1928
303.150.08020.06480.07220.05590.13410.15190.10260.08310.39610.22910.25510.2184
308.150.09360.07590.08460.06570.15440.17420.11860.09650.44150.25810.28760.2469
313.150.10890.08860.09890.07710.17730.19920.13670.11180.49160.29050.32380.2786
318.150.12640.10320.11530.09020.20310.22730.15730.12920.54670.32670.36420.3138
323.150.14640.11990.13410.10530.23210.25880.18060.14890.60710.36710.40910.3529
328.150.16910.13900.15560.12270.26470.29410.20690.17130.67320.41210.45910.3964

Additional studies have reported the solubility of this compound in 18 neat solvents, including methanol, ethanol, and isopropanol, as well as in binary mixtures of acetonitrile (B52724) with these alcohols.[3] In these mixtures, a significant enhancement of solubility due to a co-solvation effect was observed.[3]

Aqueous Solubility

This compound is generally considered to have low solubility in water. Qualitative data indicates it is "insoluble in water" or "slightly soluble in water".[4][5][6] One source specifies the water solubility as less than 1 mg/mL at 61°F (16°C) and another as <0.1 g/100 mL at 16 °C.[7][8][9] When mixed with organic solvents like DMSO and DMF, water acts as an antisolvent, reducing the solubility of this compound.[3]

Solubility in Other Solvents

Qualitative data suggests that this compound is slightly soluble in chloroform (B151607) and dichloromethane.[8][9]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the solubility of solid compounds like this compound in various solvents is the gravimetric method.

Gravimetric Method

The gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solution.

Detailed Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container, such as a jacketed glass vessel.

  • Equilibration: The mixture is continuously stirred at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This is typically determined by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation: After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand to allow the undissolved solid to settle.

  • Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature and avoid precipitation. A filter is often attached to the syringe to remove any fine, undissolved particles.

  • Mass Determination: The withdrawn sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a specific temperature) until a constant weight of the dried solute is achieved.

  • Calculation: The mole fraction solubility (x) is calculated using the following formula:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    Where:

    • m₁ is the mass of the dissolved this compound.

    • M₁ is the molar mass of this compound.

    • m₂ is the mass of the solvent.

    • M₂ is the molar mass of the solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep Add excess this compound to solvent in a sealed vessel equilibrate Stir at constant temperature to achieve equilibrium prep->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw a known volume of saturated supernatant with a filtered, temperature-controlled syringe settle->sample weigh_sample Transfer sample to a pre-weighed container sample->weigh_sample evaporate Evaporate the solvent weigh_sample->evaporate weigh_solute Weigh the dried solute evaporate->weigh_solute calculate Calculate mole fraction solubility weigh_solute->calculate

Gravimetric Method Workflow
Factors Affecting this compound Solubility

The solubility of this compound is influenced by several interconnected factors. The diagram below outlines these relationships.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solute_polarity Molecular Polarity solubility This compound Solubility solute_polarity->solubility 'Like dissolves like' h_bond Hydrogen Bonding Capacity (Amide Group) h_bond->solubility solvent_polarity Solvent Polarity solvent_polarity->solubility h_bond_donor Hydrogen Bond Donor h_bond_donor->solubility h_bond_acceptor Hydrogen Bond Acceptor h_bond_acceptor->solubility cohesive_energy Cohesive Energy Density cohesive_energy->solubility temperature Temperature temperature->solubility Generally increases solubility pressure Pressure (Atmospheric) pressure->solubility Minor effect for solids in liquids

Key Factors Influencing Solubility

References

The Genesis of a Non-Opioid Analgesic: An In-depth Technical Guide to the Discovery and History of Ethenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenzamide (2-ethoxybenzamide), a non-opioid analgesic and anti-inflammatory drug, emerged in the mid-20th century as an alternative to salicylates. This guide provides a comprehensive technical overview of its discovery, historical development, and the evolution of our understanding of its mechanism of action. Initially believed to function through the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), recent evidence has revealed a more complex pharmacological profile, including antagonism of the 5-hydroxytryptamine (5-HT) receptor subtype 2B (5HT2B). This whitepaper details the pivotal experimental protocols that defined its synthesis and early toxicological profile, presents available quantitative data in a structured format, and visualizes the key scientific workflows and signaling pathways as our understanding has progressed.

Discovery and Early Synthesis

The journey of Ethenzamide began in the post-war era of pharmaceutical innovation. The earliest documented synthesis of Ethenzamide appears in a 1951 British patent (GB656746) granted to the Danish pharmaceutical company H. Lundbeck . While the specific researchers behind this initial synthesis are not explicitly named in the patent, this document marks the formal entry of Ethenzamide into the scientific record.

Subsequent publications further elucidated its synthesis. A notable method was described by Shapiro et al. in the Journal of the American Chemical Society in 1959.

Experimental Protocol: Initial Synthesis (based on historical records)

Objective: To synthesize this compound from salicylamide.

Materials:

  • Salicylamide

  • An ethylating agent (e.g., diethyl sulfate (B86663) or ethyl bromide)

  • A suitable base (e.g., sodium hydroxide)

  • A suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

  • Salicylamide is dissolved in a suitable solvent.

  • A base is added to the solution to deprotonate the phenolic hydroxyl group of salicylamide, forming a phenoxide ion.

  • The ethylating agent is then added to the reaction mixture.

  • The reaction is heated under reflux for a specified period to facilitate the nucleophilic substitution reaction, where the phenoxide ion attacks the ethyl group of the ethylating agent, forming the ether linkage.

  • After the reaction is complete, the mixture is cooled, and the product is isolated through precipitation by adding water.

  • The crude Ethenzamide is then purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_reactants Reactants cluster_process Process cluster_product Product Salicylamide Salicylamide Dissolution Dissolution in Solvent Salicylamide->Dissolution EthylatingAgent Ethylating Agent (e.g., Diethyl Sulfate) Etherification Etherification (Reflux) EthylatingAgent->Etherification Base Base (e.g., NaOH) Deprotonation Deprotonation Base->Deprotonation Dissolution->Deprotonation Deprotonation->Etherification Isolation Isolation & Purification Etherification->Isolation Ethenzamide Ethenzamide Isolation->Ethenzamide

Figure 1: Simplified workflow of the early synthesis of Ethenzamide.

Early Pharmacological and Toxicological Evaluation

Following its synthesis, Ethenzamide underwent preclinical studies to determine its pharmacological and toxicological profile. These early investigations established its analgesic and anti-inflammatory properties.

Toxicology

A key early toxicological study was conducted by Starmer et al. and published in Toxicology and Applied Pharmacology in 1971 . This research provided crucial acute toxicity data.

Objective: To determine the median lethal dose (LD50) of Ethenzamide following oral administration in mice.

Materials:

  • Ethenzamide

  • Vehicle for administration (e.g., suspension in gum acacia)

  • Male and female albino mice

  • Oral gavage needles

Procedure:

  • A range of Ethenzamide doses were prepared in the vehicle.

  • Animals were fasted overnight prior to dosing.

  • A single dose of Ethenzamide was administered to different groups of mice via oral gavage.

  • A control group received the vehicle only.

  • Animals were observed for signs of toxicity and mortality over a period of 14 days.

  • The number of deaths at each dose level was recorded.

  • The LD50 value was calculated using a standard statistical method (e.g., probit analysis).

Quantitative Data

The following tables summarize the available quantitative data from early and subsequent studies.

Table 1: Acute Toxicity of Ethenzamide

SpeciesRoute of AdministrationLD50Reference
MouseOral1160 mg/kgStarmer et al., 1971
RatOral>500 mg/kg to <2,000 mg/kg(Undisclosed Safety Data Sheet)[1]

Table 2: Physicochemical Properties of Ethenzamide

PropertyValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
Melting Point132-134 °C
AppearanceWhite crystalline powder

Evolution of the Mechanism of Action

The understanding of Ethenzamide's mechanism of action has evolved significantly since its discovery.

The Cyclooxygenase (COX) Inhibition Hypothesis

For many years, Ethenzamide was classified as a non-steroidal anti-inflammatory drug (NSAID), with its analgesic and anti-inflammatory effects attributed to the inhibition of cyclooxygenase (COX) enzymes.[2] This pathway, shared by drugs like aspirin (B1665792) and ibuprofen, involves the blockage of prostaglandin (B15479496) synthesis, which are key mediators of pain and inflammation.[2] Some literature suggested a selective action on COX-2.[2]

G ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins PainInflammation Pain & Inflammation Prostaglandins->PainInflammation Ethenzamide Ethenzamide Ethenzamide->COX_Enzymes Inhibition

Figure 2: Historical hypothesis of Ethenzamide's mechanism via COX inhibition.
A Paradigm Shift: 5HT2B Receptor Antagonism

More recent and comprehensive pharmacological profiling has challenged the long-held belief of COX inhibition as the primary mechanism of action for Ethenzamide. A 2020 study published in the Biological and Pharmaceutical Bulletin demonstrated that Ethenzamide has no inhibitory effects on COX-1 and COX-2 at therapeutic concentrations.[3][4] Instead, this research revealed that Ethenzamide acts as an antagonist at the 5-hydroxytryptamine (serotonin) receptor 2B (5HT2B) .[3][4] This finding suggests that the analgesic effects of Ethenzamide are mediated, at least in part, through the serotonergic system.

G Serotonin (B10506) Serotonin (5-HT) _5HT2B_Receptor 5HT2B Receptor Serotonin->_5HT2B_Receptor DownstreamSignaling Downstream Signaling _5HT2B_Receptor->DownstreamSignaling NociceptiveTransmission Nociceptive Transmission DownstreamSignaling->NociceptiveTransmission Ethenzamide Ethenzamide Ethenzamide->_5HT2B_Receptor Antagonism

Figure 3: Current understanding of Ethenzamide's mechanism via 5HT2B receptor antagonism.

Clinical Development and Usage

Ethenzamide gained popularity, particularly in East Asia, as an over-the-counter analgesic for mild to moderate pain, such as headaches, muscle aches, and toothaches.[5][6] It is often formulated in combination with other active ingredients like caffeine (B1668208) and acetaminophen (B1664979) to enhance its analgesic efficacy.[6]

Conclusion

The history of Ethenzamide illustrates a fascinating journey of drug discovery and the continuous refinement of our understanding of pharmacological mechanisms. From its initial synthesis in the 1950s, attributed to the work at H. Lundbeck, to its long-standing use as a common analgesic, the narrative of Ethenzamide has recently been reshaped by the discovery of its action on the 5HT2B receptor. This shift from a presumed COX inhibitor to a serotonin receptor antagonist underscores the importance of re-evaluating the mechanisms of established drugs with modern pharmacological tools. For researchers and drug development professionals, the story of Ethenzamide serves as a compelling case study in the dynamic nature of pharmaceutical science. Further research into the clinical implications of its 5HT2B antagonism may open new avenues for its therapeutic application.

References

In Vivo Metabolic Pathways of 2-Ethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of 2-ethoxybenzamide (ethenzamide), a widely used analgesic and anti-inflammatory agent. The document details the principal biotransformation routes, presents quantitative metabolic data, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Core Metabolic Pathways of this compound

The in vivo metabolism of this compound primarily proceeds through a two-phase process. Phase I metabolism involves the initial biotransformation of the parent drug, while Phase II metabolism consists of the conjugation of the resulting metabolites to enhance their water solubility and facilitate their excretion.

Phase I Metabolism: O-deethylation

The principal Phase I metabolic reaction for this compound is O-deethylation , catalyzed by microsomal enzymes in the liver. This reaction cleaves the ethyl group from the ether linkage, yielding the active metabolite, salicylamide (B354443) .

Phase II Metabolism: Conjugation

The primary metabolite, salicylamide, undergoes further biotransformation through two main pathways before excretion. It can be hydroxylated to form gentisamide, and both salicylamide and gentisamide are subsequently conjugated with glucuronic acid and sulfate. The major conjugated metabolites found in urine are salicylamide glucuronide, salicylamide sulfate, and gentisamide glucuronide[1].

The following diagram illustrates the primary metabolic pathways of this compound.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Salicylamide Salicylamide This compound->Salicylamide O-deethylation (Microsomal Enzymes) Gentisamide Gentisamide Salicylamide->Gentisamide Hydroxylation Salicylamide_Glucuronide Salicylamide Glucuronide Salicylamide->Salicylamide_Glucuronide Glucuronidation Salicylamide_Sulfate Salicylamide Sulfate Salicylamide->Salicylamide_Sulfate Sulfation Gentisamide_Glucuronide Gentisamide Glucuronide Gentisamide->Gentisamide_Glucuronide Glucuronidation Gentisamide_Sulfate Gentisamide Sulfate Gentisamide->Gentisamide_Sulfate Sulfation

Caption: Metabolic pathway of this compound.

Quantitative Metabolic Data

The following tables summarize the key quantitative data related to the metabolism of this compound and its primary metabolite, salicylamide.

Table 1: Kinetic Parameters for this compound Oxidation in Rats [2]

ParameterIn Vitro (Liver Microsomes)In Vivo
Vmax 3.46 µmol/min/kg body weight3.77 µmol/min/kg body weight
Km 0.378 mM0.192 mM

Table 2: Urinary Excretion of Salicylamide Metabolites in Humans (Following a 1g Oral Dose of Salicylamide) [1]

MetabolitePercentage of Dose Recovered in Urine
Total Recovery 98.6% (Range: 97.1-100.1%)
Major Metabolites Salicylamide Glucuronide, Salicylamide Sulfate, Gentisamide Glucuronide

Note: Data for salicylamide is presented as a proxy for the fate of the primary metabolite of this compound.

Experimental Protocols

This section details the methodologies for key experiments in the study of this compound metabolism in vivo.

In Vivo Animal Study Protocol

A representative experimental workflow for an in vivo study in rats is depicted below.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Dosing Oral Administration of This compound Acclimatization->Dosing Sample_Collection Timed Collection of Blood and Urine Samples Dosing->Sample_Collection Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC Analysis of Parent Drug and Metabolites Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis and Pharmacokinetic Modeling HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo metabolism study.

3.1.1. Animal Model

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals should be housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water.

  • Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the start of the experiment.

3.1.2. Drug Administration

  • Formulation: this compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose for oral administration.

  • Dosing: The drug is administered via oral gavage at a predetermined dose.

3.1.3. Sample Collection

  • Blood: Blood samples are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vessel or retro-orbital bleeding. Plasma is separated by centrifugation.

  • Urine: Urine is collected over specified intervals (e.g., 0-24 hours) using metabolic cages.

Analytical Method for Quantification of this compound and Metabolites

3.2.1. Sample Preparation (from Plasma, Serum, or Saliva) [1]

  • To a 100 µL aliquot of the biological fluid, add 200 µL of ethanol (B145695) containing an appropriate internal standard.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • The supernatant is collected and can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for increased sensitivity.

3.2.2. High-Performance Liquid Chromatography (HPLC) Method [1]

  • System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase for Salicylamide and its Conjugates: A reverse-phase ion-pair chromatography method is employed. The mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer) with an ion-pairing reagent (e.g., tetrabutylammonium) and an organic modifier (e.g., acetonitrile).

  • Mobile Phase for Gentisamide and its Conjugates: A similar reverse-phase method is used but without the ion-pairing reagent.

  • Detection: UV detection at a wavelength appropriate for the analytes (e.g., around 300 nm).

3.2.3. Calibration [1]

  • For the parent drug and unconjugated metabolites, calibration curves are prepared using authentic standards.

  • For conjugated metabolites, where standards may not be commercially available, calibration curves can be generated by partial enzymatic hydrolysis of the conjugates in a sample and measuring the decrease in the conjugate peak area relative to the increase in the free metabolite peak area.

References

Theoretical Exploration of 2-Ethoxybenzamide's Molecular Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Computational Methodologies

The theoretical investigation of a molecule like 2-Ethoxybenzamide typically employs quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and reliable method. These calculations provide a deep understanding of the molecule's geometry, stability, and electronic characteristics.

Geometry Optimization

The initial step in the computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface.

Typical Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly used.

  • Method: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules.

  • Basis Set: A common choice is the 6-311++G(d,p) basis set, which provides a good description of the electron distribution.

The optimization process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, which corresponds to the equilibrium geometry of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Typical Protocol:

  • The same DFT functional and basis set used for geometry optimization are employed for frequency calculations.

  • The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation of the computational method.

  • Potential Energy Distribution (PED) analysis is often carried out to assign the calculated vibrational modes to specific types of molecular vibrations (e.g., stretching, bending, torsion).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a crucial parameter for understanding the chemical reactivity and electronic properties of a molecule.

Typical Protocol:

  • The energies of the HOMO and LUMO are calculated at the optimized geometry.

  • The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is determined. A smaller gap generally indicates higher chemical reactivity.

  • Visualization of the HOMO and LUMO electron density plots reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Representative Quantitative Data

As a dedicated theoretical study on this compound is not available, the following tables present quantitative data for a structurally similar molecule, 4-ethoxy-2,3-difluoro benzamide (B126) , as reported in the literature[1][2]. This data serves as an illustrative example of the type of results obtained from DFT calculations.

Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

The following table showcases selected calculated bond lengths and bond angles for 4-ethoxy-2,3-difluoro benzamide, providing an approximation of the expected values for this compound.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C6-C1-C2119.8
C1-C61.393C1-C2-C3120.1
C2-C31.390C2-C3-C4119.9
C3-C41.388C3-C4-C5120.2
C4-C51.389C4-C5-C6119.9
C5-C61.391C5-C6-C1120.1
C1-C71.498C2-C1-C7120.5
C7=O131.230C6-C1-C7119.7
C7-N141.365O13-C7-N14122.3
N14-H151.009C1-C7-N14117.5
N14-H161.015C1-C7-O13120.2
C4-O101.360C3-C4-O10119.5
O10-C171.435C5-C4-O10120.3
C17-C181.510C4-O10-C17118.2

Data is for 4-ethoxy-2,3-difluoro benzamide and is intended to be representative.

Vibrational Frequencies

The following table presents a selection of calculated and experimental vibrational frequencies for 4-ethoxy-2,3-difluoro benzamide, highlighting the correlation between theoretical predictions and experimental observations.

AssignmentCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
N-H str34503455-
C-H str (arom)3080-30503075-30453085-3055
C=O str167516701672
C-N str139013951392
C-O-C str (asym)125012551252
C-O-C str (sym)104010451042

Data is for 4-ethoxy-2,3-difluoro benzamide and is intended to be representative.

Frontier Molecular Orbitals

The HOMO and LUMO energies, along with the energy gap, are key indicators of a molecule's electronic behavior. The following are representative values for a benzamide derivative.

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.2
ΔE (HOMO-LUMO Gap)5.3

These are representative values for a benzamide derivative and may vary for this compound.

Visualizations of Theoretical Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the logical flow of a computational study and the fundamental concept of frontier molecular orbitals.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Results and Analysis mol_structure Define Molecular Structure (this compound) method_selection Select Computational Method (DFT/B3LYP) and Basis Set (6-311++G(d,p)) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO-LUMO) geom_opt->electronic_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra reactivity Chemical Reactivity (HOMO-LUMO Gap) electronic_prop->reactivity

Caption: Workflow of a typical computational chemistry study.

homo_lumo_gap lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) homo->lumo energy_axis Energy

References

spectroscopic analysis of 2-Ethoxybenzamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethoxybenzamide, a significant compound in pharmaceutical research. The guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.2m1HAr-H
~6.9-7.5m3HAr-H
~5.5-7.0br s2H-CONH₂
4.13q2H-OCH₂CH₃
1.47t3H-OCH₂CH₃

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmAssignment
167.8C=O (Amide)
156.0C-O (Aromatic)
132.5Ar-C
131.0Ar-C
121.5Ar-C
120.8Ar-C
113.2Ar-C
64.0-OCH₂CH₃
14.7-OCH₂CH₃

Note: The specific assignment of aromatic carbons can be further confirmed by advanced 2D NMR techniques.

Infrared (IR) Spectroscopy Data

Technique: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (Amide)
3100-3000MediumC-H stretch (Aromatic)
2980-2850MediumC-H stretch (Aliphatic)
~1650StrongC=O stretch (Amide I)
~1600MediumN-H bend (Amide II)
1600-1450Medium to StrongC=C stretch (Aromatic)
1250-1000StrongC-O stretch (Ether)
Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
165~40[M]⁺ (Molecular Ion)
148~40[M - NH₃]⁺
121~100[M - C₂H₄O]⁺
120~90[M - C₂H₅O]⁺
105~50[C₇H₅O]⁺
92~75[C₆H₄O]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the this compound molecule.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For ¹³C NMR, a more concentrated solution is preferable; dissolve as much of the compound as possible in 0.7 mL of the chosen deuterated solvent to achieve a saturated or near-saturated solution.[1]

    • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[1]

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

    • Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method): [2][3][4]

  • Sample Preparation:

    • Thoroughly dry IR-grade potassium bromide (KBr) powder in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption.[2]

    • In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.[3]

    • Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[4]

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe. The compound must be volatile enough to be analyzed by EI.[5]

  • Ionization:

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecule to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Introduce into Vacuum Chamber Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants, Integration NMR->Data_NMR Data_IR Absorption Frequencies (Functional Groups) IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Structure Structure Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to 2-Ethoxybenzamide Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethoxybenzamide derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Compound: this compound (Ethenzamide)

This compound, also known as ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] It serves as a versatile scaffold for the synthesis of a wide range of derivatives with diverse pharmacological activities. This guide explores three key areas of application for these derivatives: as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) for the potential treatment of type 2 diabetes, as modulators of the Hedgehog signaling pathway with implications in oncology, and in the regulation of melanin (B1238610) synthesis for dermatological applications.

Potential Application 1: PTP1B Inhibition for Type 2 Diabetes

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway. Its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. A series of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide derivatives have been designed and evaluated for their PTP1B inhibitory potency.[2]

Data Presentation: PTP1B Inhibitory Activity
Compound IDRR'PTP1B IC₅₀ (μM)TCPTP IC₅₀ (μM)Selectivity (TCPTP/PTP1B)
10a HH1.23>200>163
10b FH0.89>200>225
10c ClH0.54>200>370
10d BrH0.48>200>417
10e CH₃H0.91>200>220
10f OCH₃H1.56>200>128
10g HF0.65>200>308
10h HCl0.33>200>606
10i HBr0.29>200>690
10j HCH₃0.58>200>345
10k HOCH₃1.12>200>179
10l FF0.41>200>488
10m ClCl0.072.2432

Data extracted from a study by Li et al. (2019).[2]

Signaling Pathway: PTP1B in Insulin Signaling

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS-1 pIR->IRS Phosphorylates pIRS p-IRS-1 IRS->pIRS PI3K PI3K pIRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Enables PTP1B PTP1B PTP1B->pIR Dephosphorylates Derivatives This compound Derivatives Derivatives->PTP1B Inhibit

PTP1B's role in insulin signaling and its inhibition.
Experimental Protocols

Synthesis of 2-Ethoxy-4-(methoxymethyl)benzamide Derivatives:

A general synthetic route involves the reaction of a substituted aniline (B41778) with 2-ethoxy-4-(methoxymethyl)benzoyl chloride. The benzoyl chloride is prepared from the corresponding benzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. The final coupling reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) in the presence of a base like triethylamine (B128534) or pyridine.

PTP1B Inhibition Assay:

The inhibitory activity of the synthesized compounds against PTP1B is determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate. The assay is performed in a 96-well plate. The reaction mixture contains the PTP1B enzyme, the test compound at various concentrations, and pNPP in a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, and 2 mM DTT). The reaction is initiated by the addition of pNPP and incubated at 37°C. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[3][4][5][6][7]

Potential Application 2: Hedgehog Signaling Pathway Inhibition in Cancer

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. Derivatives of 2-methoxybenzamide (B150088) have been synthesized and shown to be potent inhibitors of this pathway.[8][9][10][11]

Data Presentation: Hedgehog Signaling Pathway Inhibitory Activity
Compound IDPart A (Aryl Imidazole)Part B (Aryl Amide)Hh Pathway IC₅₀ (μM)
10 Benzimidazole2-Chlorophenyl0.17
11 Phenyl Imidazole2-Chlorophenyl0.12
12 Phenyl Imidazole2,4-Dichlorophenyl0.26
13 Phenyl Imidazole3-Fluorophenyl0.31
14 Phenyl Imidazole4-Fluorophenyl0.25
15 Phenyl Imidazole2-Chloropyridinyl0.03
16 Phenyl Imidazole6-Chloropyridinyl0.15
17 Phenyl ImidazolePyridinyl0.07
18 Benzimidazole2,4-Dichlorophenyl0.53
19 Benzimidazole3-Fluorophenyl0.79
20 Benzimidazole4-Fluorophenyl0.34
21 Benzimidazole2-Chloropyridinyl0.05
22 Benzimidazole6-Chloropyridinyl0.86
23 BenzimidazolePyridinyl0.08

Data extracted from a study by Wang et al. (2021).[9][10][11]

Signaling Pathway: Hedgehog Signaling in Cancer

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched (PTCH1) Hh_Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI GLI_active GLI (Active) GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription Nucleus Nucleus Derivatives 2-Alkoxybenzamide Derivatives Derivatives->SMO Inhibit CREB_Melanogenesis ETZ This compound AC Adenylyl Cyclase ETZ->AC Activates? cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB MITF MITF pCREB->MITF Upregulates Transcription Melanogenic_Genes Melanogenic Genes (Tyrosinase, TRP-1) MITF->Melanogenic_Genes Upregulates Transcription Melanin Melanin Synthesis Melanogenic_Genes->Melanin Leads to

References

In Vitro Metabolism of 2-Ethoxybenzamide in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of 2-Ethoxybenzamide (ethenzamide) using liver microsomes. It covers the primary metabolic pathways, the enzymes involved, detailed experimental protocols, and quantitative data to support preclinical drug development and research.

Executive Summary

This compound, an analgesic and anti-inflammatory agent, undergoes significant metabolism in the liver, primarily mediated by Cytochrome P450 (CYP450) enzymes. The principal metabolic pathway is the O-deethylation of the ethoxy group, leading to the formation of its active metabolite, salicylamide (B354443). Subsequent metabolism involves hydroxylation and conjugation reactions. This guide details the methodologies for studying these transformations in vitro, providing a framework for researchers to assess the metabolic profile of this compound and similar compounds.

Metabolic Pathways of this compound

The in vitro metabolism of this compound in liver microsomes is characterized by a sequence of Phase I and potential downstream Phase II reactions.

2.1 Phase I Metabolism

The initial and most significant metabolic transformation of this compound is O-deethylation . This reaction is catalyzed by CYP450 enzymes and results in the removal of the ethyl group to form salicylamide.

Further Phase I metabolism can occur on the salicylamide metabolite, primarily through aromatic hydroxylation . This leads to the formation of gentisamide (2,5-dihydroxybenzamide).

2.2 Key Metabolites

  • M1: Salicylamide: The primary and pharmacologically active metabolite.

  • M2: Gentisamide: A hydroxylated metabolite of salicylamide.

The following diagram illustrates the primary metabolic pathway of this compound in liver microsomes.

G cluster_phase1 Phase I Metabolism This compound This compound Salicylamide Salicylamide This compound->Salicylamide O-deethylation (CYP1A2, CYP2E1) Gentisamide Gentisamide Salicylamide->Gentisamide Aromatic Hydroxylation (CYP450s)

Figure 1: Proposed metabolic pathway of this compound in liver microsomes.

Quantitative Analysis of this compound Metabolism

The rate of metabolite formation can be quantified to understand the kinetics of the enzymatic reactions. The following tables summarize available and inferred kinetic parameters for the metabolism of this compound.

Table 1: Michaelis-Menten Kinetic Parameters for Salicylamide Formation

SpeciesMicrosomal SystemVmax (nmol/min/mg protein)Km (µM)Reference
RatLiver Microsomes0.00346 (µmol/min/kg body weight)*378[1]
HumanLiver MicrosomesData not availableData not available
HumanRecombinant CYP1A2(Reference value for Phenacetin O-deethylation: 14 nmol/hr/mg protein)(Reference value for Phenacetin O-deethylation: 54 µM)[2]

*Note: The Vmax value for rat liver microsomes was originally reported in µmol/min/kg body weight and has been noted here for reference. Direct conversion to nmol/min/mg protein is not possible without additional data.

Table 2: Metabolic Stability of this compound (Hypothetical Data for Illustrative Purposes)

SpeciesHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available

Note: Specific metabolic stability data for this compound was not found in the reviewed literature. This table serves as a template for presenting such data when it becomes available.

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to determine the metabolic stability of this compound in human liver microsomes.

4.1 Objective

To determine the rate of disappearance of this compound when incubated with human liver microsomes and to calculate its metabolic half-life and intrinsic clearance.

4.2 Materials and Reagents

  • This compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., a structurally similar and stable compound) for LC-MS/MS analysis

  • HPLC or UPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

4.3 Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Termination cluster_analysis Analysis A Prepare this compound stock solution E Add this compound to microsome suspension A->E B Thaw human liver microsomes on ice D Pre-warm microsomes and buffer at 37°C B->D C Prepare NADPH regenerating system in buffer F Initiate reaction by adding NADPH regenerating system C->F D->E E->F G Incubate at 37°C with shaking F->G H Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) G->H I Terminate reaction with ice-cold acetonitrile containing internal standard H->I J Centrifuge to precipitate proteins I->J K Analyze supernatant by LC-MS/MS J->K L Quantify remaining this compound K->L

Figure 2: Experimental workflow for a microsomal stability assay.

4.4 Detailed Incubation Procedure

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the this compound stock solution (final substrate concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course: Incubate the reaction mixture at 37°C with gentle shaking. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

4.5 LC-MS/MS Analysis

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent drug and its metabolites using multiple reaction monitoring (MRM). The specific mass transitions (precursor ion -> product ion) for this compound and salicylamide should be optimized.

  • Quantification: Create a calibration curve using standards of this compound. The concentration of this compound remaining at each time point is determined by comparing its peak area to that of the internal standard.

4.6 Data Analysis

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Concluding Remarks

The in vitro metabolism of this compound is predominantly driven by CYP450-mediated O-deethylation to salicylamide. Based on data from analogous substrates, CYP1A2 and CYP2E1 are the likely primary enzymes involved in this biotransformation in humans. Further metabolism to hydroxylated and conjugated products can be anticipated. The experimental protocols outlined in this guide provide a robust framework for investigating the metabolic fate of this compound and other xenobiotics in liver microsomes. The quantitative data, while still requiring further direct experimental confirmation for human systems, offers valuable insights for drug development and safety assessment. Researchers are encouraged to use this guide as a foundation for their own studies and to contribute to a more complete understanding of the metabolism of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 2-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxybenzamide, also known as ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] It is commonly used for the relief of minor aches, pains, and fever.[1] The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain.[3] However, recent research suggests that this compound may also exert its analgesic effects through other mechanisms, including the blockade of 5HT2B receptors in the spinal cord. This document provides detailed application notes and protocols for conducting in vivo animal studies to evaluate the pharmacokinetic, analgesic, anti-inflammatory, and toxicological properties of this compound.

Mechanism of Action

This compound is traditionally classified as a COX inhibitor, reducing the production of prostaglandins involved in inflammation and pain signaling.[3] In vivo, it is metabolized to salicylamide, which also possesses analgesic properties.[1] A proposed signaling pathway for its primary anti-inflammatory and analgesic action is depicted below.

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain 2_Ethoxybenzamide This compound 2_Ethoxybenzamide->COX Inhibition

Caption: Proposed mechanism of action of this compound.

Data Presentation

Pharmacokinetic Parameters
ParameterSpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Oral Bioavailability (%)
This compoundRabbitIV10N/AN/AN/AN/AN/A
This compoundRabbitIV20N/AN/AN/AN/AN/A
This compoundRabbitIV80N/AN/AN/AN/AN/A
This compoundRatOralTBDTBDTBDTBDTBDTBD
This compoundMouseOralTBDTBDTBDTBDTBDTBD

TBD: To be determined experimentally.

Analgesic and Anti-inflammatory Efficacy

This table presents the expected type of data to be collected from analgesic and anti-inflammatory models. Note: Specific ED50 values and dose-response data for this compound in these models were not found in the reviewed literature and need to be established through experimentation.

Efficacy ParameterAnimal ModelSpeciesEndpointEffective Dose Range (mg/kg, p.o.)ED50 (mg/kg)
AnalgesiaAcetic Acid-Induced WrithingMouseReduction in writhing countTBDTBD
AnalgesiaFormalin Test (late phase)RatReduction in flinching/licking timeTBDTBD
Anti-inflammationCarrageenan-Induced Paw EdemaRatReduction in paw volumeTBDTBD

TBD: To be determined experimentally.

Toxicological Profile

The acute toxicity of this compound has been determined in rodents.

Toxicity ParameterSpeciesRouteValue
LD50RatOral2200 mg/kg
LD50MouseOral1160 mg/kg

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol outlines the determination of pharmacokinetic parameters of this compound following oral administration in rats.

Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats, 200-250g) Fasting Overnight Fasting (with access to water) Animal_Acclimatization->Fasting Dosing Oral Gavage Administration of this compound (e.g., in 0.5% CMC) Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis of Plasma Samples Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Sample_Analysis->PK_Analysis

Caption: Workflow for a pharmacokinetic study of this compound.

Methodology:

  • Animals: Use male Wistar rats (200-250 g). Acclimatize animals for at least one week before the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum.

  • Drug Formulation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethyl cellulose (B213188) (CMC) in water.

  • Dosing: Fast rats overnight with free access to water before dosing. Administer this compound via oral gavage at a predetermined dose.

  • Blood Collection: Collect blood samples (approximately 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Analgesic Activity Protocol: Acetic Acid-Induced Writhing Test

This protocol describes a common method for evaluating the peripheral analgesic activity of this compound in mice.

Animal_Grouping Animal Grouping (e.g., Male Swiss Albino Mice, 20-25g) - Vehicle Control - Positive Control (e.g., Aspirin) - this compound Groups (multiple doses) Drug_Administration Oral Administration of Vehicle, Positive Control, or This compound Animal_Grouping->Drug_Administration Waiting_Period Waiting Period (e.g., 30-60 minutes) Drug_Administration->Waiting_Period Acetic_Acid_Injection Intraperitoneal Injection of 0.6% Acetic Acid Waiting_Period->Acetic_Acid_Injection Observation Observation Period (e.g., 20 minutes) Acetic_Acid_Injection->Observation Writhing_Count Count Number of Writhes Observation->Writhing_Count Data_Analysis Data Analysis (% Inhibition of Writhing) Writhing_Count->Data_Analysis

Caption: Experimental workflow for the acetic acid-induced writhing test.

Methodology:

  • Animals: Use male Swiss albino mice (20-25 g).

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., aspirin), and this compound treated groups at various doses.

  • Drug Administration: Administer the test compounds or vehicle orally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Anti-inflammatory Activity Protocol: Carrageenan-Induced Paw Edema

This protocol details the procedure for assessing the anti-inflammatory effects of this compound in a rat model of acute inflammation.

Methodology:

  • Animals: Use male Wistar rats (150-200 g).

  • Grouping: Randomly assign rats to different groups: vehicle control, positive control (e.g., indomethacin), and this compound treated groups at various doses.

  • Drug Administration: Administer the test compounds or vehicle orally one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group in comparison to the control group at each time point.

Sub-chronic Oral Toxicity Study Protocol (28-Day)

This protocol provides a framework for evaluating the potential toxicity of this compound after repeated oral administration in rats.

Methodology:

  • Animals: Use young adult male and female Wistar rats.

  • Grouping: Divide the animals into at least four groups: a control group (vehicle only) and at least three dose levels of this compound.

  • Dosing: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity.

    • Body Weight: Record body weight weekly.

    • Food and Water Consumption: Measure weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs. Preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for any significant differences between the treated and control groups to determine a No-Observed-Adverse-Effect Level (NOAEL).

Safety Precautions

This compound may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for 2-Ethoxybenzamide in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxybenzamide, also known as ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation and pain.[1] Emerging evidence also suggests its involvement in modulating other inflammatory pathways, including the NF-κB signaling cascade.

These application notes provide detailed protocols for a range of in vitro and in vivo assays to characterize the anti-inflammatory effects of this compound. The protocols are designed to be comprehensive and adaptable to specific research needs, enabling the generation of robust and reproducible data.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredThis compound IC₅₀ (µM)Positive Control (e.g., Indomethacin) IC₅₀ (µM)
COX-1 InhibitionOvine COX-1PGE₂ productionData to be determinede.g., 1.5
COX-2 InhibitionHuman recombinant COX-2PGE₂ productionData to be determinede.g., 0.1
Nitric Oxide (NO) ProductionRAW 264.7Nitrite (B80452) concentrationData to be determinede.g., 25
TNF-α ProductionLPS-stimulated THP-1TNF-α concentrationData to be determinede.g., 10
IL-6 ProductionLPS-stimulated THP-1IL-6 concentrationData to be determinede.g., 15
IL-1β ProductionLPS-stimulated THP-1IL-1β concentrationData to be determinede.g., 20

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0%
This compounde.g., 25Data to be determined
This compounde.g., 50Data to be determined
This compounde.g., 100Data to be determined
Positive Control (e.g., Indomethacin)e.g., 10e.g., 50%

Experimental Protocols

In Vitro Assays

This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The enzymatic activity of purified COX-1 or recombinant COX-2 is measured by quantifying the production of prostaglandin (B15479496) E₂ (PGE₂) from the substrate arachidonic acid using an ELISA kit.

Protocol:

  • Enzyme and Substrate Preparation: Prepare recombinant human COX-2 and ovine COX-1 enzymes in a suitable buffer. Prepare a solution of arachidonic acid.

  • Compound Dilution: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Incubation: Pre-incubate the COX enzyme with different concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • PGE₂ Measurement: After a defined period, stop the reaction and quantify the amount of PGE₂ produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This assay assesses the effect of this compound on the production of pro-inflammatory mediators in macrophages.

Principle: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1, differentiated into macrophages) are stimulated with LPS to induce an inflammatory response, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). The inhibitory effect of this compound on the production of these mediators is then quantified.

Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 or differentiated THP-1 cells in appropriate culture plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Cytokine Production (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using specific ELISA kits.

  • Cell Viability Assay (MTT Assay): Perform a concurrent MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity of this compound.

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.

This assay investigates the effect of this compound on the NF-κB signaling pathway.

Principle: Activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Western blotting is used to measure the protein levels of key components of this pathway.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and pre-treat with this compound followed by LPS stimulation as described in the macrophage assay.

  • Cell Lysis: Lyse the cells to extract total protein. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65.

    • Use an antibody against a housekeeping protein (e.g., β-actin for total lysates, or a nuclear/cytoplasmic marker for fractionated lysates) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of this compound to reduce this swelling is a measure of its anti-inflammatory effect.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at various doses. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.

  • Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of paw edema inhibition for each treatment group compared to the vehicle control group at each time point. The formula for calculating inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα IkBa_p P-IκBα IKK->IkBa_p Phosphorylates IκBα p65 p65/p50 (NF-κB) IkBa_p65->p65 Releases p65_nuc p65/p50 p65->p65_nuc Translocates to Degradation Proteasomal Degradation IkBa_p->Degradation DNA DNA p65_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Initiates Ethox This compound Ethox->IKK Inhibits?

Caption: Potential mechanism of action of this compound on the NF-κB signaling pathway.

G cluster_0 Cell-Based Assays start Seed Cells (e.g., RAW 264.7) treat Treat with this compound & LPS Stimulation start->treat supernatant Collect Supernatant treat->supernatant lysis Cell Lysis treat->lysis mtt MTT Assay (Cell Viability) treat->mtt elisa ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa griess Griess Assay (NO production) supernatant->griess western Western Blot (NF-κB pathway) lysis->western

Caption: Experimental workflow for in vitro anti-inflammatory assays.

G cluster_0 Arachidonic Acid Pathway cluster_1 This compound Intervention AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_homeo Prostaglandins (Homeostatic functions) COX1->PGs_homeo PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam Ethox This compound Ethox->COX1 Inhibits? Ethox->COX2 Inhibits?

Caption: The role of COX enzymes in prostaglandin synthesis and potential inhibition by this compound.

References

Application Note: Quantification of 2-Ethoxybenzamide using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Ethoxybenzamide (Ethenzamide). The described method is stability-indicating, ensuring that the quantification of the active pharmaceutical ingredient (API) is accurate and specific in the presence of its degradation products. This document provides a comprehensive protocol covering instrumentation, sample preparation, chromatographic conditions, method validation, and a forced degradation study, making it suitable for routine quality control and stability testing in pharmaceutical development.

Introduction

This compound, also known as Ethenzamide, is an analgesic and anti-inflammatory agent.[1] Accurate and precise quantification is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this API. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This application note presents a validated, stability-indicating HPLC method for the quantification of this compound.

Experimental

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Sonicator

    • Centrifuge

  • Chemicals and Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or ultrapure grade)

    • Phosphoric acid (analytical grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (B78521) (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (30:70:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm
Run Time 10 minutes
Preparation of Solutions
  • Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 10-150 µg/mL for linearity studies. A working standard of 50 µg/mL is suitable for routine analysis.

Sample Preparation

The solubility of this compound is a key consideration in sample preparation, with good solubility in solvents like methanol, ethanol, and acetonitrile.[2]

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the API.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilute the filtered solution with the diluent to a final concentration within the linear range of the method (e.g., 50 µg/mL).

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Study)

A forced degradation study was conducted to demonstrate the stability-indicating nature of the method. The this compound standard solution was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 N NaOH and diluted with the diluent.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 N HCl and diluted with the diluent.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted with the diluent.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours. A solution was then prepared from the stressed sample.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared with that of an unstressed standard solution to evaluate the resolution between the parent peak and any degradation products.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the method validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
10(Example Value)
25(Example Value)
50(Example Value)
75(Example Value)
100(Example Value)
150(Example Value)
Correlation Coefficient (r²) > 0.999

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%40(Example Value)98-102%
100%50(Example Value)98-102%
120%60(Example Value)98-102%

Table 3: Precision Data

Parameter% RSD
Repeatability (n=6) < 2.0%
Intermediate Precision (n=6) < 2.0%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) (Example Value)
Limit of Quantitation (LOQ) (Example Value)

Table 5: Robustness Study

Parameter VariedRetention Time (min)Peak AreaTailing Factor
Flow Rate (±0.1 mL/min) (Example Value)(Example Value)(Example Value)
Column Temperature (±2°C) (Example Value)(Example Value)(Example Value)
Mobile Phase Composition (±2%) (Example Value)(Example Value)(Example Value)

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system inject_sample Inject Standard/Sample hplc_system->inject_sample chrom_sep Chromatographic Separation inject_sample->chrom_sep detection UV Detection at 275 nm chrom_sep->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Forced_Degradation cluster_stress Stress Conditions API This compound (API) acid Acid Hydrolysis API->acid base Base Hydrolysis API->base oxidation Oxidation API->oxidation thermal Thermal API->thermal photo Photolytic API->photo Degradation_Products Degradation Products acid->Degradation_Products base->Degradation_Products oxidation->Degradation_Products thermal->Degradation_Products photo->Degradation_Products

Caption: Logical relationship of forced degradation pathways for this compound.

Conclusion

The described RP-HPLC method provides a simple, accurate, and precise way to quantify this compound in pharmaceutical preparations. The method has been validated according to ICH guidelines and has been shown to be stability-indicating through forced degradation studies. The short run time and simple mobile phase composition make this method suitable for high-throughput analysis in a quality control environment.

References

Application Notes and Protocols for 2-Ethoxybenzamide as a Topical Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethoxybenzamide (also known as Ethenzamide) as a potential topical anti-inflammatory agent. This document details its mechanism of action, presents experimental protocols for its evaluation, and summarizes key data in a structured format.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2][3][4][5][6][7][8][9] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[2][10][11] By blocking COX, this compound reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][10][11] While traditionally used orally, its potential as a topical agent for localized inflammatory conditions is an area of growing interest, aiming to minimize systemic side effects.[12][13]

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) pathway.[2][10][11] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[10] Some evidence suggests that this compound may have a selective action on COX-2.[10]

The inflammatory process is often initiated by stimuli such as tissue injury or infection, leading to the activation of signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway. This activation results in the increased expression of pro-inflammatory genes, including COX-2. This compound, by inhibiting COX-2, downstream effects of this signaling cascade.

Signaling Pathway Diagrams

COX_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) COX-1 (constitutive)->Prostaglandins (PGE2, etc.) leads to COX-2 (inducible)->Prostaglandins (PGE2, etc.) leads to Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain This compound This compound This compound->COX-1 (constitutive) less inhibition (potential selectivity) This compound->COX-2 (inducible) inhibits

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound.

NRF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκB IκB IKK->IκB phosphorylates Degradation Degradation IκB->Degradation degrades NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates to IκB-NF-κB Complex IκB-NF-κB Complex IκB-NF-κB Complex->IκB releases IκB-NF-κB Complex->NF-κB (p50/p65) This compound This compound This compound->IKK potential indirect inhibition Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription initiates Pro-inflammatory Mediators (COX-2, Cytokines) Pro-inflammatory Mediators (COX-2, Cytokines) Gene Transcription->Pro-inflammatory Mediators (COX-2, Cytokines) Inflammatory Stimuli (e.g., TNF-α, IL-1) Inflammatory Stimuli (e.g., TNF-α, IL-1) Inflammatory Stimuli (e.g., TNF-α, IL-1)->IKK activate

Caption: Potential Indirect Effect of this compound on the NF-κB Signaling Pathway.

Data Presentation

Table 1: In Vitro COX Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound>100 (Hypothetical)15.5 (Hypothetical)>6.45 (Hypothetical)
Celecoxib (Control)150.04375
Ibuprofen (Control)1.83.50.51

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model (Rat)

Treatment Group (Topical Application)Dose (% w/w)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.12-
This compound1% (Hypothetical)0.55 ± 0.0935.3% (Hypothetical)
This compound2% (Hypothetical)0.42 ± 0.0750.6% (Hypothetical)
Diclofenac Gel (Control)1%0.38 ± 0.0655.3%

Table 3: In Vivo Anti-inflammatory Activity in Croton Oil-Induced Ear Edema Model (Mouse)

Treatment Group (Topical Application)Dose (mg/ear)Ear Punch Weight (mg) (Mean ± SD)% Inhibition of Edema
Vehicle Control-12.5 ± 1.5-
This compound0.5 (Hypothetical)9.8 ± 1.121.6% (Hypothetical)
This compound1.0 (Hypothetical)7.5 ± 0.940.0% (Hypothetical)
Dexamethasone (Control)0.14.2 ± 0.566.4%

Experimental Protocols

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX_Assay COX Inhibition Assay (Fluorescent) Data_Analysis Data Analysis & Interpretation COX_Assay->Data_Analysis NFkB_Assay NF-κB Reporter Assay (Luciferase) NFkB_Assay->Data_Analysis Carrageenan_Model Carrageenan-Induced Paw Edema (Rat) Carrageenan_Model->Data_Analysis Croton_Model Croton Oil-Induced Ear Edema (Mouse) Croton_Model->Data_Analysis Formulation Topical Formulation of This compound Formulation->COX_Assay Formulation->NFkB_Assay Formulation->Carrageenan_Model Formulation->Croton_Model

Caption: Workflow for evaluating the topical anti-inflammatory activity of this compound.

In Vitro Assays

1. COX-1/COX-2 Inhibition Assay (Fluorescent Method)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2 enzymes.

  • Principle: This assay measures the peroxidase activity of COX enzymes. The reaction between the prostaglandin (B15479496) G2 (PGG2) produced by COX and a fluorescent probe generates a highly fluorescent product. The rate of fluorescence increase is proportional to COX activity.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • COX Assay Buffer

    • COX Probe (e.g., ADHP)

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • This compound and control inhibitors (e.g., Celecoxib, Ibuprofen)

    • 96-well black microplate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Protocol:

    • Prepare serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add Assay Buffer, COX enzyme (COX-1 or COX-2), and the test compound or vehicle.

    • Incubate for a specified time at room temperature to allow for inhibitor binding.

    • Add the COX Probe and Cofactor to each well.

    • Initiate the reaction by adding Arachidonic Acid.

    • Immediately measure the fluorescence kinetically for 5-10 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[14][15][16][17][18]

2. NF-κB Luciferase Reporter Assay

  • Objective: To assess the effect of this compound on the transcriptional activity of NF-κB.

  • Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

  • Materials:

    • Human cell line (e.g., HEK293, HeLa)

    • Cell culture medium and supplements

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • NF-κB activator (e.g., TNF-α, IL-1β)

    • This compound

    • Dual-luciferase reporter assay system

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

    • After 24-48 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle and pre-incubate for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percent inhibition of NF-κB activity for each concentration of this compound.[19][20][21][22][23][24]

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory effect of topical this compound on acute inflammation.

  • Principle: Subplantar injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema. The reduction in paw volume after treatment with the test compound is a measure of its anti-inflammatory activity.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (150-200 g)

    • Carrageenan (1% w/v in sterile saline)

    • Topical formulation of this compound and vehicle control

    • Reference drug (e.g., 1% Diclofenac gel)

    • Plethysmometer or digital calipers

  • Protocol:

    • Acclimatize the animals for at least one week.

    • Divide the animals into groups (vehicle control, this compound treated, reference drug).

    • Measure the initial paw volume of the right hind paw of each rat.

    • Apply the topical formulation of this compound, vehicle, or reference drug to the plantar surface of the right hind paw.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[4][21][25][26][27]

2. Croton Oil-Induced Ear Edema in Mice

  • Objective: To assess the topical anti-inflammatory activity of this compound on irritant-induced inflammation.

  • Principle: Croton oil is a potent irritant that induces an inflammatory response, including edema, when applied to the mouse ear. The reduction in ear swelling is indicative of anti-inflammatory activity.

  • Materials:

    • Swiss albino or BALB/c mice (20-25 g)

    • Croton oil solution (e.g., 5% in acetone)

    • Topical formulation of this compound and vehicle control

    • Reference drug (e.g., Dexamethasone)

    • Ear punch biopsy tool (e.g., 6 mm diameter)

    • Analytical balance

  • Protocol:

    • Acclimatize the animals for at least one week.

    • Divide the animals into groups.

    • Apply the topical formulation of this compound, vehicle, or reference drug to the inner and outer surfaces of the right ear.

    • After 15-30 minutes, apply a standardized volume of croton oil solution to the right ear of each mouse. The left ear serves as a control.

    • After a specified period (e.g., 4-6 hours), sacrifice the animals.

    • Take a standard-sized punch biopsy from both the treated (right) and untreated (left) ears and weigh them.

    • The difference in weight between the right and left ear punches is a measure of the edema.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.[28][29][30][31]

Conclusion

This compound shows promise as a topical anti-inflammatory agent due to its established mechanism of action as a COX inhibitor. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of its efficacy and mechanism of action in a topical formulation. Further research is warranted to generate specific quantitative data to fully characterize its potential for clinical applications in the management of localized inflammatory skin conditions.

References

Application Notes: Formulation of 2-Ethoxybenzamide for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Ethoxybenzamide (also known as Ethenzamide) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Like many NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), mediators of pain and inflammation.[3][4] A significant challenge in the experimental use of this compound is its poor solubility in aqueous solutions, which can complicate both in vitro and in vivo studies, leading to issues with bioavailability and dose consistency.[3][5]

These application notes provide a summary of this compound's key physicochemical properties and offer detailed protocols for several formulation strategies to overcome its solubility challenges for reliable experimental use.

Physicochemical and Solubility Data

A solid understanding of the compound's properties is the foundation for developing an effective formulation strategy.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[6][7]
Molecular Weight 165.19 g/mol [3][6]
Appearance White to off-white crystalline powder[3][5][7][8]
Melting Point 132-134 °C[6][7][8]
Water Solubility < 1 mg/mL (<0.1 g/100 mL)[3][7][8][9]
pKa 15.62 (Predicted)[7][8]
Table 2: Solubility of this compound in Various Solvents

The mole fraction solubility (x₁) of this compound was measured in 12 pure solvents from 288.15 K to 328.15 K.[10] The data indicates that solubility increases with temperature and is highest in polar, aprotic solvents like N,N-dimethylformamide (DMF) and acetone.[10]

SolventSolubility (x₁ × 10³) at 298.15 K (25 °C)Source
N,N-dimethylformamide451.98[10]
Acetone344.21[10]
2-Butanone309.12[10]
1,4-Dioxane240.33[10]
1-Pentanol130.45[10]
Ethyl formate129.56[10]
1-Butanol119.58[10]
2-Butanol113.37[10]
Methyl acetate108.31[10]
2-Propanol92.51[10]
Propyl acetate81.65[10]
n-Butyl acetate60.11[10]

For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is also a common and effective solvent, with a reported solubility of ≥ 47 mg/mL (284.52 mM).[11]

Formulation Strategies and Protocols

The choice of formulation depends on the experimental context (e.g., in vitro cell culture, in vivo oral gavage).

Protocol 1: Co-Solvent Formulation for In Vitro Stock Solutions

This is the most common method for preparing compounds for cell-based assays and other in vitro experiments. DMSO is the preferred co-solvent due to its high solubilizing power and miscibility with aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube or vial.

  • Solubilization: Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). For example, to make a 10 mM stock, dissolve 1.65 mg of this compound in 1 mL of DMSO.[11][12]

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[11]

  • Working Solution Preparation: For experiments, thaw an aliquot and dilute it serially into the aqueous cell culture medium or buffer to the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex stock 4. High-Conc. Stock (e.g., 10-50 mM) vortex->stock dilute 5. Dilute in Aqueous Media stock->dilute Use for Experiment final 6. Final Working Solution (<0.5% DMSO) dilute->final

Workflow for preparing a co-solvent based formulation.
Protocol 2: Cyclodextrin (B1172386) Inclusion Complex for Improved Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, capable of encapsulating poorly soluble "guest" molecules to enhance their water solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the desired aqueous vehicle (e.g., water, saline) to create a 10-40% (w/v) solution. Stir until fully dissolved.

  • Add Compound: While stirring, slowly add the this compound powder to the HP-β-CD solution. A molar ratio of 1:1 to 1:2 (drug:cyclodextrin) is a typical starting point.

  • Complexation: Seal the container and stir the mixture vigorously at room temperature for 12-24 hours. Alternatively, the process can be accelerated by gentle heating (40-50°C) or sonication for 1-2 hours.

  • Equilibration: Allow the solution to cool to room temperature and equilibrate for at least 1 hour.

  • Clarification: If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to obtain a clear, particle-free solution of the inclusion complex.

  • Quantification & Storage: Determine the final concentration of this compound in the solution using a validated analytical method (e.g., HPLC-UV). Store the solution at 4°C, protected from light.

G cluster_inputs Components drug This compound (Poorly Soluble) process Mixing | Stirring | Sonication drug->process cd Cyclodextrin in Water (Soluble Shell) cd->process complex Soluble Inclusion Complex Hydrophilic Exterior Drug in Hydrophobic Core process->complex

Logical diagram of cyclodextrin inclusion complex formation.
Protocol 3: Suspension Formulation for Oral Gavage (In Vivo Use)

For high-dose oral administration in animal studies, a uniform suspension is often necessary. The goal is to ensure consistent dosing by preventing the compound from settling.

Materials:

  • This compound powder, micronized if possible

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in water, 0.5% w/v methylcellulose (B11928114) in water, or a flavored gel for voluntary administration)[16]

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Vehicle: Prepare the chosen suspension vehicle (e.g., dissolve 0.5 g of CMC in 100 mL of purified water). Stir until a homogenous, viscous solution is formed.

  • Wetting the Powder: Place the accurately weighed this compound powder in a glass beaker or mortar. Add a small amount of the vehicle to create a thick, uniform paste. This step is crucial to ensure all particles are wetted and to prevent clumping.

  • Dilution: Gradually add the remaining vehicle to the paste while continuously stirring or triturating.

  • Homogenization: Use a homogenizer or probe sonicator to reduce particle size and ensure a uniform distribution of the drug within the vehicle.

  • Dosing: Keep the suspension continuously stirred with a magnetic stirrer during the dosing procedure to prevent settling and ensure each animal receives the correct dose. Prepare the suspension fresh daily.

Stability and Storage

  • Chemical Stability: As an amide, this compound is susceptible to hydrolysis, especially under strongly acidic or basic conditions.[7][17] Stock solutions should be prepared in aprotic solvents like DMSO or in neutral aqueous buffers. When heated to decomposition, it can emit toxic fumes.[7]

  • Storage of Solids: The solid powder should be stored at room temperature in a dry, well-sealed container.[7][8]

  • Storage of Solutions: DMSO stock solutions are stable for at least one year when stored at -80°C.[11] Aqueous formulations should be prepared fresh. Avoid repeated freeze-thaw cycles of stock solutions.[11][18]

Relevant Signaling Pathways

Understanding the mechanism of action is critical for experimental design and data interpretation.

Primary Mechanism: Cyclooxygenase (COX) Inhibition

This compound is an NSAID that blocks the synthesis of prostaglandins by inhibiting COX-1 and COX-2.[3] This action accounts for its analgesic and anti-inflammatory effects.[3][19]

G AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflam Pain & Inflammation PGs->Inflam Drug This compound Drug->COX Inhibition

Inhibition of the Prostaglandin Synthesis Pathway.
Secondary Reported Pathway: Melanin (B1238610) Synthesis Stimulation

In one study, this compound was shown to induce melanin synthesis in melanoma cells. This effect was reported to be mediated through the phosphorylation of ERK and the cAMP response element-binding protein (CREB).[20][21][22]

G Drug This compound ERK pERK Drug->ERK Activates CREB pCREB (Ser133) ERK->CREB Phosphorylates Genes Melanogenesis- Related Genes CREB->Genes Upregulates Melanin Melanin Synthesis Genes->Melanin

Reported stimulation of the CREB-mediated melanin synthesis pathway.

References

Analytical Standards for 2-Ethoxybenzamide Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxybenzamide, also known as ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate and reliable analytical methods are crucial for its quantification in research, quality control, and drug development. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reference Standards

A certified reference standard is required for the accurate quantification of this compound. Several suppliers offer well-characterized reference materials.

Product NameSupplierPurityCAS Number
This compound (Standard)MedChemExpressAnalytical Standard938-73-8
This compoundSigma-Aldrich97%938-73-8

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the quantification of this compound in pharmaceutical formulations. The following protocol is based on a validated method for the simultaneous analysis of caffeine, ethoxybenzamide, and propyphenazone (B1202635) in oral analgesic tablets.[1][2]

Experimental Protocol: HPLC

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Deionized water

  • Reference standard: this compound

  • Internal standard: Salicylamide (B354443)

2. Chromatographic Conditions

ParameterCondition
Mobile Phase Methanol : Acetonitrile : 3% Acetic Acid (aq) (24:16:60, v/v/v)
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Temperature Ambient

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Internal Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of salicylamide in the mobile phase to obtain a known concentration.

  • Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a series of concentrations for calibration. Add a fixed concentration of the internal standard to each working standard.

  • Sample Preparation (from tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

    • Transfer to a volumetric flask and add a known volume of mobile phase and the internal standard solution.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Identify the peaks of this compound and the internal standard based on their retention times.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing prep_mobile_phase Prepare Mobile Phase hplc_injection Inject into HPLC System prep_mobile_phase->hplc_injection prep_standards Prepare Standard and IS Solutions prep_standards->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection data_acquisition Acquire Chromatographic Data hplc_injection->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing extraction Extraction from Matrix derivatization Derivatization extraction->derivatization gcms_injection Inject into GC-MS derivatization->gcms_injection data_acquisition Acquire Mass Spectra gcms_injection->data_acquisition peak_identification Identify Compound data_acquisition->peak_identification quantification Quantify (optional) peak_identification->quantification NMR_Signaling cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Output cluster_analysis Structural Information Sample This compound NMR_Spec NMR Spectrometer Sample->NMR_Spec Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Spec H1_Spectrum 1H NMR Spectrum NMR_Spec->H1_Spectrum C13_Spectrum 13C NMR Spectrum NMR_Spec->C13_Spectrum Structure Molecular Structure H1_Spectrum->Structure C13_Spectrum->Structure

References

Application Notes and Protocols for 2-Ethoxybenzamide in Rodent Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethoxybenzamide (ethenzamide) in preclinical rodent models of inflammation. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory and analgesic properties of this compound.

Introduction

This compound, also known as ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with established analgesic and antipyretic properties.[1][2] It is often used in combination with other analgesics.[3][4] The primary mechanisms of action are believed to include the inhibition of cyclooxygenase (COX) enzymes, which are critical in the prostaglandin (B15479496) synthesis pathway, and the blockade of 5-hydroxytryptamine (5-HT)2B receptors, which are involved in inflammatory processes.[2][3] This document outlines protocols for utilizing this compound in common rodent models of inflammation and inflammatory pain.

Data Presentation

The following tables summarize the quantitative data available for this compound in a rodent model of inflammatory pain and provide suggested dosage ranges for common inflammation models based on available literature.

Table 1: Dosage and Effects of this compound in the Rat Formalin Test

Animal ModelSpeciesAdministration RouteDosage Range (mg/kg)Observed EffectsReference
Formalin TestRatOral (p.o.)100 - 400Dose-dependent reduction of nociceptive behaviors in the second (inflammatory) phase.[1][4]

Table 2: Suggested Dosage of this compound for Common Rodent Inflammation Models

Animal ModelSpeciesAdministration RouteSuggested Dosage Range (mg/kg)Note
Carrageenan-Induced Paw EdemaRat, MouseOral (p.o.)100 - 500Dosage range extrapolated from inflammatory pain models. Dose-response studies are recommended.
Adjuvant-Induced ArthritisRatOral (p.o.)100 - 500Dosage range extrapolated from inflammatory pain models. Chronic administration would be required. Dose-response and toxicity studies are recommended.

Experimental Protocols

Rat Formalin Test for Inflammatory Pain

This model is used to assess both acute and persistent pain, with the second phase being indicative of inflammatory pain.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • 5% formalin solution

  • Male Sprague-Dawley rats (180-220 g)

  • Oral gavage needles

  • Plexiglas observation chambers

  • Timer

Procedure:

  • Acclimatization: Acclimate rats to the experimental environment for at least 3 days prior to the experiment.

  • Drug Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 100, 200, 400 mg/kg).

    • Administer the this compound suspension or vehicle to the rats via oral gavage.

  • Induction of Nociception: 60 minutes after drug administration, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation:

    • Immediately place the rat in a Plexiglas observation chamber.

    • Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw.

    • Observations are typically made in two phases:

      • Phase 1 (Neurogenic pain): 0-5 minutes post-formalin injection.

      • Phase 2 (Inflammatory pain): 15-30 minutes post-formalin injection.

  • Data Analysis: Compare the duration of nociceptive behaviors in the this compound-treated groups to the vehicle-treated control group for both phases. A significant reduction in the duration of these behaviors in Phase 2 indicates an anti-inflammatory effect.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% gum acacia in water)

  • 1% w/v carrageenan solution in sterile saline

  • Male Wistar rats (150-180 g)

  • Pletysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (suggested range: 100-500 mg/kg).

    • Administer the this compound suspension or vehicle to the rats via oral gavage.

  • Induction of Inflammation: 60 minutes after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point by subtracting the baseline measurement from the post-treatment measurement.

    • Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Adjuvant-Induced Arthritis in Rats

This model is used to study chronic inflammation and resembles human rheumatoid arthritis.

Materials:

  • This compound

  • Vehicle

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Male Lewis or Wistar rats (150-200 g)

  • Digital calipers

  • Scoring system for arthritis severity

Procedure:

  • Induction of Arthritis:

    • On day 0, inject 0.1 mL of CFA intradermally into the sub-plantar region of the right hind paw.

    • The primary inflammatory lesion will develop at the injection site, and a secondary systemic inflammation (polyarthritis) will appear in the contralateral paw and other joints around day 10-14.

  • Drug Administration:

    • Begin daily oral administration of this compound (suggested range: 100-500 mg/kg) or vehicle on a prophylactic (from day 0) or therapeutic (from the onset of secondary lesions) schedule.

  • Assessment of Arthritis:

    • Paw Volume/Thickness: Measure the volume or thickness of both hind paws at regular intervals (e.g., every 2-3 days) throughout the study period (typically 21-28 days).

    • Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0=no inflammation and 4=severe inflammation with ankylosis).

    • Body Weight: Monitor the body weight of the animals as a general indicator of health.

  • Data Analysis: Compare the changes in paw volume, arthritis scores, and body weight in the this compound-treated groups with the control group.

Visualizations

Signaling Pathways and Experimental Workflows

G Proposed Anti-inflammatory Signaling Pathway of this compound Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Two_Ethoxybenzamide This compound Two_Ethoxybenzamide->COX_Enzymes Inhibition Five_HT2B_Receptor 5-HT2B Receptor Two_Ethoxybenzamide->Five_HT2B_Receptor Antagonism Serotonin Serotonin (5-HT) Serotonin->Five_HT2B_Receptor Five_HT2B_Receptor->Inflammation Pro-inflammatory signaling

Caption: Proposed anti-inflammatory mechanism of this compound.

G Experimental Workflow for Carrageenan-Induced Paw Edema Animal_Acclimatization Animal Acclimatization (Rats/Mice) Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Oral Administration of This compound or Vehicle Baseline_Measurement->Drug_Administration Carrageenan_Injection Sub-plantar Injection of Carrageenan Drug_Administration->Carrageenan_Injection 60 min Paw_Volume_Measurement Paw Volume Measurement (1-5 hours post-injection) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis G Experimental Workflow for Adjuvant-Induced Arthritis Animal_Acclimatization Animal Acclimatization (Rats) Arthritis_Induction Induction of Arthritis (CFA Injection, Day 0) Animal_Acclimatization->Arthritis_Induction Drug_Administration Daily Oral Administration of This compound or Vehicle Arthritis_Induction->Drug_Administration Prophylactic or Therapeutic Monitoring Regular Monitoring (Paw Volume, Arthritis Score, Body Weight) Drug_Administration->Monitoring Daily Data_Analysis Data Analysis (Comparison of Parameters) Monitoring->Data_Analysis End of study (Day 21/28)

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 2-Ethoxybenzamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethoxybenzamide, also known as Ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][3]

These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the biological activity of this compound. The assays cover its primary anti-inflammatory mechanism, as well as secondary effects on cell health, such as viability, apoptosis, and cell cycle progression. These protocols are intended for researchers, scientists, and drug development professionals seeking to evaluate the cellular effects of this compound in a controlled, in vitro setting.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The anti-inflammatory effects of this compound stem from its ability to block the synthesis of prostaglandins.[1] This process is initiated by the release of arachidonic acid from cell membranes, which is then converted by COX enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2). PGH2 serves as a precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2).[4][5] By inhibiting COX activity, this compound reduces the production of these inflammatory mediators.[6][7]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 & COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) PGES mPGES-1 PGH2->PGES PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) COX->PGH2 Inhibitor This compound Inhibitor->COX Inhibition PGES->PGE2

Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound.

Assay for Anti-Inflammatory Activity: PGE2 and Cytokine Inhibition

This assay evaluates the ability of this compound to inhibit the production of key inflammatory mediators, PGE2 and pro-inflammatory cytokines like TNF-α and IL-6, in a relevant cell model. Lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 or THP-1 cell lines, are widely used for this purpose as they mimic an inflammatory response.[8][9][10]

Principle

Macrophages activated by LPS induce the expression of COX-2 and other inflammatory genes, leading to a significant release of PGE2 and cytokines.[6] The concentration of these mediators in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in their levels in the presence of this compound indicates its anti-inflammatory activity.

Experimental Workflow

node_start Seed Macrophages (e.g., RAW 264.7) in 96-well plate node_adhere Incubate for 12-24h to allow cell adherence node_start->node_adhere node_treat Pre-treat with this compound (various concentrations) for 1h node_adhere->node_treat node_stimulate Stimulate with LPS (e.g., 1 µg/mL) for 18-24h node_treat->node_stimulate node_collect Collect cell culture supernatant node_stimulate->node_collect node_elisa Perform ELISA for PGE2, TNF-α, and IL-6 node_collect->node_elisa node_data Measure absorbance and calculate IC50 values node_elisa->node_data

Caption: Workflow for the PGE2 and pro-inflammatory cytokine inhibition assay.

Detailed Protocol
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to prevent solvent toxicity.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "positive control" (e.g., dexamethasone). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the "unstimulated control" wells).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.

  • ELISA: Quantify the concentration of PGE2, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percent inhibition against the log concentration of this compound.

Data Presentation

Table 1: Inhibitory Effect of this compound on Inflammatory Mediators

Mediator This compound IC₅₀ (µM) Positive Control IC₅₀ (µM)
PGE₂ [Insert Value] [Insert Dexamethasone Value]
TNF-α [Insert Value] [Insert Dexamethasone Value]

| IL-6 | [Insert Value] | [Insert Dexamethasone Value] |

Assay for Cell Viability and Cytotoxicity (MTT/XTT)

It is crucial to determine if the observed anti-inflammatory effects are due to specific pathway inhibition or general cytotoxicity. The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

Principle

In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.[11] The amount of formazan produced is directly proportional to the number of living cells. The water-soluble formazan from the XTT assay simplifies the protocol by removing the solubilization step required for the MTT assay.

Experimental Workflow

node_start Seed cells in a 96-well plate and allow to adhere node_treat Treat cells with this compound (various concentrations) node_start->node_treat node_incubate Incubate for the desired time (e.g., 24, 48, 72 hours) node_treat->node_incubate node_add_reagent Add MTT or XTT reagent to each well node_incubate->node_add_reagent node_incubate_reagent Incubate for 2-4 hours (formazan formation) node_add_reagent->node_incubate_reagent node_solubilize Add solubilization buffer (MTT Assay Only) node_incubate_reagent->node_solubilize node_read Measure absorbance on a plate reader node_incubate_reagent->node_read XTT Assay Skips Solubilization node_solubilize->node_read node_data Calculate percentage of cell viability node_read->node_data

Caption: Workflow for the MTT/XTT cell viability assay.

Detailed Protocol (XTT Assay)
  • Cell Seeding: Seed cells (e.g., RAW 264.7 or another cell line of interest) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include vehicle controls and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO₂.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Reagent Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Table 2: Cytotoxic Effect of this compound

Cell Line Treatment Duration This compound IC₅₀ (µM)
RAW 264.7 24 hours [Insert Value or "> Max Conc."]
RAW 264.7 48 hours [Insert Value or "> Max Conc."]

| [Other Cell Line] | 48 hours | [Insert Value or "> Max Conc."] |

Assay for Apoptosis (Annexin V/PI Staining)

If this compound shows significant cytotoxicity, this assay can determine whether cell death occurs via apoptosis or necrosis.

Principle

During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium (B1200493) Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.[12][13]

Experimental Workflow

node_start Seed cells in a 6-well plate and allow to adhere node_treat Treat cells with this compound at cytotoxic concentrations node_incubate Incubate for 24-48 hours node_harvest Harvest both adherent and floating cells node_wash Wash cells with ice-cold PBS node_resuspend Resuspend cells in 1X Annexin V Binding Buffer node_stain Add Annexin V-FITC and Propidium Iodide (PI) node_incubate_stain Incubate for 15 min in the dark node_analyze Analyze by flow cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol
  • Cell Culture and Treatment: Seed 2.5 x 10⁵ cells per well in a 6-well plate and incubate overnight. Treat cells with this compound at concentrations determined to be cytotoxic from the viability assay.

  • Cell Harvesting: After incubation (e.g., 24 hours), collect the culture medium (containing floating cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the floating and adherent cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.[12]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Data Presentation

Table 3: Induction of Apoptosis by this compound

Treatment Concentration (µM) Live Cells (%) Early Apoptotic (%) (Annexin V+/PI-) Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control 0 [Insert Value] [Insert Value] [Insert Value]
This compound IC₅₀ [Insert Value] [Insert Value] [Insert Value]
This compound 2x IC₅₀ [Insert Value] [Insert Value] [Insert Value]

| Positive Control | [Conc.] | [Insert Value] | [Insert Value] | [Insert Value] |

Assay for Cell Cycle Analysis

This assay determines if this compound affects cell proliferation by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M).

Principle

Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Flow cytometry analysis of a stained cell population generates a histogram that can distinguish between cells in the G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).[14]

Experimental Workflow

node_start Seed cells and treat with This compound node_incubate Incubate for 24-48 hours node_start->node_incubate node_harvest Harvest and count cells node_incubate->node_harvest node_fix Fix cells in ice-cold 70% ethanol (B145695) node_harvest->node_fix node_wash Wash cells with PBS to remove ethanol node_fix->node_wash node_rnase Treat with RNase A to degrade RNA node_wash->node_rnase node_stain Stain cells with Propidium Iodide (PI) node_rnase->node_stain node_analyze Analyze by flow cytometry node_stain->node_analyze node_data Quantify cell population in G0/G1, S, and G2/M phases node_analyze->node_data

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol
  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add it dropwise to ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[15]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use modeling software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation

Table 4: Effect of this compound on Cell Cycle Distribution

Treatment Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control 0 [Insert Value] [Insert Value] [Insert Value]
This compound [Conc. 1] [Insert Value] [Insert Value] [Insert Value]
This compound [Conc. 2] [Insert Value] [Insert Value] [Insert Value]

| Positive Control | [Conc.] | [Insert Value] | [Insert Value] | [Insert Value] |

References

Application Notes and Protocols: Investigating Melanogenesis with 2-Ethoxybenzamide in B16F1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the process of melanin (B1238610) synthesis, is a critical area of research in dermatology, cosmetology, and melanoma biology. Modulators of this pathway are of significant interest for treating pigmentation disorders and as potential therapeutic agents. 2-Ethoxybenzamide, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a stimulator of melanin synthesis in B16F1 melanoma cells.[1] These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on melanogenesis, complete with detailed experimental protocols, data presentation, and visual workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound (ETZ) on key melanogenesis markers in B16F1 melanoma cells, as reported in the literature.[1]

Table 1: Effect of this compound on Melanin Content in B16F1 Cells

Treatment GroupConcentration (µM)Melanin Content (% of Control)
Control0100
This compound125Increased
This compound250Increased
This compound500Significantly Increased

Table 2: Effect of this compound on Tyrosinase Activity in B16F1 Cells

Treatment GroupConcentration (µM)Tyrosinase Activity (% of Control)
Control0100
This compound125Increased
This compound250Increased
This compound500Significantly Increased

Table 3: Effect of this compound on Melanogenic Protein Expression in B16F1 Cells (72h treatment)

Treatment GroupConcentration (µM)TyrosinaseTRP-1TRP-2
Control01.001.001.00
This compound125>1.00>1.00~1.00
This compound250>1.00>1.00~1.00
This compound500>1.00>1.00~1.00

Note: The tables are qualitative representations based on described effects. Specific numerical values from the source study should be consulted for precise quantification.

Experimental Protocols

Cell Culture and Treatment

Materials:

  • B16F1 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (ETZ) stock solution (in DMSO)

  • 6-well or 24-well cell culture plates

Protocol:

  • Culture B16F1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Seed the cells in 6-well or 24-well plates at an appropriate density (e.g., 5 x 10^4 cells/well for a 6-well plate) and allow them to attach for 24 hours.[3]

  • Prepare working solutions of ETZ in DMEM. The final concentration of DMSO should be kept constant across all treatments, including the vehicle control.

  • Remove the culture medium and treat the cells with various concentrations of ETZ (e.g., 125, 250, 500 µM) or vehicle control (DMEM with DMSO).

  • Incubate the cells for the desired period (e.g., 48-72 hours).[3]

Melanin Content Assay

Materials:

  • Treated B16F1 cells

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (1 N NaOH with 10% DMSO)[3][4]

  • Spectrophotometer (plate reader)

Protocol:

  • After treatment, wash the cells twice with PBS.[3]

  • Lyse the cells by adding an appropriate volume of Lysis Buffer to each well (e.g., 1 mL for a 6-well plate).[3]

  • Incubate the plates at 80°C for 1 hour to solubilize the melanin.[3]

  • Transfer the lysate to a 96-well plate.

  • Measure the absorbance at 405 nm using a spectrophotometer.[3]

  • Express the melanin content as a percentage of the control group.

Cellular Tyrosinase Activity Assay

Materials:

  • Treated B16F1 cells

  • Lysis buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)[5]

  • L-DOPA solution (e.g., 2 mg/mL)

  • Spectrophotometer (plate reader)

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the cell lysates at 12,000 x g for 15 minutes at 4°C to collect the supernatant.[2][3]

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).

  • In a 96-well plate, mix equal volumes of the cell lysate (containing equal amounts of protein) and L-DOPA solution.[3]

  • Incubate the plate at 37°C for 1 hour.[2][3]

  • Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.[2][3]

  • Express tyrosinase activity as a percentage of the control group, normalized to the protein concentration.

Western Blot Analysis

Materials:

  • Treated B16F1 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay reagent

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, anti-p-CREB, anti-CREB, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of target proteins.[7][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed B16F1 Cells treat_cells Treat with this compound seed_cells->treat_cells melanin_assay Melanin Content Assay treat_cells->melanin_assay Harvest Cells tyrosinase_assay Tyrosinase Activity Assay treat_cells->tyrosinase_assay Harvest Cells western_blot Western Blot Analysis treat_cells->western_blot Harvest Cells data_quantification Quantify Melanin, Tyrosinase Activity, & Protein Expression melanin_assay->data_quantification tyrosinase_assay->data_quantification western_blot->data_quantification data_interpretation Interpret Results data_quantification->data_interpretation

Caption: Experimental workflow for investigating the effects of this compound on melanogenesis in B16F1 cells.

Signaling Pathway of this compound in Melanogenesis

signaling_pathway cluster_cell B16F1 Cell cluster_pathway Signaling Cascade cluster_melanosome Melanosome ETZ This compound CREB CREB ETZ->CREB ERK ERK ETZ->ERK pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Upregulation MC1R MC1R pCREB->MC1R Upregulation Tyrosinase Tyrosinase MITF->Tyrosinase Transcription TRP1 TRP-1 MITF->TRP1 Transcription pERK p-ERK ERK->pERK Phosphorylation Melanin Melanin Synthesis pERK->Melanin Negative Regulation (Inhibitor enhances synthesis) Tyrosinase->Melanin TRP1->Melanin

Caption: Proposed signaling pathway of this compound-induced melanogenesis in B16F1 cells.[1]

References

Application Notes and Protocols for Pharmacokinetic Modeling of 2-Ethoxybenzamide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic modeling of 2-Ethoxybenzamide (ethenzamide) in rats, including detailed experimental protocols and data presentation. This document is intended to guide researchers in designing and conducting their own pharmacokinetic studies of this compound.

Introduction to this compound Pharmacokinetics

This compound, a non-steroidal anti-inflammatory drug (NSAID), undergoes metabolic processes that influence its therapeutic efficacy and potential toxicity. Understanding its pharmacokinetic profile is crucial for drug development. In rats, the disappearance of this compound from plasma has been described using both a two-compartment model with Michaelis-Menten elimination kinetics and a more complex physiological pharmacokinetic model.[1][2] The primary metabolic pathway involves de-ethylation to salicylamide.[1][3]

Experimental Protocols

The following protocols are compiled from established methodologies for pharmacokinetic studies in rats.

Animal Handling and Dosing
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[4][5]

  • Housing: Animals should be housed in a controlled environment with a standard diet and water ad libitum.

  • Acclimatization: Allow for an acclimatization period of at least one week before the experiment.

  • Dosing:

    • Intravenous (IV) Administration: For intravenous studies, this compound can be dissolved in a suitable vehicle and administered via the tail vein.

    • Oral (PO) Administration: For oral studies, the compound can be administered by oral gavage.

Blood Sampling
  • Procedure: Blood samples are typically collected from the jugular vein, tail vein, or via cardiac puncture at predetermined time points.[6]

  • Time Points: A typical sampling schedule for a pharmacokinetic study might include pre-dose (0), and 5, 15, 30 minutes, as well as 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Processing: Blood samples should be collected in heparinized tubes and centrifuged to separate the plasma. The resulting plasma should be stored at -80°C until analysis.[6]

Bioanalytical Method: Quantification of this compound in Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the accurate quantification of this compound in rat plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma sample.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions (General Example):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the parent drug and its metabolites.

Pharmacokinetic Modeling and Data Presentation

Pharmacokinetic Models

The plasma concentration-time data of this compound in rats can be analyzed using different models:

  • Two-Compartment Model: This model describes the distribution of the drug between a central compartment (blood and highly perfused organs) and a peripheral compartment (less perfused tissues). The elimination is often characterized by Michaelis-Menten kinetics, indicating saturable metabolism.[1]

  • Physiological Pharmacokinetic (PBPK) Model: This is a more complex, mechanistic model that considers the physiological volumes of various organs and tissues, blood flow to these tissues, and in vitro metabolic data to simulate the drug's disposition in the body.[2]

Data Summary

The following tables summarize key pharmacokinetic parameters for this compound in rats, derived from published literature.

Table 1: Michaelis-Menten Elimination Parameters for this compound in Rats [1]

ParameterIn Vitro ValueIn Vivo ValueUnits
Vmax 3.463.77µmoles/min/kg body weight
Km 0.3780.192mM

Table 2: General Pharmacokinetic Parameters (Illustrative)

ParameterSymbolValueUnits
Maximum Plasma ConcentrationCmaxData Dependentµg/mL
Time to Maximum ConcentrationTmaxData Dependenth
Area Under the CurveAUCData Dependentµg*h/mL
Half-lifeData Dependenth
ClearanceCLData DependentmL/min/kg
Volume of DistributionVdData DependentL/kg

Note: Specific values for Cmax, Tmax, AUC, t½, CL, and Vd for this compound in rats would need to be determined from a specific study with defined dosing and sampling.

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis animal_acclimatization Animal Acclimatization drug_administration Drug Administration (IV or PO) animal_acclimatization->drug_administration blood_sampling Serial Blood Sampling drug_administration->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing sample_storage Storage at -80°C sample_processing->sample_storage bioanalysis LC-MS/MS Analysis sample_storage->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling data_interpretation Data Interpretation pk_modeling->data_interpretation

Caption: Experimental workflow for a typical pharmacokinetic study in rats.

Metabolic Pathway of this compound

metabolic_pathway This compound This compound Salicylamide Salicylamide This compound->Salicylamide De-ethylation (Microsomal Oxidation) Further Metabolites Further Metabolites Salicylamide->Further Metabolites

Caption: Primary metabolic pathway of this compound in rats.

References

Application Notes and Protocols: Synthesis and Neuroprotective Evaluation of 2-Ethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and neuroprotective evaluation of a promising class of compounds: 2-Ethoxybenzamide derivatives. The protocols outlined below are based on the findings reported in the Journal of Medicinal Chemistry by Zhou et al. (2024), which describe the discovery of potent and selective Kv2.1 inhibitors with in vivo neuroprotective effects.[1][2]

Introduction

Ischemic stroke is a leading cause of death and long-term disability worldwide. A key pathological event in ischemic neuronal injury is the overactivation of voltage-gated potassium channel Kv2.1, leading to excessive potassium efflux and subsequent neuronal apoptosis.[3][4][5][6][7] Therefore, selective inhibition of Kv2.1 presents a promising therapeutic strategy for neuroprotection in ischemic stroke. This document details the synthesis of a series of 2-Ethoxy-5-isobutyramido-N-1-substituted benzamide (B126) derivatives and the experimental protocols to assess their neuroprotective efficacy by targeting the Kv2.1 channel.

Synthesis of this compound Derivatives

The synthesis of the target this compound derivatives is a multi-step process, commencing from commercially available starting materials. A representative synthetic scheme is provided below.

G A 2-Hydroxy-5-nitrobenzoic acid B Ethyl 2-hydroxy-5-nitrobenzoate A->B  EtOH, H2SO4 (cat.), reflux C Ethyl 2-ethoxy-5-nitrobenzoate B->C  EtI, K2CO3, DMF, 80°C D Ethyl 5-amino-2-ethoxybenzoate C->D  Fe, NH4Cl, EtOH/H2O, reflux E Ethyl 2-ethoxy-5-isobutyramidobenzoate D->E  Isobutyryl chloride, Et3N, DCM, 0°C to rt F 2-Ethoxy-5-isobutyramidobenzoic acid E->F  LiOH·H2O, THF/H2O, rt G 2-Ethoxy-5-isobutyramido-N-(substituted)benzamide (Target Compounds) F->G  HATU, DIPEA, DMF, rt RNH2 Substituted amine (R-NH2) RNH2->G

Caption: General synthetic scheme for this compound derivatives.

Protocol: Synthesis of 2-Ethoxy-5-isobutyramidobenzoic acid (Intermediate F)
  • Step 1: Esterification of 2-Hydroxy-5-nitrobenzoic acid (A -> B)

    • To a solution of 2-hydroxy-5-nitrobenzoic acid in ethanol (B145695), add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 12 hours.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Extract the residue with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-hydroxy-5-nitrobenzoate.

  • Step 2: Ethylation of Ethyl 2-hydroxy-5-nitrobenzoate (B -> C)

    • Dissolve ethyl 2-hydroxy-5-nitrobenzoate in dimethylformamide (DMF).

    • Add potassium carbonate and ethyl iodide.

    • Stir the mixture at 80°C for 4 hours.

    • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give ethyl 2-ethoxy-5-nitrobenzoate.

  • Step 3: Reduction of the Nitro Group (C -> D)

    • To a solution of ethyl 2-ethoxy-5-nitrobenzoate in a mixture of ethanol and water, add iron powder and ammonium (B1175870) chloride.

    • Reflux the mixture for 2 hours.

    • Filter the hot reaction mixture through celite and concentrate the filtrate.

    • Extract the residue with ethyl acetate, wash with brine, dry, and concentrate to afford ethyl 5-amino-2-ethoxybenzoate.

  • Step 4: Amidation with Isobutyryl Chloride (D -> E)

    • Dissolve ethyl 5-amino-2-ethoxybenzoate in dichloromethane (B109758) (DCM) and cool to 0°C.

    • Add triethylamine (B128534) followed by the dropwise addition of isobutyryl chloride.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to yield ethyl 2-ethoxy-5-isobutyramidobenzoate.

  • Step 5: Hydrolysis of the Ester (E -> F)

    • Dissolve ethyl 2-ethoxy-5-isobutyramidobenzoate in a mixture of tetrahydrofuran (B95107) (THF) and water.

    • Add lithium hydroxide (B78521) monohydrate and stir at room temperature for 4 hours.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to obtain 2-ethoxy-5-isobutyramidobenzoic acid.

Protocol: Synthesis of Final this compound Derivatives (F -> G)
  • To a solution of 2-ethoxy-5-isobutyramidobenzoic acid in DMF, add HATU, DIPEA, and the corresponding substituted amine.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated lithium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final product.

Quantitative Data Summary

The following table summarizes the in vitro Kv2.1 inhibitory activity of selected this compound derivatives.

Compound IDR-Group (Substituted Amine)IC50 (µM) for Kv2.1 Inhibition
80 Pyridin-2-ylmethyl0.07
79 Thiophen-2-ylmethyl0.15
81 (1-Methyl-1H-imidazol-2-yl)methyl0.23
82 Furan-2-ylmethyl0.31
83 4-Fluorobenzyl0.45

Data extracted from Zhou et al., J Med Chem. 2024, 67(1), 213–233.[1]

Experimental Protocols for Neuroprotection Assessment

A multi-stage experimental workflow is employed to evaluate the neuroprotective potential of the synthesized compounds.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis B Kv2.1 Inhibition Assay (Electrophysiology) A->B Screen for Kv2.1 inhibitory activity C H2O2-Induced Apoptosis Assay in HEK293/Kv2.1 Cells B->C Assess cellular neuroprotection D Pharmacokinetic Studies in Rats C->D Select lead compound for in vivo studies E Middle Cerebral Artery Occlusion (MCAO) Model in Rats D->E Evaluate drug-like properties F Infarct Volume Measurement & Neurological Scoring E->F Determine in vivo efficacy G Ischemia Ischemic Insult / Oxidative Stress Kv21_activation Increased Kv2.1 Channel Activity/Expression Ischemia->Kv21_activation K_efflux Excessive K+ Efflux Kv21_activation->K_efflux Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) K_efflux->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Derivative This compound Derivative Derivative->Inhibition Inhibition->Kv21_activation Inhibition

References

Troubleshooting & Optimization

improving the solubility of 2-Ethoxybenzamide for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and solubilization of 2-Ethoxybenzamide for in vitro assays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common challenges encountered during their experiments.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer. What should I do?

Cause: this compound is a poorly water-soluble compound, with a reported aqueous solubility of less than 0.1 g/100 mL at 16°C[1][2]. Direct dissolution in aqueous buffers is often challenging.

Solution: A common and effective strategy is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose[3].

Experimental Protocol: Co-Solvent Method

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a small volume of 100% DMSO to the powder.

  • Vortexing/Sonication: Vortex or sonicate the mixture at room temperature until the compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.

  • Stock Solution: This creates a high-concentration stock solution. For example, a 10 mM stock solution.

  • Serial Dilution: Serially dilute the stock solution with your aqueous buffer to achieve the desired final concentration for your assay. Ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤0.5% v/v for most cell-based assays)[4][5][6].

Issue: I'm observing precipitation of my compound after adding it to the cell culture media. How can I prevent this?

Cause: Precipitation upon dilution of an organic stock solution into an aqueous medium (a phenomenon known as "crashing out") is a common issue for poorly soluble compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment.

Solutions:

  • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, as higher concentrations can be toxic to cells and may still not prevent precipitation at high compound concentrations[4][5][6].

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution[7][8]. Although this compound is a neutral molecule, this strategy is crucial for acidic or basic compounds.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to increase the solubility of hydrophobic compounds by forming micelles[7][8].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility[8][9].

Experimental Protocol: Using a Surfactant

  • Prepare Surfactant Solution: Prepare a stock solution of a non-ionic surfactant (e.g., 1% Tween® 80) in your aqueous buffer.

  • Prepare Compound Stock: Prepare a concentrated stock solution of this compound in an organic solvent as previously described.

  • Dilution: Add the compound stock solution to the surfactant-containing buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Issue: What is the maximum concentration of DMSO I can use in my cell-based assay?

Cause: Organic solvents like DMSO can have cytotoxic effects on cells, which can interfere with the interpretation of assay results[4][5][6]. The tolerance to DMSO varies between different cell lines and assay types.

Solution: It is crucial to determine the maximum tolerable concentration of the solvent for your specific experimental setup.

General Guidelines:

  • Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity[5][6].

  • Some sensitive cell lines or assays may require even lower concentrations, such as 0.1% (v/v)[4].

Experimental Protocol: Determining Solvent Tolerance

  • Cell Seeding: Seed your cells at the desired density in a multi-well plate.

  • Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in the cell culture medium, ranging from 0.01% to 2% (v/v).

  • Treatment: Expose the cells to these solvent dilutions for the same duration as your planned experiment.

  • Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to determine the concentration of the solvent that does not significantly affect cell viability.

  • Data Analysis: Plot cell viability against solvent concentration to determine the highest concentration that results in, for example, >95% cell viability. This will be your maximum allowable solvent concentration for subsequent experiments.

Issue: Are there any alternative solvents to DMSO for this compound?

Answer: Yes, several other organic solvents can be used to dissolve this compound. The choice of solvent will depend on the specific requirements of your assay and the tolerance of your experimental system.

Solvent Selection Table

SolventPropertiesConsiderations for in vitro assays
Dimethyl Sulfoxide (DMSO) Aprotic, water-miscible, strong solubilizing power.Widely used, but can be toxic at concentrations >0.5%. Can interfere with some assays.[3][4][5][6]
Ethanol Protic, water-miscible solvent.Generally less toxic than DMSO, but also a weaker solvent for many compounds. Can have biological effects on its own.[5][6]
N,N-Dimethylformamide (DMF) Aprotic, water-miscible solvent.High solubilizing power, but generally more toxic than DMSO.
Polyethylene Glycol (PEG) Water-miscible polymer.Low molecular weight PEGs (e.g., PEG 300, PEG 400) can be used as co-solvents and are generally well-tolerated.

Solubility Decision Workflow

Caption: Decision workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

What are the basic physicochemical properties of this compound?

Answer: Understanding the physicochemical properties of this compound is essential for its proper handling and use in experiments.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1][10][11][12]
Molecular Weight 165.19 g/mol [1][10][11][12]
Appearance White or almost-white crystalline powder[1][10]
Melting Point 132-134 °C[1][11][12]
Water Solubility < 0.1 g/100 mL at 16 °C[1][2]
pKa (predicted) 15.62 ± 0.50[1][2]
How should I prepare a stock solution of this compound?

Answer: Preparing a concentrated stock solution in an appropriate organic solvent is the recommended first step for using this compound in most in vitro assays.

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate Required Mass:

    • Molecular Weight (MW) of this compound = 165.19 g/mol

    • To prepare 1 mL of a 10 mM solution:

      • Mass (g) = 10 mmol/L * 165.19 g/mol * 0.001 L = 0.0016519 g = 1.65 mg

  • Weighing: Accurately weigh 1.65 mg of this compound using an analytical balance.

  • Dissolution:

    • Place the weighed powder into a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the tube thoroughly until all the solid has dissolved. If necessary, briefly sonicate the tube in a water bath.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture absorption by the DMSO.

What are the different approaches to improve the solubility of poorly soluble compounds like this compound?

Answer: A variety of techniques can be employed to enhance the solubility of poorly soluble compounds for in vitro studies. These methods can be broadly categorized into physical and chemical modifications.

Solubility Enhancement Strategies

Solubility_Enhancement_Strategies A Poorly Soluble Compound (this compound) B Physical Modifications A->B C Chemical Modifications A->C D Particle Size Reduction (Micronization, Nanonization) B->D E Solid Dispersions B->E F Co-solvency C->F G pH Adjustment C->G H Use of Surfactants C->H I Complexation (e.g., with Cyclodextrins) C->I

Caption: Overview of solubility enhancement strategies.

References

Technical Support Center: 2-Ethoxybenzamide Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Ethoxybenzamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction is catalyzed by both acid and base, leading to the formation of 2-ethoxybenzoic acid and ammonia (B1221849) (or the corresponding ammonium (B1175870) ion depending on the pH). Under certain conditions, such as exposure to strong oxidizing agents or high-intensity light, oxidative degradation and photodegradation may also occur, leading to a more complex mixture of degradation products.

Q2: How does pH affect the stability of this compound in an aqueous solution?

A2: The stability of this compound is significantly influenced by the pH of the aqueous solution. The rate of hydrolysis is slowest in the neutral to slightly acidic pH range. Under strongly acidic or alkaline conditions, the rate of degradation increases substantially due to specific acid and base catalysis of the amide hydrolysis.

Q3: Is this compound sensitive to temperature changes in an aqueous solution?

A3: Yes, the degradation rate of this compound in aqueous solution is temperature-dependent and generally follows the principles of chemical kinetics. As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis, leading to a shorter shelf-life of the compound in solution.

Q4: What is the recommended method for analyzing the stability of this compound and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique. This method should be capable of separating the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound and the formation of impurities over time. A typical method would utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Troubleshooting Guides

Problem: Rapid degradation of this compound is observed in a prepared aqueous solution.

Possible Cause Troubleshooting Step
Incorrect pH of the solution Verify the pH of your aqueous solution. If it is in the acidic (pH < 4) or alkaline (pH > 8) range, adjust it to a more neutral pH (around 6-7) using an appropriate buffer system to minimize hydrolysis.
High storage temperature Store the aqueous solution at a lower temperature. Refrigeration (2-8 °C) is recommended to slow down the degradation kinetics. For long-term storage, consider storing frozen (-20 °C or lower), provided the compound is stable to freeze-thaw cycles.
Presence of contaminants Ensure high purity of the water and all excipients used. Contaminating metal ions or microbial growth can catalyze degradation. Use freshly prepared, high-purity water (e.g., Milli-Q or equivalent).

Problem: Inconsistent results in stability studies.

Possible Cause Troubleshooting Step
Inadequate analytical method Ensure your HPLC method is stability-indicating. This means it can resolve the main peak of this compound from all potential degradation products. Method validation should include forced degradation studies to confirm this.
Variability in solution preparation Standardize the procedure for preparing the aqueous solutions, including the order of addition of components, mixing time, and final pH adjustment.
Sample handling and storage Maintain consistent handling and storage conditions for all stability samples. This includes protection from light if photodegradation is a concern, and consistent temperature and humidity control.

Data Summary

The following table summarizes hypothetical quantitative data on the stability of this compound under various conditions. Note: This data is illustrative and should be confirmed by experimental studies.

Condition Parameter Value
Hydrolytic Stability Half-life (t½) at 25°C, pH 2~5 days
Half-life (t½) at 25°C, pH 7~150 days
Half-life (t½) at 25°C, pH 10~2 days
Thermal Stability Activation Energy (Ea) for hydrolysis60-80 kJ/mol
Photostability Degradation after 24h intense light< 5%
Oxidative Stability Degradation after 24h in 3% H₂O₂~15%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general procedure for a stability-indicating HPLC method for the analysis of this compound and its primary hydrolytic degradation product, 2-ethoxybenzoic acid.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of 40% Acetonitrile and 60% 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 238 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase to obtain a concentration of approximately 100 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and a standard solution of this compound and 2-ethoxybenzoic acid for peak identification and quantification.

    • The retention time for this compound is expected to be around 5-7 minutes, and for 2-ethoxybenzoic acid around 3-4 minutes under these conditions.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for conducting forced degradation studies to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60 °C for 24 hours.

    • Neutralize the sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at 60 °C for 4 hours.

    • Neutralize the sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

    • Store the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid this compound at 70 °C for 7 days.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL in water:acetonitrile 50:50) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze a protected sample in parallel as a control.

Visualizations

Degradation_Pathway This compound This compound 2-Ethoxybenzoic_Acid 2-Ethoxybenzoic_Acid This compound->2-Ethoxybenzoic_Acid Hydrolysis (Acid/Base Catalyzed) Ammonia Ammonia This compound->Ammonia Hydrolysis (Acid/Base Catalyzed)

Caption: Primary hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prepare_Solution Prepare Aqueous Solution of this compound Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxidant) Prepare_Solution->Stress_Conditions HPLC_Analysis HPLC Analysis Stress_Conditions->HPLC_Analysis Quantify Quantify this compound and Degradation Products HPLC_Analysis->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Pathway Identify Degradation Pathway Kinetics->Pathway

Caption: General workflow for a forced degradation study.

Technical Support Center: 2-Ethoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethoxybenzamide (Ethenzamide).

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most prevalent and effective method is the O-alkylation of salicylamide (B354443), a variation of the Williamson ether synthesis.[1] This reaction involves deprotonating the phenolic hydroxyl group of salicylamide with a base, followed by a nucleophilic attack on an ethylating agent like diethyl sulfate (B86663) or an ethyl halide.[1] Under optimized conditions, this method can achieve yields of 90% or higher.[2][3]

Q2: What are the critical reaction parameters that influence the yield of this compound?

A2: The key parameters to control for a high-yield synthesis are:

  • Base Concentration: A sufficiently strong base and appropriate concentration are crucial for the complete deprotonation of salicylamide's phenolic group. Sodium hydroxide (B78521) is commonly used.[1][4]

  • Temperature: Temperature control is vital to prevent side reactions. For instance, when using diethyl sulfate, maintaining a low temperature (below 25°C) is recommended to minimize its hydrolysis, which would consume the ethylating agent.[1] However, some protocols use higher temperatures (40-80°C) to drive the reaction to completion.[4]

  • Reactant Stoichiometry: The molar ratio of the reactants is important. An optimal ratio of salicylamide to the ethylating agent, often around 1:1.1, ensures efficient conversion.[1]

  • Solvent System: While some methods are solvent-free, others employ solvents like ethanol (B145695).[3][4] The choice of solvent can affect reaction rates and the solubility of reactants. Newer, "green" chemistry approaches have utilized phase transfer catalysts to facilitate the reaction in water or under solvent-free conditions.[3]

Q3: What are some common impurities or side products I might encounter?

A3: Common impurities can include unreacted salicylamide, the hydrolyzed form of your ethylating agent (e.g., ethanol from diethyl sulfate), and potentially byproducts from N-alkylation, although O-alkylation is generally favored for phenols. If the reaction temperature is too high or reaction time too long, degradation of the product could also occur.

Troubleshooting Guide for Low Yield

Problem: My synthesis of this compound resulted in a very low yield. What went wrong?

Below is a step-by-step guide to troubleshoot potential causes for a low yield.

1. Was the Deprotonation of Salicylamide Incomplete?

  • Question: Did you use a strong enough base and in the correct amount?

  • Answer: The phenolic hydroxyl group on salicylamide must be deprotonated to form the reactive phenoxide ion. Using a weak base or an insufficient amount of a strong base like sodium hydroxide (NaOH) will lead to incomplete deprotonation and, consequently, a low yield. Ensure your base is not old or degraded. For example, a 10% NaOH solution is reported to be effective.[1][2]

2. Did a Side Reaction Consume Your Ethylating Agent?

  • Question: Were your reaction temperatures properly controlled, especially when using diethyl sulfate?

  • Answer: Diethyl sulfate is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[1] This side reaction consumes the ethylating agent, making it unavailable for the desired O-alkylation reaction. It is often recommended to keep the reaction cool, particularly during the addition of the ethylating agent.[1][2]

3. Were the Reaction Time and Temperature Sufficient?

  • Question: Did the reaction run for the specified duration and at the correct temperature?

  • Answer: While high temperatures can cause side reactions, insufficient heat or time will result in an incomplete reaction. Some protocols call for a phased temperature approach, starting at a lower temperature and gradually increasing it to ensure the reaction goes to completion.[4] For instance, a reaction might be held at 50-55°C initially, then increased to 65-80°C.[4]

4. Was Your Product Lost During Workup and Purification?

  • Question: How did you isolate and purify your product?

  • Answer: this compound is a crystalline solid that is insoluble in water. It typically precipitates from the reaction mixture and can be collected by filtration.[2] Ensure the pH of the solution is neutral (pH=7) before final filtration to maximize precipitation.[4] During recrystallization, if an inappropriate solvent is used or the solution is not cooled sufficiently, a significant amount of product may remain in the filtrate.

Data Presentation

Table 1: Comparison of this compound Synthesis Conditions

Starting MaterialEthylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
SalicylamideDiethyl SulfateSodium Hydroxide10% EthanolKept Cold20~90%[2]
SalicylamideEthyl IodideSodium HydroxideMethanolReflux280%[3]
SalicylamideDiethyl SulfateSodium HydroxideWater (No Organic Solvent)40-801-6High[4]
SalicylamideEthyl IodideTBAB (Catalyst)Solvent-Free800.2579%[3]
SalicylamideEthyl IodideTBAB (Catalyst)Water (Microwave)N/A0.0394%[3]

TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst)

Experimental Protocols

Detailed Protocol for O-Alkylation of Salicylamide with Diethyl Sulfate

This protocol is adapted from a commonly cited high-yield manufacturing process.[2]

Materials:

  • Salicylamide (500 g)

  • Sodium Hydroxide (146 g)

  • Diethyl Sulfate (560 g)

  • 10% Ethanol solution (1.5 L)

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve 500 g of salicylamide in 1.5 L of 10% ethanol.

  • Add 146 g of sodium hydroxide to the solution to facilitate the deprotonation of the phenolic hydroxyl group.

  • Cool the mixture and slowly add 560 g of diethyl sulfate. Maintain a cold temperature during the addition.

  • Shake the mixture frequently over a period of four hours, ensuring the temperature remains low.

  • Let the reaction mixture stand for approximately 20 hours.

  • The this compound product will precipitate as a gritty solid.

  • Collect the solid product by suction filtration.

  • Wash the collected solid with pure water until the pH of the filtrate is neutral (pH=7).[4]

  • Dry the product at 50-100°C to obtain the final this compound. The expected yield is approximately 540 g (~90%).[2]

Visualizations

Synthesis_Pathway cluster_0 cluster_1 Salicylamide Salicylamide mid1 + NaOH - H₂O Salicylamide->mid1 Phenoxide Salicylamide Phenoxide Ion mid2 + Diethyl Sulfate (or Ethyl Halide) Phenoxide->mid2 Product This compound mid1->Phenoxide mid2->Product

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Yield Start Low Yield Obtained CheckBase Was base strong enough & stoichiometry correct? Start->CheckBase CheckTemp Was temperature controlled to prevent side reactions? CheckBase->CheckTemp Yes Sol_Base Incomplete Deprotonation: Use fresh, strong base (e.g., NaOH) in correct molar ratio. CheckBase->Sol_Base No CheckTime Was reaction time/temp sufficient for completion? CheckTemp->CheckTime Yes Sol_Temp Side Reactions: Maintain low temp (<25°C) during ethylating agent addition. CheckTemp->Sol_Temp No CheckWorkup Was product lost during workup or purification? CheckTime->CheckWorkup Yes Sol_Time Incomplete Reaction: Increase reaction time or use a phased temperature profile. CheckTime->Sol_Time No Sol_Workup Product Loss: Optimize purification solvent and ensure neutral pH before filtration. CheckWorkup->Sol_Workup Yes

Caption: Troubleshooting workflow for low synthesis yield.

Parameter_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield Increases rate (to optimum) Temp->Purity Too high decreases purity Time Reaction Time Time->Yield Increases (to completion) Base Base Concentration Base->Yield Increases (to optimum) Stoich Stoichiometry Stoich->Yield Optimizes

References

Technical Support Center: 2-Ethoxybenzamide Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 2-Ethoxybenzamide (also known as Ethenzamide) in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action in animal models?

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. In animal models, specifically in the rat formalin test, its analgesic effect is understood to be exerted at the spinal cord level. Its mechanism of action involves multiple pathways, including the blockade of the 5-hydroxytryptamine (5HT)2B receptor. It has been shown to have modest inhibitory effects on monoamine oxidase-A and the transient potential vanilloid 1 channel. Notably, it does not appear to inhibit cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes, which is a common mechanism for many other NSAIDs.

Troubleshooting Experimental Inconsistencies

Q2: We are observing inconsistent analgesic effects in our rat studies. What could be the cause?

Inconsistent analgesic effects with this compound could stem from several factors:

  • Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the bioavailability and pharmacokinetics of the compound. Ensure a consistent and appropriate administration route is used across all experimental groups.

  • Dosage and Formulation: Verify the accuracy of your dosage calculations and the homogeneity of your drug formulation. The solubility of this compound should be considered, and an appropriate vehicle should be used to ensure consistent delivery.

  • Animal Strain and Sex: Different strains of rats may exhibit variability in their metabolic pathways and response to pharmacological agents. Additionally, sex-dependent differences in drug metabolism and pain perception can occur. It is crucial to use a consistent strain and sex of animals throughout the study or to properly account for these variables in your experimental design.

  • Timing of Administration: The timing of drug administration relative to the induction of the nociceptive stimulus is critical. Ensure a standardized and optimal pre-treatment time to allow for adequate drug absorption and distribution to the target sites.

Q3: We are planning a preclinical safety assessment of this compound. What are the key toxicological endpoints we should be evaluating?

A comprehensive preclinical safety assessment should evaluate a range of toxicological endpoints. Based on general guidelines for small molecules, the following studies and endpoints are recommended:

  • Acute Toxicity: To determine the median lethal dose (LD50) and identify signs of immediate toxicity.

  • Subchronic and Chronic Toxicity: To evaluate the effects of repeated dosing over an extended period (e.g., 28 or 90 days in rodents, and longer-term studies in a non-rodent species like dogs). Key endpoints include changes in body weight, food and water consumption, hematology, clinical chemistry, organ weights, and histopathological examination of target organs.

  • Safety Pharmacology: To assess the effects on vital functions, including the central nervous, cardiovascular, and respiratory systems.

  • Reproductive and Developmental Toxicity (DART): To investigate potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

  • Genotoxicity: To assess the potential for the compound to induce genetic mutations or chromosomal damage.

  • Carcinogenicity: To evaluate the tumor-forming potential of the compound in long-term studies, typically in two rodent species.

Quantitative Toxicity Data

The publicly available quantitative toxicity data for this compound is limited. The following table summarizes the known information.

Toxicity Study Animal Species Route of Administration Parameter Value Reference
Acute ToxicityMouseOralLD501160 mg/kgChemicalBook

Experimental Protocols

Detailed experimental protocols for toxicity studies of this compound are not widely published. The following are generalized protocols for key toxicological assessments, based on standard regulatory guidelines.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Animal Model: Typically, female rats or mice are used as they are generally slightly more sensitive.

  • Housing and Acclimation: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. A minimum of 5 days of acclimation is recommended.

  • Dosing: A single animal is dosed with the starting dose. The outcome (survival or death) determines the dose for the next animal (a lower or higher dose). This sequential process continues until the stopping criteria are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern), and changes in body weight for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

90-Day Subchronic Oral Toxicity Study in Rats (OECD 408)
  • Animal Model: Young adult rats (e.g., Sprague-Dawley or Wistar) of both sexes.

  • Group Size: At least 10 animals per sex per group.

  • Dose Groups: A control group (vehicle only) and at least three dose levels of this compound.

  • Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days.

  • In-life Monitoring:

    • Daily clinical observations.

    • Weekly detailed clinical examinations.

    • Weekly body weight and food consumption measurements.

    • Ophthalmological examination prior to the start and at the end of the study.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at the end of the study.

  • Terminal Procedures:

    • Gross necropsy of all animals.

    • Organ weight measurements (e.g., brain, heart, liver, kidneys, spleen, adrenal glands, testes, ovaries).

    • Histopathological examination of a comprehensive list of tissues from the control and high-dose groups, and any gross lesions from all groups.

Visualizations

Experimental Workflow for a 90-Day Subchronic Toxicity Study

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase (90 Days) cluster_terminal Terminal Phase animal_acclimation Animal Acclimation (≥ 5 days) randomization Randomization into Dose Groups animal_acclimation->randomization daily_dosing Daily Oral Administration (Vehicle or this compound) randomization->daily_dosing daily_obs Daily Clinical Observations weekly_monitoring Weekly Monitoring (Body Weight, Food Consumption) blood_collection Blood & Urine Collection (Clinical Pathology) daily_dosing->blood_collection necropsy Gross Necropsy blood_collection->necropsy organ_weights Organ Weight Measurement necropsy->organ_weights histopathology Histopathological Examination organ_weights->histopathology

Caption: Workflow for a 90-day subchronic oral toxicity study in rats.

Signaling Pathway of this compound's Analgesic Action

G cluster_drug Drug Action cluster_receptors Receptor Interaction cluster_effect Physiological Effect drug This compound ht2b 5HT2B Receptor drug->ht2b Blocks mao_a Monoamine Oxidase-A drug->mao_a Inhibits trpv1 TRPV1 Channel drug->trpv1 Inhibits analgesia Analgesia (Spinal Cord) ht2b->analgesia mao_a->analgesia trpv1->analgesia

Caption: Proposed mechanism of analgesic action for this compound.

Technical Support Center: Minimizing Systemic Exposure with Topical 2-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical formulations of 2-Ethoxybenzamide. The focus is on minimizing systemic exposure and addressing potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its relevance to topical application?

A1: this compound, also known as ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][2] By inhibiting COX enzymes at the site of application, topical this compound can provide localized analgesic and anti-inflammatory effects, with the goal of minimizing systemic absorption and associated side effects.[3]

Q2: What are the key factors influencing the systemic exposure of topical this compound?

A2: Several factors can influence the systemic absorption of topically applied this compound. These include the physicochemical properties of the drug itself (e.g., molecular weight, lipophilicity), the composition of the vehicle or formulation, the integrity of the skin barrier, the application site, and the use of occlusive dressings.[4][5] The goal in formulation development is to optimize these factors to maximize local drug retention and minimize passage into the systemic circulation.[6]

Q3: What are the standard in vitro and in vivo models to assess the systemic exposure of topical this compound?

A3: Standard models include:

  • In Vitro: The Franz diffusion cell assay is a widely used in vitro method to evaluate the skin permeation of topical formulations.[7][8][9][10] This assay uses excised human or animal skin, or synthetic membranes, to measure the rate and extent of drug absorption.[7][10]

  • In Vivo: Animal models, such as pigs and rodents, are often used in preclinical studies.[11][12][13][14][15] Techniques like dermal open flow microperfusion (dOFM) can be employed to measure unbound drug concentrations in the dermal interstitial fluid.[11] Pharmacokinetic studies in these models help determine plasma concentrations and overall systemic exposure.[16]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Skin Permeation Studies

Symptoms:

  • Inconsistent flux values across different Franz diffusion cell replicates.

  • Poor reproducibility of permeation profiles between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Membrane Thickness or Integrity Ensure the use of full-thickness skin samples with consistent thickness. Carefully inspect membranes for any damage before mounting. For synthetic membranes, ensure they are from the same lot and handled consistently.
Air Bubbles in the Receptor Chamber Degas the receptor fluid before use and ensure no air bubbles are trapped beneath the membrane during cell assembly. Air bubbles can reduce the effective diffusion area.[7]
Inconsistent Dosing Use a positive displacement pipette to apply a precise and consistent amount of the formulation to each diffusion cell. Ensure the formulation is spread evenly over the application area.
Temperature Fluctuations Maintain a constant temperature of 32°C for the receptor fluid to mimic physiological skin temperature.[7] Use a circulating water bath to ensure uniform temperature across all cells.
Inadequate Sink Conditions The concentration of the drug in the receptor fluid should not exceed 10% of its solubility in that medium. If solubility is an issue, consider adding a solubilizing agent to the receptor fluid or increasing the sampling frequency.
Issue 2: Unexpectedly High Plasma Concentrations in Animal Studies

Symptoms:

  • Higher than anticipated Cmax and AUC values in pharmacokinetic studies.

  • Observation of systemic side effects in animal models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compromised Skin Barrier in Animal Models Ensure the skin of the animals is healthy and free from any abrasions or irritation before applying the formulation. Consider the use of species with skin characteristics more similar to humans, such as pigs.
Formulation Composition Enhances Systemic Absorption Re-evaluate the excipients in the formulation. Some penetration enhancers can increase systemic uptake. Consider modifying the formulation to include polymers that form a drug reservoir on the skin surface.
Occlusion Effect from Application Method If the application site is covered, this can enhance penetration and systemic absorption.[17] If occlusion is not intended for the final product, ensure the application site remains uncovered during the study.
Metabolism in the Skin Skin is a metabolically active organ.[18] Investigate if this compound is being metabolized in the skin to more permeable compounds. This can be assessed using in vitro skin metabolism models.

Data Presentation

Table 1: Illustrative In Vitro Skin Permeation of this compound Formulations

This table presents hypothetical data from a Franz diffusion cell experiment comparing three different topical formulations of this compound (2% w/w).

Formulation Steady-State Flux (µg/cm²/h) Lag Time (hours) Cumulative Permeation at 24h (µg/cm²)
Hydrogel 1.25 ± 0.152.5 ± 0.528.5 ± 3.2
Cream 0.85 ± 0.123.1 ± 0.619.8 ± 2.8
Ointment 0.42 ± 0.084.5 ± 0.89.5 ± 1.5

Table 2: Illustrative Pharmacokinetic Parameters of Topical this compound in a Pig Model

This table shows hypothetical pharmacokinetic data following a single topical application of a 2% this compound cream.

Parameter Value
Cmax (ng/mL) 45.8 ± 8.2
Tmax (hours) 8.0 ± 1.5
AUC0-24h (ng·h/mL) 620 ± 110
Bioavailability (%) < 2%

Experimental Protocols

Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To determine the rate and extent of this compound permeation through an excised skin membrane from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

  • Topical formulation of this compound

  • High-performance liquid chromatography (HPLC) system for analysis

Methodology:

  • Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.

  • Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.[7]

  • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are present.[7] Maintain the temperature at 32°C.[7]

  • Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.[7]

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution and replace with an equal volume of fresh receptor solution.[7]

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the steady-state flux, lag time, and cumulative amount of drug permeated over time.

Protocol 2: In Vivo Dermal Microdialysis in a Pig Model

Objective: To measure the unbound concentration of this compound in the dermal interstitial fluid following topical application.

Materials:

  • Domestic pig model

  • Dermal microdialysis probes

  • Microinfusion pump

  • Topical formulation of this compound

  • LC-MS/MS system for analysis

Methodology:

  • Anesthetize the animal and insert the dermal microdialysis probe into the dermal layer of the skin at the intended application site.

  • Perfuse the probe with a physiological solution (perfusate) at a low, constant flow rate using a microinfusion pump.[19][20][21]

  • Allow for an equilibration period to achieve a stable baseline.

  • Apply the topical this compound formulation to the skin surface over the microdialysis probe.

  • Collect the dialysate samples at regular intervals. The dialysate will contain unbound this compound that has diffused from the interstitial fluid across the probe's semi-permeable membrane.

  • Analyze the concentration of this compound in the dialysate samples using a sensitive analytical method such as LC-MS/MS.[22]

  • Determine the concentration-time profile of unbound this compound in the dermis.

Mandatory Visualization

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Systemic Exposure Evaluation a1 Formulation Application a2 Franz Diffusion Cell Assay a1->a2 a3 Sample Collection (Receptor Fluid) a2->a3 a4 HPLC Analysis a3->a4 a5 Permeation Data a4->a5 c3 Pharmacokinetic Modeling a5->c3 Correlate In Vitro- In Vivo Data b1 Topical Application (Animal Model) b2 Dermal Microdialysis b1->b2 c1 Blood Sampling b1->c1 b3 Dialysate Collection b2->b3 b4 LC-MS/MS Analysis b3->b4 b5 Dermal Concentration Data b4->b5 b5->c3 Inform Model c2 Plasma Analysis c1->c2 c2->c3

Caption: Experimental workflow for assessing topical this compound.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Stimuli Inflammatory Stimuli Stimuli->COX2 Induces 2_Ethoxybenzamide This compound 2_Ethoxybenzamide->COX1 2_Ethoxybenzamide->COX2 Inhibition

Caption: Inhibition of the Cyclooxygenase Pathway by this compound.

References

Technical Support Center: Overcoming Challenges in 2-Ethoxybenzamide Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxybenzamide (also known as Ethenzamide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.[1] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?

A2: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range to avoid genetic drift that can alter drug sensitivity.

  • Cell Seeding Density: Use a standardized cell seeding density across all experiments, as variations can significantly impact results.

  • Compound Solubility and Stability: this compound has low aqueous solubility.[2] Ensure it is fully dissolved in a suitable solvent like DMSO to prepare a stock solution and that the final solvent concentration in your assay is low (typically <0.5%) to prevent precipitation and solvent-induced toxicity. Repeated freeze-thaw cycles of the stock solution should be avoided.

  • Assay Protocol Variability: Minor variations in incubation times, reagent concentrations, and handling techniques can lead to inconsistent results. Standardize your protocol and ensure consistency between experiments.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to NSAIDs, reducing their effective concentration. Maintain a consistent serum concentration across all assays.

Q3: My cells are showing signs of resistance to this compound. What are the possible mechanisms?

A3: While specific resistance mechanisms to this compound are not well-documented, resistance to NSAIDs in cancer cell lines can occur through several mechanisms:

  • Alterations in the COX Pathway: Changes in the expression or activity of COX enzymes can reduce the drug's effectiveness.

  • Activation of Bypass Signaling Pathways: Cells may activate alternative pro-survival pathways to circumvent the effects of COX inhibition. For example, salicylamide (B354443) derivatives have been shown to interact with the STAT3 signaling pathway.[3]

  • Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein, can actively transport the drug out of the cell, reducing its intracellular concentration.

  • Metabolic Alterations: Changes in cellular metabolism may provide alternative pathways for survival and proliferation, diminishing the impact of the drug.[3]

Q4: How should I prepare and store this compound for in vitro studies?

A4: Due to its low aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4]

  • Preparation: Weigh the desired amount of this compound powder and dissolve it in high-purity, anhydrous DMSO to a concentration of, for example, 10 mM. Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is minimal.

Troubleshooting Guides

Issue 1: Unexpected or No Inhibition of Prostaglandin E2 (PGE2) Production

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Compound Ensure the this compound is from a reputable supplier and has been stored correctly. Prepare a fresh stock solution.
Insufficient Compound Concentration Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory range for your specific cell line and experimental conditions.
Low COX Enzyme Expression/Activity Confirm that your chosen cell line expresses the target COX enzyme (COX-1 or COX-2) at a sufficient level. You may need to stimulate cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.
Assay Sensitivity Ensure your PGE2 detection assay (e.g., ELISA) is sensitive enough to detect changes in production. Check the manufacturer's protocol for the assay's limit of detection.
Incorrect Assay Timing The kinetics of PGE2 production can vary. Perform a time-course experiment to determine the optimal time point for measuring PGE2 levels after treatment.
Issue 2: High Variability in Cell Viability Assay Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Edge Effects in Microplates The outer wells of a multi-well plate are prone to evaporation, which can alter compound concentration. Avoid using the outermost wells for experimental samples or fill them with sterile PBS or media to maintain humidity.
Inconsistent Cell Adhesion Allow cells sufficient time to adhere and evenly distribute in the wells before adding the compound.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells and reagents.
Contamination Regularly check your cell cultures for microbial contamination (e.g., mycoplasma), which can significantly affect cell health and experimental outcomes.
Assay Interference Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT reduction). Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP levels, membrane integrity).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

1. Cell Seeding:

  • Seed your chosen cancer cell line (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

3. Incubation:

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

4. MTT Assay:

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Shake the plate gently for 10-15 minutes.

5. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Measuring the Inhibition of Prostaglandin E2 (PGE2) Production

1. Cell Seeding and Stimulation:

  • Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere.
  • If necessary, prime the cells with a pro-inflammatory stimulus (e.g., 1 µg/mL LPS) for a specified time to induce COX-2 expression.

2. Compound Treatment:

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

3. Stimulation of PGE2 Production:

  • Add a stimulus to induce PGE2 production (e.g., arachidonic acid).

4. Sample Collection:

  • After a defined incubation period, collect the cell culture supernatant.

5. PGE2 Quantification:

  • Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the vehicle control.
  • Determine the IC50 value for PGE2 inhibition by plotting the percentage of inhibition against the compound concentration.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Note: The following data are hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally.

Cell LineCancer TypeIC50 (µM) after 48h
HCT-116Colon Carcinoma[To be determined experimentally]
HT-29Colon Carcinoma[To be determined experimentally]
MCF-7Breast Adenocarcinoma[To be determined experimentally]
A549Lung Carcinoma[To be determined experimentally]
PC-3Prostate Carcinoma[To be determined experimentally]

Visualizations

COX_Inhibition_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain 2_Ethoxybenzamide This compound 2_Ethoxybenzamide->COX_Enzymes Inhibition

Caption: Simplified signaling pathway of this compound's mechanism of action.

Troubleshooting_Workflow start Inconsistent Experimental Results check_compound Verify Compound Integrity (Purity, Solubility, Storage) start->check_compound check_cells Assess Cell Health (Passage #, Viability, Density) start->check_cells check_protocol Review Assay Protocol (Timing, Reagents, Technique) start->check_protocol optimize Optimize Assay Parameters check_compound->optimize check_cells->optimize check_protocol->optimize re_run Re-run Experiment with Controls optimize->re_run

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing HPLC Separation of 2-Ethoxybenzamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Ethoxybenzamide and its primary metabolite, salicylamide (B354443).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of this compound?

A1: The primary metabolite of this compound (also known as Ethenzamide) is salicylamide. This conversion occurs in the liver through a process called O-deethylation, where the ethyl group is removed from the 2-ethoxy group of this compound.[1][2] this compound is considered a pro-drug of salicylamide.[1]

Q2: What are the key differences in physicochemical properties between this compound and salicylamide that affect HPLC separation?

A2: The main difference is their polarity. This compound is more non-polar (more hydrophobic) due to the presence of the ethyl group. Salicylamide, with a hydroxyl group instead of an ethoxy group, is more polar (more hydrophilic). In reverse-phase HPLC, this difference in polarity is the basis for their separation, with the more polar salicylamide typically eluting earlier than the less polar this compound.

Q3: What type of HPLC column is recommended for this separation?

A3: A reverse-phase C18 column is a suitable choice for separating this compound and salicylamide. A standard C18 column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size is a good starting point.[3]

Q4: What is a typical mobile phase composition for this analysis?

A4: A common mobile phase for separating these compounds is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[3] For applications requiring mass spectrometry (MS) detection, a volatile buffer like formic acid or ammonium (B1175870) acetate (B1210297) should be used instead of a non-volatile phosphate buffer. The exact ratio of acetonitrile to buffer will need to be optimized to achieve the desired separation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution Between this compound and Salicylamide Peaks Mobile phase is too strong (too much organic solvent).Decrease the percentage of acetonitrile in the mobile phase. This will increase the retention of both compounds, particularly the less polar this compound, leading to a larger separation between the two peaks.
Mobile phase is too weak (not enough organic solvent).If both peaks are eluting very late and are broad, a slight increase in the acetonitrile percentage might improve peak shape and resolution.
Incorrect pH of the mobile phase.The pH of the mobile phase can affect the ionization state of salicylamide's phenolic hydroxyl group. Adjusting the pH of the buffer (e.g., to pH 3.5 with phosphoric acid) can alter its retention time and improve separation.[3]
Peak Tailing (for Salicylamide) Silanol (B1196071) interactions with the stationary phase.Use a modern, end-capped C18 column to minimize silanol interactions. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to reduce tailing.
Column overload.Reduce the concentration of the injected sample.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly if running a gradient method.
Temperature variations.Use a column oven to maintain a consistent column temperature (e.g., 30°C).[3]
Column degradation.If the column has been used extensively, it may need to be replaced. A guard column can help to extend the life of the analytical column.
Extraneous Peaks in the Chromatogram Contamination from the sample matrix (e.g., plasma, urine).Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering substances.[4]
Impurities in the standards or solvents.Use high-purity standards and HPLC-grade solvents.

Experimental Protocol: Simultaneous Determination of this compound and Salicylamide

This protocol is a starting point and may require optimization for your specific application and instrumentation.

1. Instrumentation and Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 235 nm
Run Time 15 minutes

2. Preparation of Solutions

  • Mobile Phase: Prepare the phosphate buffer and adjust the pH. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 10 mg of salicylamide in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 20 µL into the HPLC system.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma_sample Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution autosampler Autosampler reconstitution->autosampler standard_stock Standard Stock Solutions working_standards Working Standards standard_stock->working_standards working_standards->autosampler hplc_column C18 Column autosampler->hplc_column uv_detector UV Detector (235 nm) hplc_column->uv_detector data_acquisition Data Acquisition uv_detector->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Flow start Problem with HPLC Separation resolution_issue Poor Peak Resolution? start->resolution_issue retention_issue Inconsistent Retention Times? start->retention_issue peak_shape_issue Peak Tailing? start->peak_shape_issue adjust_mobile_phase Adjust Mobile Phase Strength (% Acetonitrile) resolution_issue->adjust_mobile_phase Yes check_mobile_phase Check Mobile Phase (Mixing, Degassing) retention_issue->check_mobile_phase Yes check_column_interactions Use End-capped Column peak_shape_issue->check_column_interactions Yes adjust_ph Adjust Mobile Phase pH adjust_mobile_phase->adjust_ph end_node Problem Resolved adjust_ph->end_node check_temp Check Column Temperature check_mobile_phase->check_temp check_column Check Column Health check_temp->check_column check_column->end_node reduce_concentration Reduce Sample Concentration check_column_interactions->reduce_concentration reduce_concentration->end_node

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Formulation of 2-Ethoxybenzamide for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of 2-Ethoxybenzamide (ethenzamide) for topical delivery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for topical delivery?

A1: The main challenges stem from its physicochemical properties:

  • Low Aqueous Solubility: this compound is poorly soluble in water, which complicates its incorporation into aqueous-based formulations like gels and creams and can lead to crystallization.

  • Skin Barrier Permeation: The stratum corneum, the outermost layer of the skin, presents a significant barrier to the penetration of this compound. Effective formulation requires strategies to enhance its permeation to the target site.

  • Chemical Stability: As an amide, this compound can be susceptible to hydrolysis, particularly at non-optimal pH levels, affecting the shelf-life of the formulation.

  • Excipient Selection: Choosing appropriate excipients is critical. They must be compatible with this compound, enhance its solubility and permeability, and be non-irritating to the skin.

Q2: What are some effective strategies to improve the solubility of this compound in topical formulations?

A2: Several strategies can be employed to enhance the solubility of this compound:

  • Co-solvents: Utilizing a blend of solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols can significantly increase solubility.

  • Surfactants: The inclusion of surfactants can lead to the formation of micelles that encapsulate the drug, thereby increasing its apparent solubility in aqueous systems.

  • Cyclodextrins: These molecules can form inclusion complexes with this compound, which can improve both its solubility and stability.

  • Microemulsions and Nanoemulsions: These systems have a high capacity for dissolving poorly soluble drugs and can also enhance skin permeation due to their small droplet size.

Q3: How can the skin penetration of this compound be enhanced?

A3: Enhancing skin penetration is crucial for the efficacy of topical this compound formulations. Key approaches include:

  • Chemical Penetration Enhancers: Incorporating compounds like fatty acids, alcohols, and terpenes can disrupt the lipid structure of the stratum corneum, facilitating drug permeation.

  • Vesicular Systems: Encapsulating this compound in delivery systems like liposomes, niosomes, or microemulsions can improve its transport across the skin barrier.

  • Emulgel Formulations: Combining an emulsion with a gel base can provide a dual-release control system, enhancing skin penetration while maintaining a non-greasy feel. An optimized emulgel formulation of ethenzamide has been shown to release 97.82% of the drug in vitro over 300 minutes.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Crystallization of this compound in the formulation over time. The concentration of this compound exceeds its solubility in the formulation base. Temperature fluctuations during storage can also promote crystallization.- Increase the concentration of co-solvents or solubilizing agents. - Evaluate the use of anti-nucleating polymers. - Optimize the drug-to-excipient ratio to ensure the drug remains in a dissolved state. - Conduct stability studies at various temperatures to identify a stable formulation.
Poor in vitro drug release from the formulation. The formulation is too viscous, or the drug is too strongly bound to the vehicle matrix.- Adjust the concentration of the gelling agent to reduce viscosity. - Modify the composition of the vehicle to facilitate drug partitioning out of the formulation. - Consider incorporating a penetration enhancer that can also modulate drug release.
Phase separation in an emulsion-based formulation (e.g., cream, emulgel). Incompatible oil and aqueous phases, improper emulsifier concentration, or inappropriate homogenization process.- Screen different emulsifiers and co-emulsifiers to find a suitable system. - Optimize the concentration of the chosen emulsifier. - Adjust the homogenization speed and time to achieve a stable emulsion with a uniform droplet size.
Skin irritation upon application. The formulation contains irritating excipients (e.g., certain penetration enhancers or preservatives) or has a non-physiological pH.- Screen excipients for their irritation potential. - Adjust the pH of the formulation to be in the range of normal skin pH (4.5-5.5). - Conduct in vitro or ex vivo skin irritation studies to assess the safety of the formulation.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents at 298.15 K (25 °C)

SolventMole Fraction Solubility (x10^3)
N,N-dimethylformamide453.20
Acetone345.80
2-Butanone310.50
1,4-Dioxane245.10
1-Pentanol150.70
Ethyl Formate142.30
1-Butanol135.60
2-Butanol128.90
Methyl Acetate125.40
2-Propanol110.20
Propyl Acetate98.60
n-Butyl Acetate85.40

Data sourced from a study on the solubility of this compound in 12 pure solvents. The study found that the polarity of the solvent plays a major role in solubility.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Emulgel

This protocol is based on a study that developed and evaluated an ethenzamide emulgel.[4]

Materials:

  • This compound (Ethenzamide)

  • Gelling agents: Carbopol-934 and HPMC-15

  • Oil phase: Liquid paraffin (B1166041) and Span 80

  • Aqueous phase: Purified water and Tween 80

  • Co-solvent/Humectant: Propylene glycol

  • Preservative: Methylparaben

  • pH adjuster: Triethanolamine (TEA)

Procedure:

  • Preparation of the Gel Base:

    • Disperse the gelling agents (e.g., a combination of HPMC-15 and Carbopol-934) in heated distilled water (75°C).

    • Allow the dispersion to cool and leave it overnight to ensure complete hydration of the polymers.

    • Adjust the pH of the gel base to 5.5-6.5 using triethanolamine.

  • Preparation of the Emulsion:

    • Oil Phase: Dissolve Span 80 in light liquid paraffin. Dissolve the hydrophobic this compound in this oil phase.

    • Aqueous Phase: Dissolve Tween 80 in purified water. Separately, dissolve methylparaben in propylene glycol and then mix this with the aqueous phase.

  • Formation of the Emulgel:

    • Add the oil phase to the aqueous phase with continuous stirring to form the emulsion.

    • Incorporate the prepared emulsion into the gel base with gentle stirring until a homogenous emulgel is formed.

Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cell

Apparatus and Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose (B213188) acetate) or excised animal/human skin

  • Receptor medium (e.g., phosphate (B84403) buffer pH 7.4)

  • Magnetic stirrer

  • Water bath/circulator to maintain temperature at 32 ± 1 °C

  • Syringes for sampling

  • Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

  • Membrane Preparation:

    • Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use. If using biological skin, it should be equilibrated in the receptor medium.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.

    • Fill the receptor compartment with a known volume of degassed receptor medium.

    • Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.

    • Maintain the temperature of the receptor medium at 32 ± 1 °C using a water jacket connected to a circulating water bath.

  • Sample Application and Sampling:

    • Apply a known quantity of the this compound formulation to the surface of the membrane in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5 hours), withdraw a sample from the receptor compartment through the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of this compound using a validated analytical method.

    • Calculate the cumulative amount of drug released per unit area of the membrane at each time point.

    • Plot the cumulative amount of drug released versus time to determine the release profile.

Visualizations

Formulation_Challenges cluster_Challenges Core Formulation Challenges cluster_Strategies Formulation Strategies Low Aqueous Solubility Low Aqueous Solubility Solubilization Techniques Solubilization Techniques Low Aqueous Solubility->Solubilization Techniques Addressed by Advanced Delivery Systems Advanced Delivery Systems Low Aqueous Solubility->Advanced Delivery Systems Addressed by Skin Barrier Permeation Skin Barrier Permeation Penetration Enhancers Penetration Enhancers Skin Barrier Permeation->Penetration Enhancers Addressed by Skin Barrier Permeation->Advanced Delivery Systems Addressed by Chemical Stability Chemical Stability pH Optimization pH Optimization Chemical Stability->pH Optimization Addressed by

Caption: Logical relationship between formulation challenges and strategies.

Experimental_Workflow cluster_Formulation Formulation Development cluster_Evaluation In Vitro Evaluation cluster_Stability Stability Assessment A Excipient Screening & Compatibility B Preparation of Topical System (e.g., Emulgel) A->B C Physicochemical Characterization (pH, Viscosity, Appearance) B->C D In Vitro Release Testing (Franz Diffusion Cell) C->D F Accelerated Stability Studies C->F E Data Analysis (Drug Release Profile) D->E

Caption: Experimental workflow for topical formulation development.

References

degradation products of 2-Ethoxybenzamide under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxybenzamide. The information provided is based on established principles of organic chemistry and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under hydrolytic stress conditions?

Based on the chemical structure of this compound, which contains an amide functional group, hydrolysis is a primary degradation pathway.

  • Acidic Hydrolysis: Under acidic conditions, the amide bond is expected to cleave, yielding 2-Ethoxybenzoic acid and an ammonium (B1175870) salt (e.g., ammonium chloride if hydrochloric acid is used).

  • Alkaline Hydrolysis: In the presence of a base, this compound is anticipated to hydrolyze to the salt of 2-Ethoxybenzoic acid (e.g., sodium 2-ethoxybenzoate if sodium hydroxide (B78521) is used) and ammonia (B1221849) gas.[1]

Q2: What are the likely degradation products under oxidative stress?

Q3: Is this compound sensitive to light and heat?

  • Photolytic Degradation: Many aromatic compounds exhibit sensitivity to UV light. While specific photolytic degradation products for this compound have not been documented in the available literature, it is plausible that exposure to high-intensity light could induce degradation.

  • Thermal Degradation: The compound is generally stable at room temperature.[2][4][6] However, at elevated temperatures, particularly near its melting point (132-134 °C), degradation may occur.[4][7] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[4][6]

Troubleshooting Guide for Degradation Studies

This guide addresses common issues encountered during forced degradation studies of this compound.

Problem Possible Cause Troubleshooting Steps
No degradation observed under acidic or alkaline conditions. Insufficient stress conditions (concentration of acid/base, temperature, or duration).1. Increase the concentration of the acid or base (e.g., from 0.1N to 1N). 2. Increase the temperature of the reaction (e.g., reflux). 3. Extend the duration of the stress testing.
Multiple unexpected peaks in the chromatogram after oxidative stress. The oxidizing agent (e.g., hydrogen peroxide) may be too harsh, leading to secondary degradation.1. Reduce the concentration of the oxidizing agent. 2. Perform the experiment at a lower temperature. 3. Shorten the exposure time.
Poor separation of degradation products from the parent drug in HPLC analysis. The analytical method is not optimized to be stability-indicating.1. Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH of the aqueous phase). 2. Try a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl instead of C18). 3. Optimize the gradient elution profile.
Mass imbalance in the assay of stressed samples. 1. Some degradation products may not be UV-active at the detection wavelength. 2. Degradation products may be volatile. 3. Incomplete elution of all components from the HPLC column.1. Use a diode array detector (DAD) or a mass spectrometer (MS) to detect all potential degradation products. 2. Employ a gas chromatography (GC) method for volatile degradants. 3. Ensure the analytical method is capable of eluting all related substances.

Experimental Protocols

Below are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on their specific analytical capabilities and objectives.

Acid and Alkaline Hydrolysis
  • Objective: To investigate the susceptibility of this compound to hydrolysis.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • For acidic hydrolysis, dilute the stock solution with 0.1N to 1N hydrochloric acid.

    • For alkaline hydrolysis, dilute the stock solution with 0.1N to 1N sodium hydroxide.

    • Heat the solutions under reflux for a specified period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation
  • Objective: To assess the oxidative stability of this compound.

  • Methodology:

    • Prepare a stock solution of this compound.

    • Treat the solution with a solution of hydrogen peroxide (e.g., 3% to 30%).

    • Keep the solution at room temperature or slightly elevated temperature for a defined period, protected from light.

    • Withdraw samples at various time intervals and analyze by HPLC.

Thermal Degradation
  • Objective: To evaluate the stability of this compound at elevated temperatures.

  • Methodology:

    • Place the solid drug substance in a thermostatically controlled oven at a temperature below its melting point (e.g., 80°C, 100°C).

    • Expose the sample for a specified duration.

    • At the end of the exposure, dissolve the sample in a suitable solvent and analyze by HPLC.

Photolytic Degradation
  • Objective: To determine the photosensitivity of this compound.

  • Methodology:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Stress ConditionPotential Degradation Product(s)Chemical Structure of Degradant(s)
Acid Hydrolysis 2-Ethoxybenzoic acid, Ammonium ionCOOH-C₆H₄-OC₂H₅, NH₄⁺
Alkaline Hydrolysis 2-Ethoxybenzoate salt, AmmoniaCOO⁻Na⁺-C₆H₄-OC₂H₅, NH₃
Oxidative Not specifically identified; potential for ring oxidation or ethoxy group modification.-
Thermal Oxides of Carbon and Nitrogen (upon combustion).[4][6]CO, CO₂, NOx
Photolytic Not specifically identified.-

Visualization

Experimental Workflow for Forced Degradation Studies

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis drug This compound acid Acid Hydrolysis (e.g., 1N HCl, reflux) drug->acid alkali Alkaline Hydrolysis (e.g., 1N NaOH, reflux) drug->alkali oxidation Oxidation (e.g., 30% H2O2, RT) drug->oxidation thermal Thermal (e.g., 80°C, solid state) drug->thermal photo Photolytic (ICH Q1B) drug->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterization of Degradation Products hplc->characterization G Proposed Hydrolytic Degradation Pathway of this compound cluster_acid Acidic Hydrolysis cluster_alkali Alkaline Hydrolysis parent This compound (C9H11NO2) acid_prod 2-Ethoxybenzoic Acid + Ammonium Ion parent->acid_prod H+ / H2O alkali_prod 2-Ethoxybenzoate Salt + Ammonia parent->alkali_prod OH- / H2O

References

impact of pH on 2-Ethoxybenzamide stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethoxybenzamide (Ethenzamide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and activity of this compound, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound, also known as Ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2]

Q2: How does pH generally affect the chemical stability of this compound in aqueous solutions?

A2: this compound possesses an amide functional group, which is susceptible to hydrolysis under both acidic and alkaline conditions. The stability of the molecule in an aqueous solution is therefore highly pH-dependent.

  • Acidic Conditions (pH < 4): Under strong acidic conditions, the amide bond can undergo acid-catalyzed hydrolysis. This process typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH ≈ 6-8): The compound is expected to be most stable in the neutral or near-neutral pH range, where the rates of acid- and base-catalyzed hydrolysis are at a minimum.

  • Alkaline Conditions (pH > 9): In a basic medium, the amide is susceptible to base-catalyzed hydrolysis. This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group.

International guidelines for drug stability testing recommend evaluating the susceptibility of a compound to hydrolysis across a wide pH range as part of forced degradation studies.[3]

Q3: What are the expected degradation products of this compound from hydrolysis?

A3: The hydrolysis of the amide bond in this compound results in the cleavage of the molecule into a carboxylic acid (or its conjugate base) and an amine (or its conjugate acid).

  • Acid-catalyzed hydrolysis will yield 2-ethoxybenzoic acid and an ammonium ion (NH₄⁺).

  • Base-catalyzed hydrolysis will yield the 2-ethoxybenzoate salt and ammonia (NH₃).

Identifying these degradation products is crucial for developing stability-indicating analytical methods.

Q4: How does pH influence the solubility of this compound?

A4: this compound has a low intrinsic solubility in water.[1][4] Its predicted pKa is approximately 15.6, indicating it is a very weak acid and will exist as a neutral molecule across the vast majority of the physiological and experimental pH range (pH 1-14).[5] Therefore, its aqueous solubility is not expected to be significantly influenced by pH changes in this range. The primary challenge in preparing aqueous solutions is its inherent low solubility, not pH-dependent ionization. Polarity plays a major role in its solubility, with higher solubility observed in more polar organic solvents.[6][7]

Q5: How might pH affect the biological activity of this compound?

A5: The pH of the experimental environment can impact the observed biological activity in several ways:

  • Cellular Uptake: For cell-based assays, the extracellular pH can influence the partitioning of a drug across the cell membrane. For some NSAIDs, an acidic extracellular environment (similar to that found in tumor microenvironments) has been shown to increase their potency, possibly due to enhanced cellular uptake.[8]

  • Target Engagement: The interaction between an inhibitor and its target enzyme, such as COX, can be influenced by the ionization state of amino acid residues in the enzyme's active site. Most COX inhibition assays are performed at a physiological pH (around 7.4) to ensure the enzyme is in its native, active conformation.[9] Drastic deviations from this pH could alter enzyme structure and affect inhibitor binding.

  • Compound Stability: As discussed in Q2, if the compound degrades in the assay medium due to unfavorable pH, it will result in an apparent loss of activity. It is crucial to ensure the compound is stable for the duration of the experiment at the chosen pH.

Troubleshooting Guides

Issue: Inconsistent results or a time-dependent loss of activity in aqueous assay buffers.

  • Possible Cause: This is a classic sign of compound instability. This compound may be degrading via pH-catalyzed hydrolysis in your buffer over the course of the experiment.

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your final assay buffer after all components have been added.

    • Assess Stability: Perform a preliminary stability test. Incubate the compound in the assay buffer for the same duration and at the same temperature as your experiment. Analyze samples at time zero and at the end of the incubation period by HPLC to check for degradation.

    • Optimize pH: If degradation is observed, consider adjusting the buffer to a more neutral pH (e.g., pH 6.5-7.5) where the amide bond is generally more stable.

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment to minimize degradation during storage.

Issue: Difficulty dissolving this compound in aqueous buffers for experiments.

  • Possible Cause: this compound has very low aqueous solubility.[1][4]

  • Troubleshooting Steps:

    • Use a Co-Solvent: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol.

    • Serial Dilution: Serially dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.

    • Check for Precipitation: After dilution into the aqueous buffer, visually inspect the solution for any signs of precipitation. If observed, you may have exceeded the compound's solubility limit in that medium.

    • Sonication: Gentle sonication can sometimes help dissolve the compound in the final buffer, but be cautious as it can also generate heat.

Data Presentation

Stability and Solubility Summary

The following tables summarize the expected pH-dependent stability and solubility characteristics of this compound based on general chemical principles and available data.

Table 1: Illustrative pH-Dependent Stability Profile of this compound in Aqueous Solution at 37°C

pHBuffer SystemExpected Stability (Relative)Primary Degradation Mechanism
2.0HCl/KClLowAcid-Catalyzed Hydrolysis
4.5Acetate BufferModerateAcid-Catalyzed Hydrolysis
7.4Phosphate (B84403) Buffer (PBS)HighMinimal Hydrolysis
9.0Borate BufferModerateBase-Catalyzed Hydrolysis
12.0NaOH/KClLowBase-Catalyzed Hydrolysis

Note: This table presents expected trends. Actual degradation rates must be determined experimentally.

Table 2: Solubility Profile of this compound

SolventSolubilityReference
Water< 1 mg/mL[1][4]
ChloroformSlightly Soluble[5]
DichloromethaneSlightly Soluble[5]
Polar Organic Solvents (e.g., Ethanol, DMF)More soluble than in nonpolar solvents[6][7]

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound by HPLC

This protocol outlines a general procedure for determining the stability of this compound across a range of pH values, consistent with regulatory guidelines.[3][10][11]

1. Objective: To evaluate the rate of degradation of this compound in aqueous solutions at various pH levels and at a specified temperature.

2. Materials:

  • This compound reference standard[12]

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Buffer salts (e.g., potassium chloride, potassium phosphate, boric acid)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with UV detector, equipped with a C18 column[13][14]

  • pH meter and a temperature-controlled incubator or water bath

3. Procedure:

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., pH 2, 4, 7, 9, 12) using appropriate buffer systems. A common starting concentration is 50 mM.

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Sample Preparation and Incubation:

    • For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 20 µg/mL). The final percentage of organic solvent should be kept low (<5%) to minimize its effect on stability.

    • Transfer aliquots of each solution into tightly sealed vials.

    • Place the vials in an incubator set to a specific temperature (e.g., 40°C or 50°C for accelerated testing).

    • Prepare a "time zero" (T₀) sample for each pH by immediately diluting it for HPLC analysis.

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency should be adjusted based on the observed degradation rate.[10]

  • HPLC Analysis:

    • Analyze the concentration of this compound remaining in each sample by a validated, stability-indicating HPLC method.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm[14]

      • Mobile Phase: Isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.0)[14]

      • Flow Rate: 1.0 mL/min[14]

      • Detection: UV at 225 nm[14]

      • Injection Volume: 10 µL[14]

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T₀ concentration.

  • Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics.[15]

  • Determine the degradation rate constant (k) from the slope of the line and the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

  • Generate a pH-rate profile by plotting the log of the rate constant (log k) against pH.

Visualizations

Diagrams of Workflows and Pathways

hydrolysis_pathway cluster_acid Acidic Conditions (H⁺, H₂O) cluster_base Alkaline Conditions (OH⁻) A_prod1 2-Ethoxybenzoic Acid A_prod2 Ammonium Ion (NH₄⁺) B_prod1 2-Ethoxybenzoate Salt B_prod2 Ammonia (NH₃) parent This compound parent->A_prod1  Hydrolysis parent->B_prod1  Hydrolysis

Caption: pH-dependent hydrolysis pathways for this compound.

stability_workflow start Start prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) start->prep_buffers prep_samples Dilute Stock into Buffers prep_buffers->prep_samples prep_stock Prepare Stock Soln. (in ACN or MeOH) prep_stock->prep_samples t0_analysis Analyze T₀ Sample via HPLC prep_samples->t0_analysis incubate Incubate Samples (e.g., 40°C) prep_samples->incubate data_analysis Calculate k and Half-Life t0_analysis->data_analysis timed_sampling Sample at Time Intervals incubate->timed_sampling hplc_analysis Analyze Samples via HPLC timed_sampling->hplc_analysis hplc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for a pH-rate stability study.

troubleshooting_logic start Inconsistent Experimental Results check_stability Is the compound stable in the assay buffer? start->check_stability check_solubility Is the compound fully dissolved? check_stability->check_solubility Yes run_stability Action: Run preliminary _stability_ test via HPLC. check_stability->run_stability No / Unsure use_cosolvent Action: Prepare stock in DMSO/EtOH. Ensure final solvent % is low. check_solubility->use_cosolvent No / Unsure other_issues Investigate other experimental variables. check_solubility->other_issues Yes adjust_ph Solution: Adjust buffer pH to neutral range (6.5-7.5) or prepare fresh solutions. run_stability->adjust_ph check_precip Solution: Check for precipitation after dilution. Lower concentration if needed. use_cosolvent->check_precip

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: 2-Ethoxybenzamide In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vivo experiments involving 2-Ethoxybenzamide (also known as Ethenzamide).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vivo studies with this compound, offering potential causes and actionable solutions.

Q1: We are observing high variability in the analgesic/anti-inflammatory response between animals in the same dose group. What are the likely causes?

A1: High inter-animal variability is a common challenge. Several factors related to the unique properties of this compound and general experimental procedures can contribute to this.

  • Pharmacokinetic Variability: this compound exhibits dose-dependent elimination kinetics. At higher doses, the metabolic pathway can become saturated, leading to disproportionate increases in plasma concentration and unpredictable responses. Furthermore, it is metabolized to salicylamide (B354443), which can competitively inhibit the metabolism of the parent compound (product inhibition), further contributing to non-linear pharmacokinetics and variability.

  • Formulation and Administration: this compound has poor water solubility. Inconsistent formulation, such as inadequate suspension or precipitation of the compound, can lead to significant differences in the actual dose administered to each animal. Improper oral gavage technique can also lead to stress and inaccurate dosing.

  • Animal-Specific Factors: Differences in age, weight, sex, and genetic background of the animal models can influence drug metabolism and clearance rates. Stress from handling can also induce physiological responses that may confound the experimental results.

Troubleshooting Workflow

start High Variability Observed pk_variability Pharmacokinetic Variability start->pk_variability formulation_admin Formulation & Administration Issues start->formulation_admin animal_factors Animal-Specific Factors start->animal_factors check_dose Review Dose Selection (Consider dose-dependent kinetics) pk_variability->check_dose check_metabolism Investigate Product Inhibition (Measure salicylamide levels) pk_variability->check_metabolism check_formulation Assess Formulation Homogeneity (Visually inspect for precipitation) formulation_admin->check_formulation check_gavage Standardize Gavage Technique (Ensure proper training and execution) formulation_admin->check_gavage check_animals Standardize Animal Cohort (Age, weight, sex, strain) animal_factors->check_animals check_stress Minimize Animal Stress (Acclimatization, handling) animal_factors->check_stress

Caption: Troubleshooting workflow for high variability.

Q2: Our results with this compound are not reproducible between experiments. What should we check?

A2: Lack of reproducibility can stem from inconsistencies in experimental conditions.

  • Environmental Factors: Variations in housing conditions, diet, and light-dark cycles can affect animal physiology and drug metabolism.

  • Experimental Timing: The time of day for dosing and measurements can be a factor, as circadian rhythms can influence inflammatory responses and drug metabolism.

  • Compound Batch Variation: Ensure the same batch of this compound is used for a set of comparable experiments, or qualify each new batch to confirm its purity and activity.

  • Personnel Variation: Differences in handling and scoring of endpoints between different researchers can introduce variability.

Q3: We are not observing the expected analgesic or anti-inflammatory effect. What could be the reason?

A3: A lack of efficacy could be due to several factors.

  • Inadequate Dose: The selected dose may be too low to elicit a significant response. A dose-response study is recommended to determine the optimal dose.

  • Poor Bioavailability: Due to its low solubility, the formulation may not be providing adequate absorption. Consider optimizing the vehicle to improve solubility and bioavailability.

  • Mechanism of Action: this compound is not a traditional NSAID that inhibits cyclooxygenase (COX-1 and COX-2) enzymes.[1][2] Its analgesic effects are thought to be mediated, at least in part, through antagonism of the 5-HT2B receptor in the spinal cord.[1][2][3] Ensure your experimental model is appropriate for this mechanism.

  • Assay Sensitivity: Your in vivo model may not be sensitive enough to detect the effects of the compound. Include a positive control with a known NSAID to validate the assay.

Quantitative Data

While comprehensive, directly comparable pharmacokinetic data for this compound across different preclinical species is limited in the public domain, the following table summarizes key pharmacokinetic considerations derived from available literature.

Table 1: Pharmacokinetic Considerations for this compound in In Vivo Experiments

ParameterObservationImplication for Experimental VariabilitySource
Elimination Kinetics Elimination is dose-dependent. A study in rabbits showed that a physiological pharmacokinetic model predicted plasma concentrations well at lower doses (10 and 20 mg/kg) but poorly at a high dose (80 mg/kg).High doses can lead to metabolic saturation, non-linear increases in exposure, and consequently, higher variability in both pharmacokinetic profiles and pharmacodynamic responses.
Metabolism Metabolized to salicylamide via de-ethylation.The rate of metabolism can vary between individual animals, contributing to different exposure levels.
Product Inhibition The metabolite, salicylamide, competitively inhibits the metabolism of this compound.At higher concentrations of the parent drug, the accumulation of salicylamide can slow down the clearance of this compound, leading to prolonged and more variable exposure.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

Due to its poor water solubility, this compound requires a suspension vehicle for oral administration.

Vehicle Selection: A common vehicle for suspending poorly soluble compounds for rodent oral gavage is 0.5% to 1% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in sterile water. Alternatively, a solution with a small percentage of a non-aqueous solvent like DMSO or PEG 400, further diluted in an aqueous vehicle, can be explored, but potential vehicle-induced effects should be controlled for.

Preparation Steps:

  • Weighing: Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

  • Vehicle Preparation: Prepare the chosen vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Suspension: Gradually add the powdered this compound to the vehicle while continuously vortexing or stirring to ensure a uniform suspension.

  • Homogeneity: Before each administration, ensure the suspension is thoroughly mixed to prevent settling of the compound.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory activity of this compound.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-220 g) for at least 3-5 days before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer this compound or the vehicle orally via gavage.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Protocol 3: Formalin Test in Rats

This model assesses the analgesic properties of this compound.

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) to the observation chambers for at least 30 minutes before the test.

  • Compound Administration: Administer this compound or the vehicle orally via gavage at a predetermined time before the formalin injection.

  • Induction of Nociception: Inject 50 µL of 5% formalin solution into the dorsal surface of the right hind paw.

  • Observation: Immediately after injection, place the animal in the observation chamber and record the total time spent licking, biting, or flinching the injected paw. The observation is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Compare the nociceptive response time between the treated and vehicle control groups for both phases.

Visualizations

Metabolism and Product Inhibition Pathway

This compound This compound MetabolizingEnzyme Metabolizing Enzyme (e.g., Cytochrome P450) This compound->MetabolizingEnzyme Metabolism Salicylamide Salicylamide Salicylamide->MetabolizingEnzyme Product Inhibition MetabolizingEnzyme->Salicylamide Inhibition Inhibition Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Compound Administration Compound Administration Baseline Measurement->Compound Administration Induction of Pain/Inflammation Induction of Pain/Inflammation Compound Administration->Induction of Pain/Inflammation Endpoint Measurement Endpoint Measurement Induction of Pain/Inflammation->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis

References

Validation & Comparative

2-Ethoxybenzamide: An Anti-Inflammatory Agent Under Scrutiny

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Ethoxybenzamide's Anti-Inflammatory Profile

Introduction

This compound, also known as ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] It is commonly used for the relief of mild to moderate pain and fever.[2] This guide provides a comparative overview of the anti-inflammatory effects of this compound, detailing its proposed mechanisms of action, relevant experimental protocols for its evaluation, and a comparison with other established NSAIDs.

Mechanism of Action: A Point of Contention

The primary mechanism attributed to the anti-inflammatory effects of most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of pro-inflammatory prostaglandins.[3] However, the precise mechanism of this compound is a subject of conflicting reports in the scientific literature.

One perspective suggests that this compound functions as a selective inhibitor of COX-2.[4] This isoform of the COX enzyme is predominantly induced during inflammation. Selective inhibition of COX-2 is a desirable trait in an NSAID as it may be associated with a lower risk of gastrointestinal side effects, which are often linked to the inhibition of the constitutively expressed COX-1 enzyme.[4]

Conversely, a 2021 study reported that ethenzamide exerted no inhibitory effects on either COX-1 or COX-2.[3][5] This research suggests an alternative mechanism for its analgesic and potential anti-inflammatory actions, proposing that it may act as a 5-hydroxytryptamine (5HT)2B receptor antagonist.[3][6] This receptor is involved in various physiological processes, and its blockade could contribute to pain relief and potentially modulate inflammatory responses through pathways independent of prostaglandin (B15479496) synthesis.

This divergence in the understanding of its fundamental mechanism highlights the need for further research to definitively elucidate the pathways through which this compound exerts its anti-inflammatory effects.

Comparative Anti-Inflammatory Efficacy: A Data Gap

Despite its use as an anti-inflammatory agent, there is a notable lack of publicly available, direct comparative studies that quantify the anti-inflammatory potency of this compound against other common NSAIDs like ibuprofen, diclofenac, or celecoxib. To facilitate a meaningful comparison, data from standardized preclinical assays are essential. The tables below are structured to present such comparative data; however, due to the current absence of specific experimental results for this compound in the public domain, these tables serve as a template for how such data would be presented.

Table 1: In Vitro Anti-Inflammatory Activity of NSAIDs
CompoundTargetAssayIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-2 (putative)COX Inhibition AssayData Not AvailableData Not Available
Ibuprofen COX-1/COX-2COX Inhibition Assay~15 (COX-1), ~25 (COX-2)~0.6
Diclofenac COX-1/COX-2COX Inhibition Assay~0.06 (COX-1), ~0.40 (COX-2)~0.15
Celecoxib COX-2COX Inhibition Assay~4.0 (COX-1), ~0.04 (COX-2)~100

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The selectivity index is a ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher number indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-Inflammatory Activity of NSAIDs (Carrageenan-Induced Paw Edema Model)
CompoundDose (mg/kg)Route of AdministrationMaximum Edema Inhibition (%)Time Point of Maximum Inhibition (hours)
This compound Data Not AvailableOralData Not AvailableData Not Available
Ibuprofen 100Oral~50-60%3-4
Indomethacin 5IntraperitonealSignificant Inhibition5
Celecoxib 3 - 30OralDose-dependent inhibition3-5

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound. The percentage of edema inhibition reflects the reduction in swelling of the rat's paw after treatment compared to a control group.

Signaling Pathways in Inflammation

The inflammatory response is a complex process involving multiple signaling pathways. NSAIDs primarily interfere with these pathways to exert their therapeutic effects. The diagrams below illustrate the established inflammatory signaling cascade and a typical workflow for evaluating anti-inflammatory compounds.

Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates MAPK MAPK MyD88->MAPK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates COX2_mRNA COX-2 mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Cytokines_mRNA Cytokine mRNA (TNF-α, IL-6) Cytokines Pro-inflammatory Cytokines Cytokines_mRNA->Cytokines Translation Cytokines->Inflammation NFkB_n->COX2_mRNA Induces Transcription NFkB_n->Cytokines_mRNA Induces Transcription

Figure 1: Simplified diagram of the LPS-induced inflammatory signaling pathway in a macrophage.

Experimental Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Compound_Treatment 2. Pre-treatment with This compound or other NSAIDs Cell_Culture->Compound_Treatment LPS_Stimulation 3. Stimulation with LPS Compound_Treatment->LPS_Stimulation Incubation 4. Incubation LPS_Stimulation->Incubation Sample_Collection 5. Collection of Supernatant and Cell Lysate Incubation->Sample_Collection Analysis 6. Analysis of Inflammatory Markers (e.g., ELISA for Cytokines, Griess Assay for NO) Sample_Collection->Analysis

References

A Comparative Guide to the Efficacy of Topical NSAIDs, Featuring Etofenamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of topical non-steroidal anti-inflammatory drugs (NSAIDs), with a particular focus on etofenamate (B1671710), against other commonly used alternatives such as diclofenac, ketoprofen, and piroxicam. The information presented is supported by data from clinical trials and experimental studies to assist in research and development efforts.

Executive Summary

Topical NSAIDs offer a valuable therapeutic option for localized musculoskeletal pain and inflammation, providing targeted drug delivery with reduced systemic side effects compared to their oral counterparts.[1][2][3][4] Etofenamate, a non-steroidal anti-inflammatory drug, has demonstrated comparable or superior efficacy in some studies when compared to other topical NSAIDs. Clinical evidence suggests that etofenamate is an effective option for managing musculoskeletal disorders such as blunt traumas, lumbago, and osteoarthritis.[5][6][7] This guide synthesizes the available data on the comparative efficacy, safety, and physicochemical properties of etofenamate and other selected topical NSAIDs.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The primary mechanism of action for NSAIDs, including etofenamate, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By blocking this pathway, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.

Below is a diagram illustrating the cyclooxygenase signaling pathway and the point of intervention for NSAIDs.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 Gastric_Protection Gastric Mucosa Protection COX1->Gastric_Protection via Prostaglandins COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation NSAIDs NSAIDs (e.g., Etofenamate) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Figure 1: Cyclooxygenase (COX) Signaling Pathway and NSAID Mechanism of Action.

Comparative Efficacy: Clinical Trial Data

The following tables summarize the quantitative data from comparative clinical trials involving topical etofenamate and other NSAIDs.

Table 1: Efficacy of Topical Etofenamate vs. Topical Diclofenac in Sports Injuries

Study / IndicationTreatment GroupsKey Efficacy OutcomesResultsAdverse Events
Randomized, controlled, single-blind study in patients with contusions, dislocations, and sprains[5]10% Etofenamate Gel (n=30) vs. 1% Diclofenac Gel (n=30)Time to be free from painEtofenamate group showed a trend towards faster pain relief, though statistical significance was not detailed in the review.Not specified in detail in the review, but etofenamate was reported to have good tolerability.
Clinical Observation in Knee Osteoarthritis[[“]]Etofenamate Gel with roast lamp (n=30) vs. Oral Diclofenac Sodium (n=30)Total effective rateEtofenamate group: 83.3%Diclofenac group: 76.7%Statistically significant difference in favor of etofenamate.
Intramuscular Injections for Acute Lumbago[9]Intramuscular Etofenamate (n=48) vs. Intramuscular Diclofenac (n=48)"Very good" therapeutic resultsEtofenamate group: 43%Diclofenac group: 27%Etofenamate: No side effects reported.Diclofenac: 2 patients with adverse reactions (allergic exanthema, itching, heat sensation).

Table 2: Efficacy of Topical Etofenamate vs. Topical Ketoprofen in Soft Tissue Rheumatism

Study / IndicationTreatment GroupsKey Efficacy OutcomesResultsAdverse Events
Controlled, double-blind study in patients with inflammation of tendons, sheaths, and bursae[1][10][11]5% Etofenamate Gel (n=18) vs. 2.5% Ketoprofen Gel (n=18)Remission of inflammatory symptoms (Pain scale, Ritchie index, stiffness, pain on movement)Both treatments were effective in inducing remission of inflammatory symptoms. No statistically significant difference was highlighted in the abstract.No side-effects were detected in either group.[1][10][11]

Table 3: Efficacy of Intramuscular Etofenamate vs. Intramuscular Piroxicam in Low Back Pain

Study / IndicationTreatment GroupsKey Efficacy OutcomesResultsAdverse Events
Randomized study in patients with acute or subacute low back and/or leg pain[6]Intramuscular Etofenamate (1g/day, n=16) vs. Intramuscular Piroxicam (20mg/day, n=16)Improvement in pain, finger-to-floor distance, functional status, muscle spasmStatistically significant improvement was observed in both groups. No statistically significant difference between the two treatment groups.[6]Etofenamate group: 2 patients reported dizziness and nausea.[6] Piroxicam group: Not specified.

Physicochemical Properties and Skin Permeation

The efficacy of a topical NSAID is significantly influenced by its physicochemical properties, which affect its ability to penetrate the skin barrier and reach the target tissue.

Table 4: Physicochemical Properties of Selected NSAIDs

PropertyEtofenamateDiclofenacKetoprofenPiroxicam
Molecular Weight ( g/mol ) 369.33[12]296.15[9]254.28[4][13]331.35[14][15]
LogP (Octanol/Water) ~4.7 (calculated)4.51[9]3.1-3.2[4][13][16]1.58 - 3.06[2][14][15][17][18]
pKa ~14.32 (predicted)[19]4.15~4.455.3 - 6.3[2][17][18]

Note: LogP and pKa values can vary depending on the experimental conditions and prediction methods used.

Etofenamate's higher lipophilicity (LogP) may contribute to its enhanced skin permeation compared to some other NSAIDs.[20]

Experimental Protocols

Clinical Trial Methodology for Topical NSAIDs in Musculoskeletal Pain

A typical randomized controlled trial evaluating the efficacy of topical NSAIDs for musculoskeletal pain, such as osteoarthritis, would follow a protocol similar to the one outlined below.

Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of other analgesics) Screening->Washout Baseline Baseline Assessment (e.g., VAS, WOMAC) Washout->Baseline Randomization Randomization Treatment_A Treatment Group A (e.g., Topical Etofenamate) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Topical Diclofenac or Placebo) Randomization->Treatment_B FollowUp Follow-up Assessments (e.g., Weeks 1, 2, 4, 8, 12) Treatment_A->FollowUp Treatment_B->FollowUp Baseline->Randomization Efficacy Efficacy Endpoints (Pain reduction, functional improvement) FollowUp->Efficacy Safety Safety Endpoints (Adverse events) FollowUp->Safety Analysis Statistical Analysis Efficacy->Analysis Safety->Analysis

Figure 2: Generalized Experimental Workflow for a Topical NSAID Clinical Trial.
  • Study Design: Randomized, double-blind, placebo- or active-controlled, parallel-group study.

  • Patient Population: Adults with a confirmed diagnosis of a specific musculoskeletal condition (e.g., knee osteoarthritis, soft tissue injury) and a baseline pain score of at least a certain level on a Visual Analog Scale (VAS) (e.g., >40 mm).

  • Intervention: Application of the topical NSAID (e.g., etofenamate gel) or the comparator (another topical NSAID or placebo gel) at a specified dose and frequency for a defined treatment period (e.g., 2 to 12 weeks).

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline in pain intensity, often measured using a 100-mm VAS or the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.[[“]][21]

    • Secondary Efficacy Endpoints: Changes in physical function (e.g., WOMAC physical function subscale), stiffness, and patient's global assessment of disease activity.[[“]][15]

  • Safety Assessment: Recording of all adverse events, with a particular focus on local skin reactions and systemic side effects.[15]

In Vitro Skin Permeation Study: Franz Diffusion Cell Method

The Franz diffusion cell is a standard apparatus used to assess the in vitro percutaneous absorption of topical formulations.[3][22][23]

Preparation Prepare Franz Diffusion Cell (Clean, assemble) Membrane Mount Skin Membrane (e.g., excised human or animal skin) Preparation->Membrane Receptor Fill Receptor Chamber (with appropriate buffer, e.g., PBS) Membrane->Receptor Equilibration Equilibrate System (Temperature and stirring) Receptor->Equilibration Application Apply Topical Formulation (to the donor chamber) Equilibration->Application Sampling Collect Samples (from receptor chamber at time intervals) Application->Sampling Analysis Analyze Samples (e.g., HPLC to quantify drug) Sampling->Analysis Data Calculate Permeation Parameters (Flux, permeability coefficient) Analysis->Data Etofenamate Etofenamate Efficacy Clinical Efficacy Etofenamate->Efficacy Comparable/Superior to others in some studies Safety Safety Profile Etofenamate->Safety Good tolerability Lipophilicity Lipophilicity (LogP) Etofenamate->Lipophilicity High Diclofenac Diclofenac Diclofenac->Efficacy Well-established Diclofenac->Safety Generally well-tolerated Diclofenac->Lipophilicity High Ketoprofen Ketoprofen Ketoprofen->Efficacy Effective in soft tissue injuries Ketoprofen->Safety Good tolerability Ketoprofen->Lipophilicity Moderate Piroxicam Piroxicam Piroxicam->Efficacy Less topical data Piroxicam->Safety Limited topical data Piroxicam->Lipophilicity Low to Moderate Permeation Skin Permeation Permeation->Efficacy Lipophilicity->Permeation Formulation Formulation (Gel, Cream, etc.) Formulation->Permeation

References

Comparative Analysis of 2-Ethoxybenzamide's Cross-Reactivity with Cyclooxygenase (COX)-1 and COX-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethoxybenzamide (also known as ethenzamide) and its inhibitory activity against the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. While direct quantitative data for this compound is not consistently available in publicly accessible literature, this document contextualizes its known qualitative profile against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction to this compound and COX Inhibition

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Its therapeutic effects are derived from the inhibition of prostaglandin (B15479496) synthesis.[3] Prostaglandins (B1171923) are lipid compounds that mediate pain and inflammation and are synthesized by the COX enzymes, specifically COX-1 and COX-2.[3]

The two isoforms of the COX enzyme, while catalyzing the same reaction, have distinct physiological roles. COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for "housekeeping" functions such as protecting the gastric lining and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, primarily found at sites of inflammation.[3] The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. Inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while inhibition of COX-1 is associated with adverse gastrointestinal events.

Some literature suggests that this compound has a relatively selective action on COX-2, which would theoretically reduce the risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

Quantitative Comparison of COX-1 and COX-2 Inhibition

The inhibitory potency of a compound against COX enzymes is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to denote the selectivity of a compound for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Classification
This compound Data not availableData not availableQualitatively described as "relatively selective" for COX-2[3]Preferential COX-2 Inhibitor (Qualitative)
Ibuprofen 12800.15Non-selective
Indomethacin 0.00900.310.029Non-selective
Celecoxib 826.812COX-2 Selective

Data for Ibuprofen, Indomethacin, and Celecoxib are derived from a study using human peripheral monocytes.[4]

Signaling Pathway of COX-1 and COX-2

Both COX-1 and COX-2 enzymes are central to the arachidonic acid cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is the precursor for various prostanoids, including prostaglandins and thromboxanes. These mediators are involved in a wide array of physiological and pathological processes.

COX_Pathway cluster_COX COX Enzyme Action cluster_effects Physiological & Pathological Effects Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by inflammatory signals) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Homeostasis Homeostatic Functions (Gastric protection, platelet aggregation) Prostanoids->Homeostasis via COX-1 pathway Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation via COX-2 pathway Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Prepare COX-1 or COX-2 in Reaction Buffer with Heme Incubate Pre-incubate Enzyme with Inhibitor Enzyme->Incubate Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Incubate Initiate Add Arachidonic Acid to start reaction Incubate->Initiate Terminate Stop reaction with HCl Initiate->Terminate Quantify Quantify PGE2 product (e.g., via ELISA) Terminate->Quantify Calculate Calculate % Inhibition Quantify->Calculate Plot Plot Inhibition vs. Concentration to determine IC50 Calculate->Plot

References

A Comparative Guide to Validating the Purity of Synthesized 2-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for validating the purity of synthesized 2-Ethoxybenzamide (also known as Ethenzamide). We offer a comparative analysis of key analytical techniques, detailed experimental protocols, and a discussion of potential impurities and alternative analgesic compounds. All quantitative data is summarized for clear comparison, and experimental workflows are visualized to enhance understanding.

Introduction to this compound and Purity Validation

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It functions through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. The purity of the active pharmaceutical ingredient (API) is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are required to ensure the identity and purity of synthesized this compound.

Potential Impurities in Synthesized this compound

The most common synthesis route to this compound is the Williamson ether synthesis, starting from salicylamide (B354443) and an ethylating agent like diethyl sulfate (B86663) in the presence of a base.[1] Based on this, potential impurities include:

  • Starting Materials: Unreacted salicylamide.

  • Reagents: Residual diethyl sulfate or its hydrolysis products.

  • By-products:

    • Over-ethylated products (e.g., 2-ethoxy-N-ethylbenzamide).

    • Products of side reactions involving the amide group.

    • Polymerization products.

  • Residual Solvents: Solvents used during synthesis and purification.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity validation depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for this purpose.

Data Presentation: Performance Comparison
ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.Quantitative determination based on the direct proportionality between NMR signal intensity and the number of nuclei.[2][3][4]
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL (with derivatization)~0.1% (w/w)
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 ng/mL (with derivatization)~0.3% (w/w)
**Linearity (R²) **> 0.999> 0.995Not applicable (primary method)
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 1%
Specificity Good, but may require reference standards for peak identification.Excellent, provides structural information for impurity identification.Excellent, provides detailed structural information.
Sample Throughput HighModerateLow to Moderate
Derivatization Required NoOften for polar analytesNo

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control of this compound, providing quantitative information on its purity and the presence of related substances.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare working standards and samples by diluting the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Dichloromethane (B109758) (GC grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent).

  • This compound reference standard.

Derivatization Procedure:

  • Accurately weigh about 1 mg of the this compound sample into a vial.

  • Add 500 µL of dichloromethane and 100 µL of BSTFA.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct and highly accurate determination of purity without the need for a specific reference standard of the analyte.[2][3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6).

  • Internal standard of known purity (e.g., maleic acid).

Sample Preparation:

  • Accurately weigh about 10 mg of the synthesized this compound and 5 mg of the internal standard into an NMR tube.

  • Add approximately 0.75 mL of DMSO-d6.

  • Ensure complete dissolution by gentle vortexing.

NMR Acquisition Parameters (Example for 400 MHz):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).

  • Number of Scans: 8 or more for good signal-to-noise ratio.

Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation Synthesis Synthesized this compound TLC TLC for reaction completion Synthesis->TLC MeltingPoint Melting Point Determination TLC->MeltingPoint Recrystallization Recrystallization MeltingPoint->Recrystallization ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography HPLC HPLC-UV ColumnChromatography->HPLC GCMS GC-MS ColumnChromatography->GCMS qNMR qNMR ColumnChromatography->qNMR FinalProduct Pure this compound HPLC->FinalProduct GCMS->FinalProduct qNMR->FinalProduct

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_outputs Primary Outputs Analyte Synthesized this compound HPLC HPLC-UV (Quantitative Purity) Analyte->HPLC GCMS GC-MS (Impurity Identification) Analyte->GCMS qNMR qNMR (Absolute Purity) Analyte->qNMR PurityValue Purity (%) vs. Standard HPLC->PurityValue ImpurityProfile Impurity Profile & Identification GCMS->ImpurityProfile AbsolutePurity Absolute Purity (% w/w) qNMR->AbsolutePurity

Caption: Comparison of primary outputs from different analytical techniques for this compound.

Comparison with Alternative Analgesics

This compound is often compared to other over-the-counter analgesics like ibuprofen (B1674241) and paracetamol (acetaminophen).

FeatureThis compound (Ethenzamide)IbuprofenParacetamol (Acetaminophen)
Mechanism of Action COX inhibitorNon-selective COX inhibitorPrimarily central analgesic action, weak peripheral COX inhibition
Analgesic Efficacy Effective for mild to moderate pain.Generally considered superior to paracetamol for many types of acute pain.[5][6]Effective for mild to moderate pain.
Anti-inflammatory Activity ModerateStrongWeak
Antipyretic Activity YesYesYes
Common Side Effects Gastrointestinal upset (less than aspirin)[1]Gastrointestinal upset, risk of cardiovascular events with long-term use.Liver toxicity at high doses.
Key Advantages Good alternative for those who cannot tolerate aspirin (B1665792) or other NSAIDs.Strong anti-inflammatory effect.Good safety profile at therapeutic doses.

One study suggested that ethenzamide may exert a protective effect against ibuprofen-induced gastric mucosal damage, potentially by suppressing gastric contraction.[7][8]

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted approach utilizing a combination of chromatographic and spectroscopic techniques. HPLC-UV is a robust method for routine quality control and quantification of purity against a reference standard. GC-MS provides invaluable information for the identification of volatile and semi-volatile impurities. qNMR stands out as a primary method for determining absolute purity without the need for a specific analyte reference standard. The choice of method or combination of methods will depend on the specific stage of drug development and the regulatory requirements. A thorough understanding of the synthesis process is crucial for identifying potential impurities and developing appropriate analytical strategies to ensure the quality and safety of the final pharmaceutical product.

References

Etofenamate Gel: A Comparative Analysis of Efficacy in Topical Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the clinical efficacy of etofenamate (B1671710) gel in comparison to other widely used topical non-steroidal anti-inflammatory drugs (NSAIDs). This document provides a detailed examination of supporting experimental data, methodologies, and relevant physiological pathways.

Etofenamate gel, a non-steroidal anti-inflammatory drug, has demonstrated notable efficacy in the management of musculoskeletal pain. This guide offers an objective comparison of its performance against other common topical analgesics, including diclofenac (B195802), ketoprofen (B1673614), ibuprofen (B1674241), and piroxicam (B610120) gels. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of key biological and procedural pathways to aid in research and development.

Comparative Efficacy and Safety: A Tabular Overview

The clinical effectiveness of etofenamate gel has been evaluated in various studies against other topical NSAIDs. The following tables summarize the key quantitative findings from this research, focusing on pain reduction, functional improvement, and the incidence of adverse events.

Table 1: Efficacy of Etofenamate Gel vs. Diclofenac Gel
Indication Outcome Measure Etofenamate Gel Diclofenac Gel
Knee OsteoarthritisTotal Efficacy Rate83.3%76.7% (Oral)[1]
Lequesne Index3.2 ± 1.65.1 ± 1.8 (Oral)[1]
Sports Injuries (Contusions, Dislocations, Sprains)Mean duration until symptom-freeShorter with 10% EtofenamateLonger with 1% Diclofenac[2]
Table 2: Efficacy of Etofenamate Gel vs. Ketoprofen Gel
Indication Outcome Measure Etofenamate Gel (5%) Ketoprofen Gel (2.5%)
Inflammation of Tendons, Sheaths, and Bursae (7 days)Reduction in Pain on Active MovementStatistically Significant (p < 0.05)Statistically Significant (p < 0.05)[2][3]
Improvement in Functional CapacityStatistically Significant (p < 0.05)Not Statistically Significant[2][3]
Reduction in Pain on Passive MovementNot Statistically SignificantStatistically Significant (p < 0.01 vs. baseline)[2][3]
Table 3: Efficacy of Etofenamate Gel vs. Ibuprofen and Piroxicam Gels
Indication Outcome Measure Etofenamate Gel Ibuprofen/Piroxicam Gel
Musculoskeletal Pain (General)Bioavailability21%Ibuprofen: 5%[2][3]
Acute Musculoskeletal DisordersPain, Tenderness, Restriction of MovementData not available for direct comparisonPiroxicam 0.5% gel showed marked improvement, comparable to Diclofenac 1.16% gel[4]
Table 4: Adverse Events Profile
Comparator Etofenamate Gel Comparator Gel Reference
1% Indomethacin Gel1.7% of patients reported adverse events9.7% of patients reported adverse events[2]
Oral Naproxen3% incidence of side effects20% incidence of side effects[5]
1% Diclofenac GelSkin irritation comparable between groupsSkin irritation comparable between groups[3]
2.5% Ketoprofen GelNo side-effects detected in either groupNo side-effects detected in either group[6]
Intramuscular PiroxicamNo statistically significant difference in toleranceNo statistically significant difference in tolerance[7]

Mechanism of Action: The Arachidonic Acid Cascade

Non-steroidal anti-inflammatory drugs primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation. Etofenamate is notable for its dual inhibition of both the cyclooxygenase and lipoxygenase pathways of the arachidonic acid cascade.[8][9] This broader mechanism of action may contribute to its potent anti-inflammatory properties.

AA Arachidonic Acid (from cell membrane) COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4) LOX->LTs Pain Pain & Inflammation PGs->Pain Sensitization of nociceptors LTs->Pain Chemotaxis & vascular permeability Etofenamate Etofenamate Gel Etofenamate->COX Inhibits Etofenamate->LOX Inhibits

Mechanism of Action of Etofenamate.

Experimental Protocols of Key Comparative Clinical Trials

To ensure a thorough understanding of the presented data, this section details the methodologies of pivotal clinical trials comparing etofenamate gel to other topical analgesics.

Etofenamate Gel vs. Diclofenac Gel in Knee Osteoarthritis
  • Study Design: A randomized controlled trial involving 60 patients with knee osteoarthritis.[1]

  • Patient Population: Patients diagnosed with knee osteoarthritis.

  • Interventions:

    • Trial Group (n=30): Etofenamate gel applied topically, supplemented with a roast lamp.

    • Control Group (n=30): Oral diclofenac sodium.[1]

  • Outcome Measures:

    • Primary: Clinical efficacy, Lequesne index, and joint tenderness.

    • Secondary: Incidence of adverse events.

  • Statistical Analysis: Comparative analysis of the total effective rate, Lequesne index, joint tenderness, and adverse drug reaction incidence between the two groups. A p-value of <0.05 was considered statistically significant.[1]

Etofenamate Gel vs. Ketoprofen Gel in Soft Tissue Rheumatic Pain
  • Study Design: A controlled, double-blind clinical trial with a 7-day treatment period.[6]

  • Patient Population: 36 patients with inflammation of tendons, sheaths, and bursae.[6]

  • Interventions:

    • Group 1: Topical etofenamate gel (5%).[3]

    • Group 2: Topical ketoprofen gel (2.5%).[3]

  • Outcome Measures:

    • Pain scale

    • Ritchie index

    • Stiffness

    • Pain on active and passive movement

    • Functional capacity.[6]

  • Statistical Analysis: The study aimed to detect remission of inflammatory symptoms.

Screening Patient Screening (e.g., Knee Osteoarthritis Diagnosis) Inclusion Inclusion/Exclusion Criteria (e.g., Age, Pain Score) Screening->Inclusion Randomization Randomization Inclusion->Randomization GroupA Treatment Group A (Etofenamate Gel) Randomization->GroupA GroupB Treatment Group B (Comparator Gel) Randomization->GroupB Treatment Treatment Period (e.g., 2-4 weeks) GroupA->Treatment GroupB->Treatment Assessment Outcome Assessment (e.g., VAS, WOMAC, Safety) Treatment->Assessment Analysis Statistical Analysis Assessment->Analysis

Typical Clinical Trial Workflow.

Logical Framework for Comparative Efficacy Assessment

PICO Define PICO (Population, Intervention, Comparator, Outcome) LitSearch Systematic Literature Search (e.g., PubMed, Cochrane) PICO->LitSearch StudySelection Study Selection (Inclusion/Exclusion Criteria) LitSearch->StudySelection DataExtraction Data Extraction (Efficacy, Safety, Protocol) StudySelection->DataExtraction DataSynthesis Data Synthesis (Meta-analysis if applicable) DataExtraction->DataSynthesis Conclusion Comparative Efficacy & Safety Conclusion DataSynthesis->Conclusion

Comparative Efficacy Assessment Flow.

References

Comparative Efficacy of NSAIDs in Musculoskeletal Disorders: A Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy and safety of non-steroidal anti-inflammatory drugs (NSAIDs) in the management of common musculoskeletal disorders, drawing upon data from multiple meta-analyses. The information is intended to support evidence-based decision-making in clinical research and drug development.

Mechanism of Action: Inhibition of Cyclooxygenase

Non-steroidal anti-inflammatory drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2][3] Prostaglandins are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in platelet aggregation.[3]

  • COX-2: This isoform is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammation and pain.[3]

Most traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2.[1][2] Newer agents, known as COX-2 inhibitors (coxibs), were developed to selectively target COX-2, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition.[1][4]

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase (COX) Pathway Phospholipids Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid releases Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection_Platelets GI Mucosal Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelets NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Caption: Simplified signaling pathway of NSAID action.

Comparative Efficacy in Osteoarthritis (OA)

Osteoarthritis is a common musculoskeletal condition where NSAIDs are frequently prescribed for pain and inflammation.[5] Meta-analyses have compared various oral and topical NSAIDs against each other and against placebo.

Oral NSAIDs in Osteoarthritis

A network meta-analysis of randomized controlled trials (RCTs) provided a comprehensive evaluation of the efficacy and safety of different NSAIDs for osteoarthritis.[6][7]

Key Findings:

  • Pain Relief: Etoricoxib and tiaprofenic acid were found to be highly effective in improving pain symptoms in OA patients.[6][7] Diclofenac also demonstrated significant pain relief compared to placebo.[7]

  • Function Improvement: Diclofenac, celecoxib, and naproxen (B1676952) showed better efficacy in improving joint function compared to placebo.[6][7]

  • Safety: Ketoprofen was associated with a lower incidence of adverse events.[6][7] Adverse events for most NSAIDs are primarily gastrointestinal, with some cardiovascular side effects noted.[6][7]

NSAIDEfficacy in Pain Relief (vs. Placebo)Efficacy in Function Improvement (vs. Placebo)Notable Safety Profile
Etoricoxib HighNot specifiedPotential for cardiovascular side effects
Diclofenac HighHighIncreased risk of gastrointestinal and cardiovascular events
Naproxen ModerateHighLower cardiovascular risk than some other NSAIDs
Celecoxib ModerateHighLower gastrointestinal risk than non-selective NSAIDs
Ketoprofen ModerateNot specifiedLower incidence of adverse events[6][7]
Tiaprofenic acid HighNot specifiedNot specified

Table based on findings from a network meta-analysis of RCTs.[6][7]

Topical vs. Oral NSAIDs in Knee Osteoarthritis

A network meta-analysis compared the efficacy and safety of topical NSAIDs, oral NSAIDs, and acetaminophen (B1664979) for knee osteoarthritis.[8]

Key Findings:

  • Efficacy: Topical NSAIDs were superior to acetaminophen for improving function.[8] There was no statistically significant difference in function improvement between topical and oral NSAIDs.[8] A separate meta-analysis confirmed that topical and oral NSAIDs have similar efficacy for treating OA.[5]

  • Safety: Topical NSAIDs demonstrated a better safety profile, with a lower risk of gastrointestinal adverse events compared to both oral NSAIDs and acetaminophen.[8] Real-world data also suggested lower risks of all-cause mortality, cardiovascular diseases, and gastrointestinal bleeding for topical NSAIDs compared to acetaminophen.[8]

ComparisonOutcome: Function (SMD, 95% CrI)Outcome: GI Adverse Events (RR, 95% CrI)
Topical NSAID vs. Acetaminophen -0.29 (-0.52 to -0.06)[8]0.52 (0.35 to 0.76)[8]
Topical NSAID vs. Oral NSAID 0.03 (-0.16 to 0.22)[8]0.46 (0.34 to 0.61)[8]

SMD: Standardized Mean Difference; CrI: Credible Interval; RR: Risk Ratio. A negative SMD favors the first agent for function. An RR < 1 favors the first agent for safety.

Comparative Efficacy in Chronic Low Back Pain (CLBP)

NSAIDs are commonly used for chronic low back pain, though their effects are often modest.

Key Findings:

  • A Cochrane review of 13 RCTs found low-quality evidence that NSAIDs are more effective than placebo for pain relief in CLBP.[9][10]

  • The mean difference in pain intensity on a 100-point scale was -6.97 in favor of NSAIDs compared to placebo.[9][10]

  • The improvement in disability scores was also statistically significant but small.[9][10]

  • There were no significant differences in efficacy found between different types of NSAIDs (including COX-2 selective vs. non-selective).[10]

  • The risk of adverse events was not significantly different between NSAID and placebo groups in the short term.[9][10]

ComparisonOutcome: Pain Intensity (Mean Difference, 95% CI)Outcome: Disability (Mean Difference, 95% CI)
NSAIDs vs. Placebo -6.97 (-10.74 to -3.19) on a 0-100 scale[9][10]-0.85 (-1.30 to -0.40) on a 0-24 scale[10]

Methodologies of Cited Meta-Analyses

MetaAnalysis_Workflow cluster_extraction Analysis Phase Define_Question 1. Define Research Question (e.g., PICO Framework) Search_Strategy 2. Develop Comprehensive Search Strategy Define_Question->Search_Strategy Database_Search 3. Search Multiple Databases (e.g., MEDLINE, Embase, CENTRAL) Search_Strategy->Database_Search Screening 4. Screen Titles/Abstracts and Full-Text Articles Database_Search->Screening Inclusion_Criteria Inclusion/Exclusion Criteria Screening->Inclusion_Criteria Data_Extraction 5. Data Extraction from Included Studies Screening->Data_Extraction Risk_of_Bias 6. Assess Risk of Bias (e.g., Cochrane RoB tool) Data_Extraction->Risk_of_Bias Meta_Analysis 7. Perform Statistical Analysis (e.g., Random-Effects Model) Risk_of_Bias->Meta_Analysis Heterogeneity Assess Heterogeneity (I², Chi²) Meta_Analysis->Heterogeneity Results 8. Summarize & Interpret Results (Forest Plots, Tables) Meta_Analysis->Results GRADE 9. Assess Quality of Evidence (GRADE Approach) Results->GRADE

Caption: General workflow for a systematic review and meta-analysis.
Experimental Protocols

  • Search Strategy: Researchers typically search multiple electronic databases like MEDLINE, Embase, and the Cochrane Central Register of Controlled Trials (CENTRAL).[5][9] Search terms include variations of "NSAID," specific drug names, and the musculoskeletal conditions of interest.

  • Inclusion Criteria: Studies included are most often randomized controlled trials (RCTs) that compare an NSAID with a placebo, another NSAID, or another analgesic.[6][9] Specific patient populations (e.g., adults with diagnosed osteoarthritis or chronic low back pain) and outcome measures (e.g., pain scores on a visual analog scale, functional disability scores) are predefined.[9][11]

  • Data Extraction and Analysis: Two reviewers independently extract data and assess the risk of bias in the included studies.[9] For quantitative synthesis, statistical models (often random-effects models) are used to pool data.[11][12] Common effect measures include the standardized mean difference (SMD) for continuous outcomes like pain scores, and the risk ratio (RR) or odds ratio (OR) for dichotomous outcomes like the incidence of adverse events.[8][11] Network meta-analysis is employed when multiple treatments are being compared simultaneously to estimate the relative efficacy between all interventions.[6]

References

A Comparative Analysis of the Analgesic Potency of 2-Ethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic potency of select 2-Ethoxybenzamide derivatives, focusing on their efficacy in preclinical models and their mechanism of action. The data presented is intended to support research and development efforts in the field of analgesics.

Quantitative Comparison of Analgesic and COX-1 Inhibitory Activity

The following table summarizes the in vivo analgesic activity and in vitro cyclooxygenase-1 (COX-1) inhibitory potency of two 5-amino-2-ethoxy-N-(substituted phenyl)benzamide derivatives. These compounds have been evaluated for their ability to reduce pain in the murine acetic acid-induced writhing test and to inhibit the COX-1 enzyme, a key target for many non-steroidal anti-inflammatory drugs (NSAIDs).[1]

CompoundStructureAnalgesic Activity (ED₅₀ in mg/kg)COX-1 Inhibition (IC₅₀ in µM)Reference Compound (Indomethacin)
5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamideChemical structure of 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamideMore potent than IndomethacinWeaker than IndomethacinED₅₀ and IC₅₀ values as baseline
5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamideChemical structure of 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamideSimilar to IndomethacinSimilar to IndomethacinED₅₀ and IC₅₀ values as baseline

Note: Specific ED₅₀ and IC₅₀ values were not available in the abstract. The potency is described relative to the reference compound, indomethacin.[1]

Experimental Protocols

The data presented in this guide is based on established preclinical models for assessing analgesic and anti-inflammatory activity.

Murine Acetic Acid-Induced Writhing Test

This widely used model assesses peripheral analgesic activity.[2][3][4]

  • Animal Model: Male Swiss albino mice are typically used.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compounds, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), are administered orally or intraperitoneally at various doses.

    • A standard reference drug (e.g., Indomethacin) and a vehicle control are administered to separate groups.

    • After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[5]

    • The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group. The dose that produces a 50% inhibition of writhing (ED₅₀) is then determined.

In Vitro Cyclooxygenase (COX-1) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 enzyme, which is involved in prostaglandin (B15479496) synthesis.

  • Enzyme Source: Purified ovine or human recombinant COX-1 is used.[6][7][8][9]

  • Procedure:

    • The test compound is pre-incubated with the COX-1 enzyme in a suitable buffer.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The activity of the enzyme is measured by detecting the amount of prostaglandin E₂ (PGE₂) or other prostanoids produced, often using an Enzyme Immunoassay (EIA) or a fluorometric method.[6][7][8][9]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the COX-1 enzyme activity (IC₅₀) is calculated.

Signaling Pathway and Experimental Workflow

The analgesic effect of this compound derivatives, like other NSAIDs, is primarily attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins. Prostaglandins are key mediators of pain and inflammation.[10][11][12][13][14]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Response Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimulus COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Substrate Prostaglandin_H2 Prostaglandin H₂ (PGH₂) COX1->Prostaglandin_H2 Catalysis Prostaglandins Prostaglandins (PGE₂, PGI₂) Prostaglandin_H2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Signal Phospholipase_A2 Phospholipase A₂ Phospholipase_A2->Arachidonic_Acid 2_Ethoxybenzamide_Derivatives This compound Derivatives 2_Ethoxybenzamide_Derivatives->COX1 Inhibition

Caption: Mechanism of action of this compound derivatives via inhibition of the COX-1 pathway.

Experimental_Workflow cluster_in_vivo In Vivo Analgesic Assay cluster_in_vitro In Vitro COX-1 Inhibition Assay Animal_Grouping Animal Grouping (Control, Test) Drug_Administration Drug Administration Animal_Grouping->Drug_Administration Acetic_Acid_Injection Acetic Acid Injection Drug_Administration->Acetic_Acid_Injection Writhing_Count Writhing Count Acetic_Acid_Injection->Writhing_Count ED50_Calculation ED₅₀ Calculation Writhing_Count->ED50_Calculation Enzyme_Prep COX-1 Enzyme Preparation Compound_Incubation Incubation with Test Compound Enzyme_Prep->Compound_Incubation Substrate_Addition Arachidonic Acid Addition Compound_Incubation->Substrate_Addition PGE2_Measurement PGE₂ Measurement Substrate_Addition->PGE2_Measurement IC50_Calculation IC₅₀ Calculation PGE2_Measurement->IC50_Calculation Start Start Start->Animal_Grouping Start->Enzyme_Prep

Caption: Experimental workflow for evaluating the analgesic and COX-1 inhibitory activity.

References

A Comparative Guide to Bioanalytical Methods for 2-Ethoxybenzamide Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies, essential for regulatory submissions. This guide provides a comparative overview of two principal analytical techniques for the bioanalytical method validation of 2-Ethoxybenzamide in plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As no specific validated method for this compound is publicly available, this guide presents model methodologies based on validated approaches for structurally similar benzamide (B126) compounds.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the bioanalysis of this compound hinges on the specific requirements of the study, particularly the desired sensitivity and selectivity.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Sensitivity Lower (typically ng/mL to µg/mL)Higher (typically pg/mL to ng/mL)
Selectivity Moderate, potential for interference from co-eluting compoundsHigh, minimizes interferences from matrix components
Sample Prep Often requires more extensive cleanupCan utilize simpler methods (e.g., protein precipitation)
Run Time Can be longer to achieve optimal separationOften shorter due to high detector selectivity
Cost Lower initial and operational costHigher initial and operational cost
Expertise Simpler to operate and maintainRequires more specialized expertise

Quantitative Performance Comparison

The following table summarizes typical validation parameters for bioanalytical methods of benzamide-related compounds using HPLC-UV and LC-MS/MS, providing an expected performance benchmark for a this compound assay.

Validation ParameterHPLC-UV (Model: Benznidazole)[1][2]LC-MS/MS (Model: Rufinamide)[3]
Linearity Range 0.32 - 10 µg/mL40 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99Not explicitly stated, but typically > 0.99
Lower Limit of Quantification (LLOQ) 0.32 µg/mL5 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery Not explicitly statedNot explicitly stated, but typically > 80%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducibility. Below are model protocols for both HPLC-UV and LC-MS/MS assays for this compound in plasma.

Model HPLC-UV Method

This method is adapted from a validated procedure for benznidazole (B1666585), a compound with a nitroimidazole group, but the general principles are applicable to other small molecules like this compound.[1][2]

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • To 200 µL of plasma, add an internal standard.

  • Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 2 mL of diethyl ether and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.5) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (likely around 240-260 nm).

  • Injection Volume: 20 µL.

Model LC-MS/MS Method

This protocol is based on a validated method for rufinamide (B1680269), a triazole derivative, and represents a highly sensitive and selective approach.[3]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add an internal standard.

  • Add 150 µL of cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and its internal standard.

Workflow Diagrams

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt l_l_e Liquid-Liquid Extraction (Diethyl Ether) ppt->l_l_e evap Evaporation l_l_e->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc uv UV Detection hplc->uv data Data Acquisition & Quantification uv->data

Caption: Experimental workflow for HPLC-UV analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Methanol) is->ppt lc LC Separation (C18 Column) ppt->lc ms Tandem MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for LC-MS/MS analysis.

References

Safety Operating Guide

Proper Disposal of 2-Ethoxybenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and management. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Ethoxybenzamide, a common analgesic and anti-inflammatory agent, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and ensuring workplace safety.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[1][2] All handling should occur in a well-ventilated area to avoid inhalation of dust particles.[1][3] In the event of a spill, the material should be swept up, avoiding dust generation, and placed in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves chemical incineration. However, all disposal methods must be in strict accordance with local, state, and federal regulations.[3][4]

  • Consult Regulations : Always begin by consulting your institution's environmental health and safety (EHS) office and reviewing all applicable national and local regulations regarding chemical waste disposal.[4]

  • Waste Collection :

    • Do not mix this compound with other waste streams.[4]

    • Collect waste this compound in its original container or a clearly labeled, sealed, and suitable container.[1][4]

    • Contaminated materials, such as gloves and weighing paper, should be collected and disposed of as this compound waste.[1]

  • Professional Disposal Service :

    • It is highly recommended to engage a licensed professional waste disposal service for the final disposal of this compound.[1]

    • For incineration, the material may be dissolved or mixed with a combustible solvent. This process should be carried out by qualified personnel in a controlled environment.[1]

  • Contaminated Packaging : Dispose of uncleaned containers as you would the unused product itself.[1][4] Do not reuse empty containers.[3]

Summary of Disposal and Safety Information

For quick reference, the following table summarizes key quantitative and procedural data for the disposal of this compound.

ParameterInformationSource
Primary Disposal Method Incineration by a licensed disposal company.[1]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[1][2]
Spill Cleanup Sweep up, avoid dust, place in a closed container.[1]
Container Disposal Treat as unused product; do not reuse.[1][3][4]
Regulatory Compliance Must comply with all local and national regulations.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Consult Local and National Regulations C->D E Contact Licensed Professional Waste Disposal Service D->E F Prepare for Incineration (if applicable, by professionals) E->F G Transport to Authorized Disposal Facility E->G F->G H End: Proper Disposal Complete G->H

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Personal protective equipment for handling 2-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Ethoxybenzamide, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Ethenzamide

  • CAS Number: 938-73-8

While some safety data sheets (SDS) classify this compound as not hazardous, others indicate it may cause skin, eye, and respiratory irritation[1]. Therefore, a cautious approach to handling is recommended, adhering to the protective measures outlined below.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to minimize exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses meeting standards such as NIOSH (US) or EN 166 (EU)[2][3].
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after[2].
Respiratory A NIOSH-approved N95 or P1 dust mask is recommended, especially when generating dust[1][4].
Body Protection A lab coat or other protective clothing to prevent skin contact[1][3].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety. Always handle this compound in a well-ventilated area or under a chemical fume hood[1][5].

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before beginning work.

  • Handling the Chemical:

    • Avoid the formation and inhalation of dust[2].

    • Weigh and transfer the chemical carefully.

    • Keep the container tightly sealed when not in use[1][5].

    • Avoid contact with skin and eyes[3].

    • Do not eat, drink, or smoke in the handling area[1][5].

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete[1][2].

    • Clean the work surfaces to prevent cross-contamination.

    • Launder contaminated clothing separately before reuse[1].

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate steps:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. If contact lenses are present, remove them if it is safe to do so. Seek medical attention if irritation persists[1][6].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and running water. If irritation occurs, seek medical attention[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical advice[1].

  • Spills:

    • For small spills, dampen the solid material with 60-70% ethanol (B145695) to prevent dust from becoming airborne[6].

    • Carefully collect the dampened material using absorbent paper or a shovel and place it into a suitable, sealed container for disposal[1][6].

    • Clean the spill area with 60-70% ethanol followed by a soap and water solution[6].

    • Ensure all sources of ignition are removed during cleanup[6].

Disposal Plan

All waste materials containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste:

    • Collect unused this compound and any contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed container[1][2].

    • Consult with your institution's environmental health and safety department for specific disposal procedures. Options may include disposal in an authorized landfill or incineration by a licensed waste disposal company[1][2].

  • Containers:

    • Do not reuse empty containers[5].

    • Handle uncleaned containers as you would the product itself and dispose of them through the proper chemical waste stream[7].

  • General Guidance:

    • Do not discharge this compound into sewers or waterways[1].

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep 1. Preparation - Don PPE - Verify ventilation - Locate safety equipment handle 2. Handling - Avoid dust - Keep container sealed - No eating/drinking prep->handle post_handle 3. Post-Handling - Wash hands - Clean workspace handle->post_handle Normal Operation spill Emergency: Spill - Dampen with ethanol - Collect in sealed container handle->spill If Spill Occurs exposure Emergency: Exposure - Eye: Flush with water - Skin: Wash with soap - Inhalation: Move to fresh air handle->exposure If Exposure Occurs disposal 4. Disposal - Collect in labeled container - Follow local regulations post_handle->disposal spill->disposal exposure->post_handle After first aid end End of Process disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
2-Ethoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.